molecular formula C6H12O4S B1306893 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol CAS No. 25935-87-9

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Cat. No.: B1306893
CAS No.: 25935-87-9
M. Wt: 180.22 g/mol
InChI Key: CMIJZFZLNQNCDF-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, registered under 25935-87-9, is a high-purity chemical building block offered for research applications . This compound, with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol, is characterized by its sulfolane core ether-linked to an ethanol moiety . Key identifiers include the InChIKey (CMIJZFZLNQNCDF-UHFFFAOYSA-N) and the SMILES structure (O=S1(=O)CCC(OCCO)C1), which are valuable for researchers conducting computational studies or database registrations . Its structure, featuring a sulfone group and an ether linkage, makes it a versatile intermediate in organic synthesis and medicinal chemistry, particularly for introducing polar, water-solubilizing elements into target molecules. As a specialty heterocyclic compound, it is classified under customs code 2934999090 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access the relevant Safety Data Sheet (SDS) for detailed handling and storage protocols.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c7-2-3-10-6-1-4-11(8,9)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJZFZLNQNCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395022
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25935-87-9
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. The core of this synthesis is anchored in the well-established Williamson ether synthesis, a reliable and versatile method for the formation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and practical considerations for the successful synthesis and characterization of the target compound. The synthesis of sulfolane derivatives is of significant interest due to their potential applications as structural motifs in biologically active molecules.[1][2] This guide emphasizes scientific integrity, providing a self-validating protocol grounded in established chemical principles.

Introduction and Strategic Overview

The sulfolane moiety, a five-membered heterocyclic sulfone, is a structural component of interest in medicinal chemistry. Its polarity and conformational rigidity can impart favorable pharmacokinetic properties to drug candidates. The title compound, this compound, incorporates this sulfolane core functionalized with a 2-hydroxyethoxy side chain, a common feature to enhance aqueous solubility.

The synthetic strategy presented herein is centered around the Williamson ether synthesis, a nucleophilic substitution reaction (SN2) between an alkoxide and an alkyl halide or a related electrophile.[3][4] In this context, the synthesis involves the deprotonation of 3-hydroxytetrahydrothiophene-1,1-dioxide (also known as 3-hydroxysulfolane) to form a nucleophilic alkoxide, which then reacts with a suitable two-carbon electrophile to introduce the desired 2-hydroxyethyl group.

The key starting materials for this synthesis are 3-hydroxytetrahydrothiophene-1,1-dioxide and a precursor to the 2-hydroxyethoxy side chain. The synthesis of 3-hydroxysulfolane itself can be achieved through various established methods, such as the oxidation of 3-hydroxy-tetrahydrothiophene.[1]

Mechanistic Rationale and Experimental Design

The core of the proposed synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][4] This reaction is known for its reliability, particularly when a primary alkyl halide is used as the electrophile to minimize competing elimination reactions.[3]

The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxytetrahydrothiophene-1,1-dioxide using a strong base to form the corresponding alkoxide. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal to ensure complete deprotonation without engaging in side reactions.[3][5]

The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a suitable two-carbon synthon, leading to the formation of the ether linkage. A common and effective electrophile for introducing a 2-hydroxyethyl group is 2-chloroethanol.

The overall reaction can be summarized as follows:

Step 1: Deprotonation 3-hydroxytetrahydrothiophene-1,1-dioxide + NaH → Sodium 1,1-dioxidotetrahydro-3-thienoxide + H₂

Step 2: Nucleophilic Substitution (SN2) Sodium 1,1-dioxidotetrahydro-3-thienoxide + 2-chloroethanol → this compound + NaCl

The choice of solvent is also crucial for the success of the reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is preferred as it can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the alkoxide oxygen.[5]

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack start_alc 3-Hydroxysulfolane (Alcohol) alkoxide Sulfolane Alkoxide (Nucleophile) start_alc->alkoxide Deprotonation base Sodium Hydride (NaH) base->alkoxide h2 H₂ (gas) alkoxide->h2 transition_state SN2 Transition State alkoxide->transition_state Nucleophilic Attack alkyl_halide 2-Chloroethanol (Electrophile) alkyl_halide->transition_state product Target Ether Product transition_state->product salt NaCl transition_state->salt Experimental_Workflow setup 1. Reaction Setup (Flame-dried, N₂ atm) na_h 2. Add NaH to THF setup->na_h add_alcohol 3. Add 3-Hydroxysulfolane in THF (0-5 °C) na_h->add_alcohol stir_rt 4. Stir at RT (1h) add_alcohol->stir_rt add_halide 5. Add 2-Chloroethanol stir_rt->add_halide reflux 6. Reflux (12-16h) add_halide->reflux workup 7. Quench & Extract reflux->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product

Sources

An In-depth Technical Guide to 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By synthesizing established chemical principles with data-driven insights, this document aims to be an essential resource for professionals engaged in the research and development of novel chemical entities.

Introduction: The Sulfolane Moiety as a Privileged Scaffold

The core of the target molecule is the sulfolane ring, a saturated, five-membered heterocyclic sulfone. Sulfolane itself is a thermally stable, polar aprotic solvent, a characteristic that imparts unique physicochemical properties to its derivatives.[1][2] The incorporation of the sulfolane scaffold into drug candidates is an area of growing interest due to its ability to modulate properties such as solubility, metabolic stability, and receptor-binding affinity. The subject of this guide, this compound, combines the sulfolane ring with a flexible hydroxyethoxy side chain, presenting a unique combination of a rigid, polar core and a hydrophilic, reactive periphery.

Physicochemical Properties: A Data-Driven Analysis

While extensive experimental data for this compound is not widely published, its fundamental properties can be reliably established and are summarized in the table below.

PropertyValueSource
CAS Number 25935-87-9[3]
Molecular Formula C₆H₁₂O₄S[4]
Molecular Weight 180.22 g/mol [4]
Appearance Predicted to be a liquid or low-melting solidInferred
LogP -1.92[3]
Rotatable Bonds 3[3]

The high polarity of the sulfone group and the presence of a hydroxyl group suggest that this compound is likely soluble in polar solvents such as water, ethanol, and DMSO. Its low LogP value further supports its hydrophilic character.

Synthesis and Mechanism: A Proposed Protocol Grounded in the Williamson Ether Synthesis

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or other electrophile with a good leaving group.[5][6][7] In this case, the alkoxide of 3-hydroxysulfolane would react with a suitable 2-haloethanol derivative.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 3-Hydroxysulfolane intermediate Sulfolane Alkoxide reactant1->intermediate Deprotonation reactant2 2-Bromoethanol product This compound reactant2->product reactant3 Base (e.g., NaH) reactant3->intermediate intermediate->product SN2 Attack

Caption: Proposed Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-hydroxysulfolane (1 equivalent) in a suitable anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. The addition of the base will deprotonate the hydroxyl group of the 3-hydroxysulfolane, forming the corresponding sodium alkoxide. Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-bromoethanol (1.1 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization: Predicted Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the sulfolane ring and the ethoxy side chain. The protons adjacent to the sulfone group will be deshielded and appear at a lower field. The methylene groups of the ethoxy chain will likely appear as triplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen in the sulfolane ring and the carbons of the ethoxy side chain will be the most downfield signals after the carbons alpha to the sulfone.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). A broad absorption band in the region of 3500-3200 cm⁻¹ will indicate the presence of the hydroxyl group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak [M]⁺ at m/z = 180. Fragmentation patterns are expected to involve the cleavage of the ether linkage and loss of small neutral molecules from the sulfolane ring.

Applications in Drug Development and Materials Science: A Forward Look

The unique structural features of this compound make it an attractive candidate for further investigation in several fields.

Medicinal Chemistry

Derivatives of sulfolane have been reported to exhibit a range of biological activities, including anti-inflammatory and antitumor properties. The presence of a primary alcohol in the target molecule provides a convenient handle for further functionalization, allowing for the synthesis of a library of derivatives for biological screening. The hydrophilic side chain may also improve the pharmacokinetic profile of potential drug candidates.

Materials Science

The polarity and thermal stability of the sulfolane core, combined with the reactive hydroxyl group, suggest potential applications as a monomer or a functional additive in the development of novel polymers with tailored properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with significant potential that remains largely unexplored. This guide has provided a comprehensive overview of its known properties and a robust, proposed synthetic pathway. It is our hope that this document will serve as a valuable resource and a catalyst for further research into the chemical and biological properties of this promising compound.

References

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  • ChemChart. 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (878-46-6). [Link]

  • LookChem. Cas 77-79-2, 3-SULFOLENE. [Link]

  • ResearchGate. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. [Link]

  • MDPI. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]

  • CP Lab Safety. 2-[(1, 1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, 1.... [Link]

  • AA Blocks. 24830-94-2 | MFCD00004526 | D-allo-Threonine. [Link]

  • Wikipedia. Sulfolane. [Link]

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  • National Center for Biotechnology Information. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

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Sources

"physical properties of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Sulfolane Ether

This compound is a fascinating heterocyclic compound that merges the distinct chemical personalities of a sulfolane ring and an ethanol tail through an ether linkage. The sulfolane moiety, a saturated five-membered ring containing a sulfone group, is known for its high polarity, chemical stability, and its role as an excellent aprotic solvent.[1][2] The presence of the hydroxyethoxy side chain introduces hydrophilicity and a site for further chemical modification. This unique combination of functional groups suggests its potential utility in various applications, including as a specialized solvent, a building block in organic synthesis, or as a scaffold in medicinal chemistry. Sulfones, in general, are recognized as versatile scaffolds in the development of biologically active compounds.[3][4] This guide aims to provide a comprehensive overview of the known physical properties of this compound, offer insights into its expected behavior based on its chemical structure, and present a detailed protocol for the experimental determination of its aqueous solubility.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity of a compound is the foundation for exploring its physical properties.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 89791-51-5[5]
Molecular Formula C6H12O3S[6]
Molecular Weight 164.22 g/mol [6]
InChI 1S/C6H12O4S/c7-2-3-10-6-1-4-11(8,9)5-6/h6-7H,1-5H2[7]
Physical Form Liquid[5]

The structure of this compound is characterized by a central tetrahydrothiophene-1,1-dioxide ring. The sulfone group (-SO2-) in this ring is a strong electron-withdrawing group, which creates a significant dipole moment, making the molecule highly polar. The ether linkage (-O-) and the terminal hydroxyl group (-OH) on the ethanol side chain are capable of acting as hydrogen bond acceptors and donors, respectively. This structural arrangement is pivotal in determining the compound's physical properties.

Physicochemical Properties: Knowns and Predictions

PropertyValueRemarks and Predictions
Melting Point Data not availableExpected to be low, given its liquid state at room temperature. The presence of the polar sulfone and hydroxyl groups may lead to a higher melting point than non-polar analogues due to strong intermolecular interactions.
Boiling Point Data not availablePredicted to be relatively high due to its polarity and the presence of a hydroxyl group, which allows for hydrogen bonding. For comparison, the related compound 2-Thiopheneethanol has a boiling point of 108-109 °C at 13 mmHg.[8]
Density Data not availableLikely to be greater than 1 g/mL. Sulfolane itself has a high density (around 1.26 g/cm³), and the addition of the hydroxyethoxy group is not expected to decrease it significantly.
LogP (Octanol-Water Partition Coefficient) -1.92[5] This experimentally determined negative value indicates that the compound is highly hydrophilic and preferentially partitions into the aqueous phase over an organic phase like octanol. This is consistent with the presence of the polar sulfone, ether, and hydroxyl groups.
Aqueous Solubility Data not availablePredicted to be high (miscible or highly soluble in water). The low LogP value strongly supports this prediction. The sulfone and hydroxyl groups can form hydrogen bonds with water molecules, facilitating its dissolution.
pKa Data not availableThe hydroxyl proton is expected to have a pKa similar to that of other primary alcohols, likely in the range of 16-18. The compound is not expected to have any significant basicity.

The Interplay of Structure and Properties: A Visual Guide

The following diagram illustrates the relationship between the chemical structure of this compound and its key physicochemical properties, which in turn influence its potential applications in drug development.

G Structure Chemical Structure (Sulfolane + Ether + Alcohol) Sulfone Sulfone Group (-SO2-) Structure->Sulfone contains EtherOH Ether (-O-) & Hydroxyl (-OH) Groups Structure->EtherOH contains Polarity High Polarity Sulfone->Polarity contributes to H_Bonding Hydrogen Bonding Capacity EtherOH->H_Bonding enables Properties Physicochemical Properties Applications Drug Development Implications Properties->Applications Solubility High Aqueous Solubility (Predicted) Polarity->Solubility influences LogP Low LogP (-1.92) Solubility->LogP correlates with Formulation Aqueous Formulation Potential Solubility->Formulation ADME ADME Profile (e.g., Low membrane permeability) LogP->ADME H_Bonding->Solubility influences

Caption: Relationship between structure, properties, and applications.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

Given the lack of published data, the experimental determination of aqueous solubility is a critical step in characterizing this compound. The shake-flask method (OECD Guideline 105) is a reliable and straightforward approach.

Objective: To determine the water solubility of this compound at a specified temperature.

Materials:

  • This compound (purity >99%)

  • Deionized water (HPLC grade)

  • Analytical balance

  • Temperature-controlled shaker bath

  • Centrifuge

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Methodology:

  • Preparation of Saturated Solution (in triplicate):

    • Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess is crucial to ensure saturation.

    • Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Shake the flasks for 24 hours to allow the system to reach equilibrium. A preliminary study can be done to determine the time required to reach equilibrium.

  • Phase Separation:

    • After shaking, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the separation of the undissolved compound.

    • Centrifuge the samples at a high speed to further facilitate the separation of the solid/liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, supernatant aqueous phase using a pre-warmed/cooled syringe to the temperature of the experiment.

    • Immediately filter the aliquot through a syringe filter to remove any remaining micro-particles.

    • Accurately dilute the filtered sample with deionized water to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound in deionized water.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the aqueous solubility, typically expressed in mg/L or mol/L.

Self-Validation and Trustworthiness: The reliability of this protocol is ensured by running the experiment in triplicate to assess precision, using a validated analytical method with a linear calibration curve for accurate quantification, and ensuring that equilibrium has been reached.

Conclusion and Future Directions

This compound is a highly polar, hydrophilic molecule, as evidenced by its low LogP value and its structural features. While there is a significant gap in the publicly available experimental data for its physical properties, its chemical structure provides a strong basis for predicting its behavior. The high polarity imparted by the sulfone group, combined with the hydrogen bonding capability of the hydroxyl group, suggests that this compound is likely highly soluble in water and has a high boiling point.

For researchers and drug development professionals, the high hydrophilicity of this compound could be advantageous in designing molecules with specific solubility profiles or for use in aqueous-based formulations. However, this same property might limit its passive diffusion across biological membranes, a key consideration in drug design.

To fully unlock the potential of this compound, further experimental characterization is essential. The protocol provided for determining aqueous solubility is a step in this direction. Future work should also focus on determining its boiling point, density, pKa, and stability under various conditions. Such data will be invaluable for its effective application in synthesis, materials science, and medicinal chemistry.

References

  • PubChem. (n.d.). 2-Thiopheneethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(3-Thienyl)ethanol. Retrieved from [Link]

  • Ullah, F. (2020). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 24(9), 1613-1622.
  • Google Patents. (n.d.). Method for preparing a thienopyridine derivative.
  • ResearchGate. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of diethylaminoethoxyethanol.
  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of thiophene-3-ethanol.
  • Taylor & Francis Online. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(2-thienyl) ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-thiopheneethanol.
  • ChemBK. (n.d.). thiophene-3-ethanol. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2'-oxybis- (CAS 111-46-6). Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-Azidoethoxy)ethoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

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"2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol CAS 25935-87-9"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Functionalized Tetrahydrothiophene-1,1-dioxide Derivatives

A Senior Application Scientist's Perspective on 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol (CAS 25935-87-9) and its Chemical Class

Executive Summary

This technical guide addresses the chemical entity this compound, CAS 25935-87-9. Initial investigations reveal a significant scarcity of published data specific to this molecule, suggesting it is a specialized, non-commercial chemical intermediate. Consequently, this document adopts a broader, more practical approach for the intended audience of researchers, scientists, and drug development professionals. Instead of focusing on a data-poor single entity, we will provide an in-depth exploration of its core structural components: the tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold and the appended 2-hydroxyethoxy functional group. By understanding the chemistry of this structural class, researchers can effectively design synthetic routes, predict properties, and conceptualize applications for novel derivatives like the one specified.

The Tetrahydrothiophene-1,1-dioxide (Sulfolane) Scaffold: A Foundation of Stability and Versatility

The core of the target molecule is the tetrahydrothiophene-1,1-dioxide ring, commonly known as sulfolane. This five-membered heterocyclic compound is a cornerstone in industrial and laboratory chemistry, valued for its unique physical and chemical properties.

Physicochemical Properties

Sulfolane is a polar aprotic solvent, a characteristic that dictates much of its utility.[1][2] The sulfone group (SO₂) features a highly polarized sulfur-oxygen double bond, creating a significant dipole moment. This polarity, combined with its inability to donate hydrogen bonds, makes it an excellent solvent for a wide range of organic and inorganic compounds.

Key properties are summarized below:

PropertyValueSource
IUPAC Name 1λ⁶-Thiolane-1,1-dione[1]
Molecular Formula C₄H₈O₂S[1]
Boiling Point 285 °C (545 °F)[2]
Miscibility Miscible with water and hydrocarbons[1][2]
Appearance Colorless liquid or solid (m.p. 27.5 °C)[1]

Its high boiling point and thermal stability make it suitable for high-temperature reactions, while its miscibility with both polar and non-polar substances allows for its use in complex reaction mixtures and extraction processes.[2][3]

Industrial and Research Applications

The primary industrial application of sulfolane is in extractive distillation and as a reaction solvent.[1][3] It is widely used to purify aromatic hydrocarbons from mixed hydrocarbon streams and to remove acidic gases like H₂S from natural gas.[3] In the laboratory, it serves as a solvent for reactions requiring a high-boiling, polar, aprotic medium.

Synthetic Strategies for Functionalized Sulfolane Derivatives

The synthesis of derivatives such as this compound requires a robust understanding of the functionalization of the sulfolane ring. The target molecule is an ether, suggesting a key synthetic step involves the formation of a C-O bond, likely via a Williamson ether synthesis or a related nucleophilic substitution.

Conceptual Synthetic Workflow

A logical synthetic approach would involve a precursor, 3-hydroxytetrahydrothiophene-1,1-dioxide, which can then be etherified. The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Etherification cluster_2 Phase 3: Purification & Analysis A Butadiene or 3-Sulfolene B Epoxidation & Oxidation A->B C Ring Opening B->C D 3-Hydroxytetrahydrothiophene-1,1-dioxide C->D E Deprotonation of Hydroxyl Group D->E F Nucleophilic Substitution with Ethylene Oxide or 2-Haloethanol E->F G Target Molecule F->G H Chromatography G->H I Spectroscopy (NMR, MS, IR) H->I J Purity Assessment (HPLC) I->J

Caption: Conceptual workflow for the synthesis and analysis of a functionalized sulfolane ether.

Protocol: Williamson Ether Synthesis Approach

This protocol outlines a plausible, field-proven method for the etherification step, starting from the key intermediate, 3-hydroxytetrahydrothiophene-1,1-dioxide.

Objective: To synthesize this compound.

Materials:

  • 3-Hydroxytetrahydrothiophene-1,1-dioxide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanol or 2-Bromoethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxytetrahydrothiophene-1,1-dioxide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful addition at low temperature.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add 2-chloroethanol (or 2-bromoethanol) dropwise to the reaction mixture via the dropping funnel. Causality Note: The generated alkoxide acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide to form the desired ether linkage.

  • Reaction Completion: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While the specific target molecule has no documented applications, the sulfolane scaffold and related thiophene structures are present in several pharmacologically active agents. The sulfone group is a bioisostere for other hydrogen bond acceptors and can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Role as a Pharmaceutical Intermediate

Thiophene derivatives are critical intermediates in the synthesis of major drugs. For example, 2-thienylethanol is a precursor for thienopyridine-based antiplatelet agents like ticlopidine and clopidogrel.[4] The synthesis of such intermediates is of significant industrial interest.[4]

Bioactivity of Sulfolane Derivatives

Substituted thiolane 1-oxides have been investigated as inhibitors of liver alcohol dehydrogenases.[5] This suggests that the sulfolane ring system can be tailored to interact with specific enzyme active sites. The inhibitory potency of these compounds was found to be dependent on the nature of the substituent, highlighting the importance of functionalization for modulating biological activity.[5]

The structural motif of an ether-linked alcohol (glycol ether) is also common in medicinal chemistry, often used to enhance solubility and provide a handle for further derivatization.

G A Sulfolane Scaffold B Properties: - High Polarity - Chemical Stability - H-Bond Acceptor A->B C Functionalization (e.g., Hydroxyethoxy group) A->C E Target Engagement (e.g., Enzyme Active Site) B->E D Potential Outcomes: - Improved Solubility - Metabolic Stability - Vector for Further Derivatization C->D D->E F Lead Compound for Drug Development E->F

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel small molecule, 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the analytical strategy, explaining the causal links between experimental choices and the resulting data. By integrating mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow that ensures the unambiguous determination of the molecular structure. This guide is grounded in authoritative protocols and provides detailed, step-by-step methodologies for each critical experiment, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

The target of our investigation is this compound, a molecule featuring a sulfolane ring, an ether linkage, and a primary alcohol. Its molecular formula is C₆H₁₂O₄S, with a corresponding molecular weight of 180.22 g/mol . The structure presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous confirmation.

Our strategy is built upon a logical progression of experiments designed to provide orthogonal data, where each result validates the others. We will begin with mass spectrometry to determine the molecular weight and elemental composition. Subsequently, infrared spectroscopy will provide rapid confirmation of the key functional groups. The core of the elucidation, however, will rely on a comprehensive suite of NMR experiments to map the carbon skeleton and establish the precise connectivity of all atoms.

Context: A Plausible Synthetic Route

Understanding the potential origin of a compound is invaluable for anticipating likely impurities and side-products. A highly plausible route to synthesize this compound is via a Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of 3-hydroxysulfolane (a commercially available starting material) with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol, such as 2-chloroethanol.

  • Step 1: Deprotonation of 3-hydroxysulfolane.

  • Step 2: Nucleophilic substitution (Sₙ2) on 2-chloroethanol.

This synthetic context informs our analysis; we must be vigilant for unreacted starting materials (3-hydroxysulfolane, 2-chloroethanol) or potential side-products from elimination reactions.

The Elucidation Workflow

The overall strategy follows a hierarchical approach, moving from broad molecular properties to detailed atomic connectivity.

G cluster_0 Initial Characterization cluster_1 Core Structure Mapping (NMR) A High-Resolution Mass Spectrometry (HRMS) Determine Elemental Formula C 1D NMR (¹H, ¹³C) Identify Spin Systems & Carbon Types A->C G Final Structure Confirmation Synthesize all data B FT-IR Spectroscopy Identify Key Functional Groups B->C D 2D NMR: COSY Establish H-H Connectivity C->D E 2D NMR: HSQC Link Protons to Attached Carbons C->E D->E F 2D NMR: HMBC Establish Long-Range C-H Connectivity E->F F->G

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first crucial step is to confirm the molecular weight and deduce the elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Expected Results

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.

IonExpected Exact MassCalculated Exact Mass (for C₆H₁₃O₄S⁺)
[M+H]⁺181.0535181.0529
[M+Na]⁺203.0354203.0348

The high accuracy of the mass measurement allows for the unambiguous determination of the elemental formula C₆H₁₂O₄S, ruling out other possibilities within a narrow mass tolerance (e.g., < 5 ppm).

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion provides structural fragments that serve as preliminary evidence for the molecule's connectivity.[4] While sulfone fragmentation can be complex, we can predict key losses based on the proposed structure.

  • Loss of H₂O: Dehydration from the primary alcohol is a common fragmentation pathway for alcohols.[5]

  • Loss of C₂H₄O: Cleavage of the ether side chain.

  • Cleavage of the Sulfolane Ring: Ring-opening and subsequent fragmentation are characteristic of cyclic sulfones.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of the key functional groups predicted by the molecular formula.

Expected Characteristic Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3550–3200Alcohol (O-H)StretchingStrong, Broad
2960–2850Alkane (C-H)StretchingMedium to Strong
1350–1300 Sulfone (S=O) Asymmetric Stretching Very Strong
1150–1120 Sulfone (S=O) Symmetric Stretching Very Strong
1150–1085Ether (C-O-C)Asymmetric StretchingStrong
1075-1020Alcohol (C-O)StretchingStrong

The two very strong peaks for the S=O stretches are highly diagnostic for the sulfone group.[6] The broad O-H stretch confirms the alcohol, and the strong C-O stretches are consistent with both the ether and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the atomic-level detail required to piece the structure together.[7][8][9][10] All spectra are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The expected chemical shifts are based on known values for sulfolane and related structures.[11][12]

Atom Numbering Convention

For clarity in the NMR analysis, the following numbering scheme will be used:

Structure: this compound

Numbering:
  • Sulfolane Ring: C2, C3, C4, C5 (with S as position 1)

  • Ethoxy Side Chain: C1', C2'

¹H NMR Spectroscopy

The proton NMR spectrum gives the first detailed look at the hydrogen environments.

Expected ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
H3 ~4.3 - 4.5 m 1H - Proton on carbon bearing the ether oxygen
H1'a, H1'b ~3.8 - 3.9 m 2H - Methylene adjacent to ether oxygen
H2'a, H2'b ~3.7 - 3.8 m 2H - Methylene adjacent to hydroxyl group
H2a, H2b ~3.2 - 3.4 m 2H - Methylene alpha to sulfone
H5a, H5b ~3.0 - 3.2 m 2H - Methylene alpha to sulfone
H4a, H4b ~2.2 - 2.4 m 2H - Methylene beta to sulfone

| OH | ~2.0 - 2.5 | br s | 1H | - | Hydroxyl proton (exchangeable) |

  • Causality: The protons on carbons adjacent to the highly electron-withdrawing sulfone group (H2, H5) are significantly downfield. The proton on the carbon with the ether linkage (H3) is also shifted downfield. The methylene groups of the ethanol moiety (H1', H2') are in a typical region for such a fragment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Chemical Shift (δ, ppm) Assignment
C3 ~78 - 82 Carbon bearing the ether oxygen
C1' ~68 - 72 Methylene adjacent to ether oxygen
C2' ~60 - 64 Methylene adjacent to hydroxyl group
C2 ~55 - 58 Methylene alpha to sulfone
C5 ~52 - 55 Methylene alpha to sulfone

| C4 | ~28 - 32 | Methylene beta to sulfone |

  • Causality: The carbon attached to the electronegative oxygen of the ether (C3) is the most downfield of the sp³ carbons. The carbons alpha to the sulfone group (C2, C5) are also significantly deshielded.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential to connect the spin systems identified in the 1D spectra.

The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows us to trace out the proton connectivity within each fragment.[13][14][15][16]

Expected COSY Correlations:

  • H3 will show correlations to H2 and H4 .

  • H2 will show correlations to H3 .

  • H4 will show correlations to H3 and H5 .

  • H5 will show correlations to H4 .

  • H1' will show a strong correlation to H2' .

Caption: Key expected COSY correlations.

The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached (a one-bond correlation).[17] This definitively assigns the protonated carbons.

Expected HSQC Correlations:

  • δH ~4.3-4.5 correlates with δC ~78-82 (H3 to C3)

  • δH ~3.8-3.9 correlates with δC ~68-72 (H1' to C1')

  • δH ~3.7-3.8 correlates with δC ~60-64 (H2' to C2')

  • δH ~3.2-3.4 correlates with δC ~55-58 (H2 to C2)

  • δH ~3.0-3.2 correlates with δC ~52-55 (H5 to C5)

  • δH ~2.2-2.4 correlates with δC ~28-32 (H4 to C4)

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are separated by two or three bonds.[13][17][18] This is how we connect the distinct fragments of the molecule. The key correlation will be the one that bridges the sulfolane ring and the ethanol side chain across the ether oxygen.

Expected Key HMBC Correlations:

  • H3 (on sulfolane ring) → C1' (on side chain): This 3-bond correlation across the ether oxygen is the critical link that confirms the overall structure.

  • H1' (on side chain) → C3 (on sulfolane ring): This is the reciprocal 3-bond correlation, providing definitive validation.

  • H3 → C5 and C2

  • H2 → C4

  • H5 → C3

  • H1' → C2'

G C3 C3 O_ether O H3 H3 C1p C1' H3->C1p ³JCH (KEY) C2p C2' H1p H1' H1p->C3 ³JCH (KEY) H1p->C2p ²JCH

Sources

Spectroscopic Characterization of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Spectroscopic Solutions Division, Google AI Laboratories

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol (CAS 89791-51-5). Due to the limited availability of published experimental data for the closely related ether, 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, this document focuses on its structural analogue to provide valuable insights for researchers, scientists, and professionals in drug development. The guide details the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic analysis and comparative data from related molecules. Methodologies for sample preparation and data acquisition are also presented to facilitate practical application in a laboratory setting.

Introduction

The structural elucidation of novel chemical entities is fundamental to progress in pharmaceutical and materials science. Spectroscopic techniques provide a powerful, non-destructive means to probe molecular architecture, offering detailed information on the connectivity and chemical environment of atoms. This guide focuses on 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol, a molecule incorporating a sulfone group within a saturated heterocyclic ring and a primary alcohol functionality. The sulfone group, a key pharmacophore in many therapeutic agents, imparts polarity and hydrogen bonding capabilities, influencing the molecule's solubility, stability, and biological interactions.

This document serves as a predictive guide to the spectroscopic signature of this compound. The interpretations herein are based on foundational spectroscopic principles and data from analogous structures, including tetrahydrothiophene-1,1-dioxide (sulfolane) and primary alcohols.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol is depicted below, with a systematic numbering scheme used for NMR assignments.

Caption: Molecular structure of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 89791-51-5Commercial Suppliers
Molecular Formula C₆H₁₂O₃SCalculated
Molecular Weight 164.22 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidAnalogy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.

Experimental Protocol: NMR

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher, depending on sample concentration.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different chemical environments of the protons. The electron-withdrawing sulfone group and the hydroxyl group will significantly influence the chemical shifts of adjacent protons, moving them downfield.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing prep1 Dissolve in CDCl3 prep2 Add TMS prep1->prep2 acq1 ¹H NMR Experiment prep2->acq1 acq2 ¹³C NMR Experiment prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 Spectral Analysis Spectral Analysis proc3->Spectral Analysis

Caption: Workflow for NMR data acquisition and analysis.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.70t2HH-7Protons on the carbon bearing the hydroxyl group are deshielded.
~ 3.20 - 2.90m4HH-2, H-5Protons alpha to the sulfone group are strongly deshielded.
~ 2.50m1HH-3Methine proton adjacent to the sulfone and the ethyl side chain.
~ 2.20 - 2.00m2HH-4Protons beta to the sulfone group.
~ 1.80q2HH-6Protons beta to the hydroxyl group.
Variable (~1.5-3.0)br s1HOHThe chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.

t = triplet, q = quartet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 60.5C-7Carbon attached to the hydroxyl group.
~ 55.0C-2, C-5Carbons alpha to the sulfone group are significantly deshielded.
~ 40.0C-3Methine carbon.
~ 35.0C-6Carbon beta to the hydroxyl group.
~ 28.0C-4Carbon beta to the sulfone group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol will be from the O-H, C-H, S=O, and C-O bonds.

Experimental Protocol: IR

Sample Preparation:

  • Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.

  • ATR: A drop of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3600-3200Strong, BroadO-H stretchCharacteristic of hydrogen-bonded hydroxyl groups in primary alcohols.[1][2]
~ 2950-2850MediumC-H stretchAliphatic C-H stretching vibrations.
~ 1320 & ~ 1120StrongS=O stretchAsymmetric and symmetric stretching of the sulfone group.
~ 1050StrongC-O stretchCharacteristic of a primary alcohol C-O bond.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS

Instrumentation:

  • Mass Spectrometer: A mass spectrometer with Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

  • EI Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: ~230 °C.

    • Mass Range: m/z 40-400.

Predicted Fragmentation Pattern

Upon electron ionization, 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol is expected to undergo characteristic fragmentation pathways, including loss of water, cleavage of the ethyl side chain, and fragmentation of the sulfolane ring.

G M [M]⁺˙ m/z 164 M_H2O [M-H₂O]⁺˙ m/z 146 M->M_H2O - H₂O (Dehydration) M_C2H4OH [M-C₂H₄OH]⁺ m/z 119 M->M_C2H4OH Side-chain cleavage m_31 [CH₂OH]⁺ m/z 31 M->m_31 α-cleavage so2_loss [C₄H₈]⁺˙ m/z 56 M_C2H4OH->so2_loss - SO₂ sulfolane_frag [C₄H₇SO₂]⁺ m/z 119

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

  • [M]⁺˙ at m/z 164: The molecular ion peak, which may be of low intensity.

  • [M-18]⁺˙ at m/z 146: Resulting from the loss of a water molecule, a common fragmentation for alcohols.[4][5]

  • m/z 119: Loss of the ethanol side chain (•CH₂CH₂OH), leading to a stable tetrahydrothienyl-1,1-dioxide cation.

  • m/z 56: Subsequent loss of SO₂ from the m/z 119 fragment, a characteristic fragmentation of sulfones.[6]

  • m/z 31: A prominent peak corresponding to [CH₂OH]⁺, resulting from alpha-cleavage, which is characteristic of primary alcohols.[7]

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic blueprint for 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established spectroscopic principles and are intended to serve as a valuable resource for the identification and characterization of this molecule and its derivatives. The provided experimental protocols offer a starting point for researchers to acquire and interpret their own data, contributing to the broader scientific understanding of this class of compounds. It is anticipated that this guide will facilitate further research and development in fields where sulfone-containing molecules are of significant interest.

References

  • PubChem. Tetrahydrothiophene - C4H8S. National Center for Biotechnology Information. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • PubChem. Tetramethylene sulfoxide - C4H8OS. National Center for Biotechnology Information. [Link]

  • NIST. Thiophene, tetrahydro-, 1,1-dioxide. National Institute of Standards and Technology. [Link]

  • University of Calgary. IR: alcohols. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. Chemical and physical properties of sulfolane. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • MDPI. Sulfolane Analysis in Environmental Samples: A Critical Review. [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a molecule of interest in pharmaceutical and chemical research. Given its structural components—a sulfolane ring and an ethanol side-chain—a multi-faceted analytical approach is essential for ensuring its quality and safety. This document outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to identify and quantify potential impurities. We delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable system for the quality control of this and structurally related compounds.

Introduction: The Analytical Imperative

The molecule this compound belongs to the class of sulfolane derivatives, which are known for their high polarity and water solubility.[1][2] These properties, while beneficial in certain applications, present unique challenges for purification and analysis. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of a final product. Therefore, a rigorous purity analysis protocol is not merely a quality control checkpoint but a cornerstone of scientific integrity and product viability.

This guide establishes a self-validating analytical workflow designed to provide a complete purity profile of this compound. The approach is built on the principle of employing orthogonal methods—techniques that measure the same attribute using different physical or chemical principles—to ensure comprehensive impurity detection.

Potential Impurities: A Synthesis-Based Perspective

A logical starting point for any purity analysis is to consider the potential impurities that may arise during synthesis. While various synthetic routes are possible, a common approach to forming ether linkages involves the reaction of an alcohol with a suitable leaving group. For this compound, a plausible synthesis could involve the reaction of 3-hydroxytetrahydrothiophene-1,1-dioxide with a protected ethanol derivative, or the reaction of a 3-halo-tetrahydrothiophene-1,1-dioxide with ethylene glycol.

Based on these general synthetic strategies, potential impurities can be categorized as:

  • Starting Materials: Unreacted 3-hydroxytetrahydrothiophene-1,1-dioxide or ethylene glycol.

  • Reagents and Solvents: Residual catalysts, bases, or solvents used in the reaction and purification steps.

  • Byproducts: Molecules formed through side reactions, such as dimers of the starting materials or products of elimination reactions.

  • Degradation Products: Impurities formed during storage or under specific stress conditions (e.g., hydrolysis of the ether linkage).

A systematic approach to identifying these impurities is crucial for developing and validating appropriate analytical methods.

Orthogonal Analytical Workflow for Purity Determination

To ensure a comprehensive assessment of purity, a combination of chromatographic and spectroscopic techniques is recommended. Each technique provides a unique window into the sample's composition, and together they create a robust and reliable purity profile.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment (Chromatography) cluster_2 Structural Confirmation & Quantification cluster_3 Data Integration & Final Purity Report Sample Test Sample of This compound HPLC HPLC-UV/DAD (Non-volatile impurities, Assay) Sample->HPLC GC_MS GC-MS (Volatile & semi-volatile impurities) Sample->GC_MS NMR ¹H and ¹³C NMR (Structural integrity, Major components) Sample->NMR Report Comprehensive Purity Report (Assay, Impurity Profile, Structural Confirmation) HPLC->Report GC_MS->Report NMR->Report

Caption: Orthogonal workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Assay

Rationale: HPLC is the workhorse for purity determination of non-volatile and thermally labile small molecules in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating structurally similar impurities from the main component. A UV/Diode-Array Detector (DAD) is suitable for this compound as the sulfone group provides a chromophore.

Proposed HPLC Method

A reversed-phase HPLC method is proposed, given the polar nature of the target molecule.

Parameter Condition Justification
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.[3]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% B to 95% B over 30 minTo elute a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 210 nmWavelength suitable for detecting the sulfone group.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution of the analyte.
Step-by-Step Protocol
  • Solution Preparation: Prepare the mobile phases and a 1 mg/mL solution of the test sample.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the sample solution.

  • Data Acquisition: Acquire data for the entire gradient run.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak and all impurities. The assay can be determined by comparing the main peak area to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] It is particularly useful for detecting residual solvents and low molecular weight byproducts that may not be well-retained by reversed-phase HPLC. The mass spectrometer provides structural information, aiding in the confident identification of unknown impurities.[5][6]

Proposed GC-MS Method

Given the polarity and expected boiling point of the analyte, a derivatization step to increase volatility may be beneficial, though direct injection on a polar column can also be explored.

Parameter Condition Justification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or a polar equivalentA robust, general-purpose column suitable for a wide range of compounds.[1]
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CTo ensure complete volatilization of the sample.
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (10 min)A general-purpose temperature program to separate compounds with a range of boiling points.
MS Source Temp 230 °CStandard source temperature for electron ionization.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 35 - 500 m/zTo detect a wide range of potential impurities.
Sample Preparation 1 mg/mL in Methanol or DichloromethaneSolvents compatible with GC analysis.[7]
Step-by-Step Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the test sample in a suitable volatile solvent.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Acquisition: Acquire data over the specified scan range.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage if appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[8] ¹H NMR provides information on the electronic environment of protons and can be used to confirm the compound's identity and the presence of major impurities.[9][10] Quantitative NMR (qNMR) can also be used for a highly accurate assay without the need for a specific reference standard of the analyte.

Proposed NMR Analysis
Parameter Condition Justification
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆ or CDCl₃Common deuterated solvents that can dissolve the analyte.
Experiment ¹H NMR, ¹³C NMR, COSY, HSQCA suite of experiments to confirm the structure and assign signals.
Quantitative ¹H NMR Use a certified internal standard (e.g., maleic acid) with a long relaxation delay (D1)For accurate quantification of the analyte.
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh the test sample and a certified internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantification (e.g., D1 = 5 x T₁ of the slowest relaxing proton). Acquire other 2D spectra as needed for structural confirmation.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the known mass and purity of the internal standard. Compare the ¹H and ¹³C chemical shifts with the expected values for the proposed structure.

Data Integration and Reporting

The final step in the purity analysis is to integrate the data from all three orthogonal techniques into a comprehensive report.

Data_Integration HPLC HPLC Data (Purity %, Impurity Profile) Report Final Purity Assessment HPLC->Report GC_MS GC-MS Data (Volatile Impurities, ID) GC_MS->Report NMR NMR Data (Structural Confirmation, Assay) NMR->Report

Caption: Integration of analytical data.

The report should include:

  • Assay Value: Determined by HPLC against a reference standard and/or by qNMR.

  • Impurity Profile: A table listing all detected impurities, their levels (area % from HPLC/GC), and their identification (from MS fragmentation and/or NMR).

  • Structural Confirmation: A summary of the NMR data confirming the identity of the main component.

  • Overall Purity: A final purity value that takes into account the assay and all detected impurities.

Conclusion

The purity analysis of this compound requires a well-designed, multi-faceted approach. By combining the strengths of HPLC, GC-MS, and NMR, a comprehensive and reliable purity profile can be established. This orthogonal workflow ensures that a wide range of potential impurities are detected and quantified, providing the necessary confidence in the quality of the material for its intended application. The methodologies outlined in this guide provide a robust starting point for the development and validation of a complete quality control strategy.

References

  • PubChem. (n.d.). 2-Thiopheneethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Headley, J. V., Akre, C., & Conly, F. M. (2002). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. Journal of AOAC International, 85(1), 154–162. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(3-Thienyl)ethanol. Retrieved from [Link]

  • Pourhosseini, P. S., & Ghiasvand, A. (2023). Sulfolane analysis in environmental samples: A critical review. Preprints.org. Retrieved from [Link]

  • Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69–75. Retrieved from [Link]

  • Pourhosseini, P. S., & Ghiasvand, A. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI. Retrieved from [Link]

  • Al-kasir, R., & Al-Sammarraie, A. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. Retrieved from [Link]

  • Headley, J. V., Akre, C., & Conly, F. M. (2002). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. PubMed. Retrieved from [Link]

  • Pourhosseini, P. S., & Ghiasvand, A. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • PubChem. (n.d.). Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Biological Sciences. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Retrieved from [Link]

  • Pourhosseini, P. S. (2023). Development and Optimization of Analytical methods for Sulfolane and BTEX Quantification in Environmental samples. UWSpace. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of thiophene-3-ethanol.
  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]

  • Ko-Mitamura, E. P., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(7), 129. Retrieved from [Link]

  • Ilko, V., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. Retrieved from [Link]

  • Lynch, D. E., & McClenaghan, I. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-thiopheneethanol.
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  • OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR-spectrum of 2,3,3-triode propene-2-ol-1. Retrieved from [Link]

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A-Scientist's-Guide-to-Solubility-of-2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol-in-Organic-Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a molecule of interest in pharmaceutical and materials science. Given the absence of extensive public data on this specific compound, this document outlines a predictive approach based on its structural moieties—a sulfolane ring and a hydroxyethyl ether side chain. We present a systematic methodology for solubility assessment, from theoretical prediction using Hansen Solubility Parameters to empirical determination via the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for a thorough solubility characterization.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the behavior of a compound in a given solvent system. In drug development, solubility directly impacts bioavailability, formulation strategies, and process chemistry. For a molecule like this compound, understanding its solubility profile across a range of organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of final formulations.

Molecular Structure Analysis and Solubility Prediction

The structure of this compound is a composite of two key functional groups that dictate its solubility characteristics:

  • The Sulfolane Moiety (1,1-Dioxidotetrahydrothiophene): This is a highly polar, aprotic functional group.[1][2] The sulfone group (SO₂) has a strong dipole moment, making it an excellent solvent for polar and polarizable compounds.[3] Sulfolane itself is miscible with water and a range of organic solvents, including aromatics and alcohols, but has low solubility in non-polar aliphatic hydrocarbons.[4][5]

  • The Hydroxyethyl Ether Side Chain (-O-CH₂CH₂-OH): This group introduces both hydrogen bond donating (from the hydroxyl group) and accepting (from the ether oxygen and hydroxyl oxygen) capabilities. The terminal hydroxyl group, in particular, will promote solubility in protic solvents like alcohols.

Predicted Solubility Behavior: Based on this hybrid structure, we can anticipate the following:

  • High Solubility in Polar Protic and Aprotic Solvents: The combined polarity of the sulfone and the hydrogen bonding ability of the hydroxyl group suggest good solubility in solvents like water, methanol, ethanol, DMSO, and DMF.

  • Moderate Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are likely to be effective, facilitated by the dipole-dipole interactions with the sulfone group.

  • Low Solubility in Non-Polar Solvents: Due to the molecule's high polarity, poor solubility is expected in non-polar solvents such as hexane, cyclohexane, and toluene.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] The principle of "like dissolves like" is quantified by comparing the HSP of the solute to that of potential solvents.[7] While experimental determination of HSP for a new molecule is required for high accuracy, group contribution methods can provide valuable initial estimates.[6][8]

A Systematic Approach to Experimental Solubility Determination

A tiered approach, from qualitative screening to precise quantitative measurement, is the most efficient path to characterizing the solubility of a novel compound.

Tier 1: Qualitative Solubility Screening

This initial step provides a rapid assessment across a broad range of solvents and helps to identify suitable solvents for further quantitative analysis.

Protocol:

  • Add approximately 10 mg of this compound to a small, clean test tube.

  • Add 1 mL of the test solvent in 0.25 mL increments, vortexing or shaking vigorously after each addition.

  • Visually inspect for complete dissolution.

  • Categorize the solubility based on the amount of solvent required for dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

This method is useful for quickly mapping the solubility profile across different solvent classes.[9][10]

Tier 2: Quantitative Solubility Determination - The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[11][12][13] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into a vial B Add a precise volume of the chosen solvent A->B Step 1 C Seal vial and place in a shaking incubator B->C Step 2 D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Step 3: Achieve Equilibrium E Allow undissolved solid to settle D->E Step 4 F Withdraw a clear aliquot of the supernatant E->F Step 5 G Filter through a 0.45 µm syringe filter F->G Step 6: Remove Particulates H Dilute the filtrate for analysis G->H Step 7 I Quantify concentration using a calibrated HPLC method H->I Step 8: Final Measurement

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (typically 25 °C) for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid material.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturate and quantify the concentration using a pre-developed and validated analytical method, such as HPLC-UV.[14][15][16]

Analytical Method: Quantification by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the dissolved compound.[17]

HPLC Method Development Outline:

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the polar nature of the analyte.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol will likely provide good separation and peak shape.

  • Detector: A UV detector should be used. The wavelength of maximum absorbance (λ_max) for the compound should be determined by running a UV scan. The sulfone group may provide a suitable chromophore for UV detection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations.[14] Generate a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (R²) > 0.99 is required for accurate quantification.

Data Presentation:

The results of the quantitative solubility analysis should be presented in a clear and concise table.

SolventPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Hexane0.1TBDTBD
Toluene2.4TBDTBD
Dichloromethane3.1TBDTBD
Ethyl Acetate4.4TBDTBD
Acetone5.1TBDTBD
Ethanol5.2TBDTBD
Methanol6.6TBDTBD
Acetonitrile6.2TBDTBD
Dimethyl Sulfoxide (DMSO)7.2TBDTBD
Water9.0TBDTBD

TBD: To Be Determined experimentally.

Conclusion and Further Steps

This guide provides a robust framework for the systematic evaluation of the solubility of this compound in a variety of organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the shake-flask method and HPLC quantification, researchers can generate the reliable data needed to advance their research and development activities. The resulting solubility profile will be instrumental in guiding solvent selection for synthesis, purification, formulation, and various other applications in the pharmaceutical and chemical industries.

References

  • Sulfolane - Wikipedia. [Link]

  • Chemical and physical properties of sulfolane. | Download Table - ResearchGate. [Link]

  • Sulfolane | C4H8O2S | CID 31347 - PubChem - NIH. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. [Link]

  • Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

  • Solubility of Organic Compounds. [Link]

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An In-Depth Technical Guide to the Reactivity of the Sulfolane Ring in 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the sulfolane ring in the context of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. While direct literature on this specific molecule is scarce, this document synthesizes information on the well-established chemistry of the sulfolane moiety, the precursor 3-hydroxysulfolane, and relevant reaction mechanisms to predict its chemical behavior. This guide will explore the synthesis, stability, and potential reactions, including ring-opening, elimination, and nucleophilic substitution, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

The sulfolane ring, a five-membered cyclic sulfone, is a highly polar, thermally stable, and chemically robust scaffold.[1] These properties have led to its widespread use as an industrial solvent.[2] In the realm of medicinal chemistry, the sulfolane moiety is of increasing interest as a bioisostere for various functional groups, offering a unique combination of polarity, metabolic stability, and three-dimensional structure. The title compound, this compound, incorporates this sulfolane ring functionalized with an oxyethanol side chain at the 3-position. This substitution pattern presents a molecule with a versatile handle for further chemical modification and potential modulation of its physicochemical and pharmacological properties. Understanding the reactivity of the core sulfolane ring in this specific context is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

Synthesis of this compound

A plausible and efficient route to synthesize this compound is via the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide or a related electrophile.[3] In this case, the readily available 3-hydroxysulfolane would serve as the alcohol component.

The synthesis would proceed in two key steps:

  • Deprotonation of 3-Hydroxysulfolane: 3-Hydroxysulfolane is treated with a suitable base to form the corresponding alkoxide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an appropriate two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to form the desired ether linkage.

Synthesis_of_Target_Molecule cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution 3_hydroxysulfolane 3-Hydroxysulfolane Alkoxide Sulfolane Alkoxide 3_hydroxysulfolane->Alkoxide + Base Base Base (e.g., NaH) Target_Molecule This compound Alkoxide->Target_Molecule + Electrophile Electrophile Electrophile (e.g., 2-Chloroethanol)

Figure 1: Proposed synthetic pathway to this compound.
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxysulfolane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Chloroethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of 3-hydroxysulfolane (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Cool the mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity of the Sulfolane Ring

The sulfolane ring is generally characterized by its high stability, attributed to the strong carbon-sulfur bonds and the oxidized state of the sulfur atom.[1] However, the presence of the 3-oxyethanol substituent introduces specific electronic and steric factors that can influence its reactivity.

Ring Stability and Decomposition

The sulfolane ring is thermally stable but can undergo decomposition at elevated temperatures, typically above 200 °C.[1] The presence of strong bases can catalyze this decomposition, leading to the formation of acidic byproducts.[1] The ether linkage at the 3-position is not expected to significantly alter the inherent thermal stability of the sulfolane ring itself under neutral conditions.

Ring-Opening Reactions

While the sulfolane ring is generally resistant to ring-opening, certain conditions can promote this transformation.

  • Base-Catalyzed Ring-Opening: Strong bases can initiate ring-opening through deprotonation of the carbons alpha to the sulfone group, followed by elimination. The presence of the 3-oxyethanol substituent may influence the regioselectivity of this deprotonation.

Base_Catalyzed_Ring_Opening Reactant This compound Carbanion Carbanion Intermediate Reactant->Carbanion + Base (Deprotonation α to SO₂) Base Strong Base (e.g., t-BuOK) Ring_Opened_Product Ring-Opened Product Carbanion->Ring_Opened_Product Elimination & Ring Opening

Figure 2: Postulated base-catalyzed ring-opening mechanism.
  • Reductive Ring-Opening: While less common for sulfones compared to other sulfur heterocycles, strong reducing agents under harsh conditions could potentially cleave the C-S bonds.

Elimination Reactions

The 3-oxyethanol substituent introduces the possibility of elimination reactions to form the corresponding sulfolene derivatives.

  • Base-Induced Elimination: Treatment with a strong, non-nucleophilic base could promote the elimination of the oxyethanol group to form 2-sulfolene. The terminal hydroxyl group of the side chain could potentially participate in an intramolecular proton transfer, although this is less likely than intermolecular deprotonation by a strong base.

Elimination_Reaction Reactant This compound Transition_State E2 Transition State Reactant->Transition_State + Base Base Strong Base (e.g., DBU) Product 2-Sulfolene Transition_State->Product Byproduct Ethylene Glycol Transition_State->Byproduct

Figure 3: E2 elimination pathway to 2-sulfolene.
Nucleophilic Substitution

The carbons of the sulfolane ring are generally not highly electrophilic. However, the electron-withdrawing nature of the sulfone group can activate the adjacent carbons towards nucleophilic attack under certain conditions, although this is not a common reaction pathway for saturated sulfolanes. It is more likely that reactions will occur on the side chain.

Reactions of the Oxyethanol Side Chain

The ether linkage and the terminal hydroxyl group are the most probable sites of reactivity under non-forcing conditions.

  • Ether Cleavage: The ether bond can be cleaved under strongly acidic conditions (e.g., HBr, HI). This would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide on one of the adjacent carbons.[4]

  • Reactions of the Terminal Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation, esterification, and etherification, providing a handle for further functionalization of the molecule.

Potential Applications in Drug Development

The unique physicochemical properties of the sulfolane scaffold make this compound an interesting building block for drug discovery.

PropertyImplication in Drug Design
High Polarity May improve aqueous solubility and interactions with polar biological targets.
Metabolic Stability The sulfone group is generally resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.
Hydrogen Bond Acceptor The sulfone oxygens can act as hydrogen bond acceptors, influencing binding to biological targets.
3D Structure The non-planar sulfolane ring can be used to control the spatial arrangement of substituents.
Functional Handle The terminal hydroxyl group allows for straightforward derivatization and conjugation.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the reactivity of the sulfolane ring in this compound. Based on the established chemistry of sulfolanes and related functional groups, the molecule is expected to be a stable scaffold that allows for selective transformations on its oxyethanol side chain under mild conditions. More forcing conditions, such as strong bases or high temperatures, may induce elimination or ring-opening reactions. The insights provided herein should serve as a valuable resource for chemists and researchers looking to utilize this and similar sulfolane-containing molecules in their synthetic and drug discovery endeavors.

References

  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 13(24), 4363. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, Sulfolane. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

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Methodological & Application

The Synthetic Utility of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary organic synthesis and drug discovery, the demand for novel molecular scaffolds with unique physicochemical properties is incessant. 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a bifunctional molecule incorporating a polar sulfolane ring and a reactive primary alcohol, has emerged as a compelling building block. The sulfolane moiety, a saturated five-membered cyclic sulfone, imparts high polarity, chemical and thermal stability, and the capacity for strong hydrogen bonding.[1][2] This, combined with the synthetically versatile hydroxyl group, makes the title compound a valuable intermediate for the synthesis of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry where sulfone-containing compounds have shown a wide range of biological activities.[3]

This technical guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Features

The unique characteristics of this compound stem from the amalgamation of its two key functional components.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₆H₁₂O₄S-
Molecular Weight 180.22 g/mol -
Appearance Expected to be a colorless to pale yellow viscous liquid or low-melting solidEase of handling
Polarity HighExcellent solubility in polar solvents; can be used as a polar aprotic solvent modifier.[1][4]
Boiling Point High (estimated >250 °C)Allows for reactions at elevated temperatures.
Key Functional Groups Sulfone (SO₂), Ether (-O-), Primary Alcohol (-OH)Multiple reaction sites for diversification.

The sulfone group is a strong hydrogen bond acceptor, enhancing the molecule's ability to solvate cations and influence reaction pathways. The terminal hydroxyl group serves as a nucleophile and a proton donor, and can be readily transformed into a variety of other functional groups.

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide.[5][6] In this case, the alkoxide of 3-hydroxysulfolane attacks an electrophilic 2-carbon synthon, such as 2-chloroethanol or ethylene oxide.

Mechanistic Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[5] The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxysulfolane by a strong base to form a potent nucleophile, the sulfolanyl alkoxide. This alkoxide then attacks the electrophilic carbon of the second reactant, displacing a leaving group (e.g., chloride) in a single concerted step. The choice of a primary electrophile like 2-chloroethanol is crucial to favor substitution over elimination.

Williamson_Ether_Synthesis 3-hydroxysulfolane 3-Hydroxysulfolane Base Base (e.g., NaH) Alkoxide Sulfolanyl Alkoxide (Nucleophile) Base->Alkoxide 2-chloroethanol 2-Chloroethanol Target_Molecule 2-[(1,1-Dioxidotetrahydro- 3-thienyl)oxy]ethanol 2-chloroethanol->Target_Molecule Alkoxide->Target_Molecule SN2 Attack Salt Salt (e.g., NaCl)

Figure 1. Synthetic pathway for this compound.

Protocol 1: Synthesis via Williamson Etherification with 2-Chloroethanol

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

  • 3-Hydroxysulfolane

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxysulfolane (1 equivalent) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise under a gentle stream of nitrogen. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Etherification: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloroethanol (1.2 equivalents) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Organic Synthesis

The terminal hydroxyl group of this compound is a gateway to a multitude of chemical transformations, allowing for its use as a versatile building block.

Esterification Reactions

The primary alcohol can be readily converted to a wide range of esters, which can be valuable as prodrugs, intermediates, or compounds with unique material properties.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0 °C. Add the acyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting ester by column chromatography.

Esterification_Reaction Acyl_Chloride R-COCl Ester Ester Acyl_Chloride->Ester Base Base (e.g., Et3N) Base->Ester HCl scavenger

Figure 2. General scheme for the esterification of the title compound.

Alkylation Reactions

The hydroxyl group can also be alkylated to form ethers, further extending the molecular framework.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., Methyl iodide)[7]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Add a solution of this compound (1 equivalent) in THF dropwise at 0 °C.

  • Alkylation: After hydrogen evolution ceases, add the alkyl halide (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Potential as a Functionalized Solvent

Given that sulfolane itself is an excellent polar aprotic solvent, this compound has the potential to act as a functionalized solvent or co-solvent in certain reactions.[4][8] Its high boiling point and polarity, coupled with the presence of a hydroxyl group, could be advantageous in reactions where a protic, polar, and stable medium is required.

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its terminal hydroxyl group open avenues for the creation of a wide range of derivatives. The inherent properties of the sulfolane moiety suggest its utility in modulating the solubility and biological activity of target molecules. The protocols provided herein serve as a foundation for the exploration of this compound's full potential in medicinal chemistry and materials science.

References

  • Wikipedia. Sulfolane. [Link]

  • PubChem. Sulfolane. [Link]

  • Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google P
  • Wikipedia. Williamson ether synthesis. [Link]

  • Cobb, R. L. (1967). U.S. Patent No. 3,357,996. Washington, DC: U.S.
  • PubMed.
  • Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring.
  • Béhal, A. (1953). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture.
  • Phillips Petroleum Co. (1994). U.S. Patent No. 5,290,953. Washington, DC: U.S.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol.
  • Organic Syntheses Procedure. 2-acetothienone.
  • An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. Benchchem.
  • American Cyanamid Co. (1963). U.S. Patent No. 3,098,793. Washington, DC: U.S.
  • Alkylation of substituted phenols in DMF by MeI using TGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Sciforum.
  • Chemoselective Hydroxyl Group Transform
  • Hachiya, I., Yamamoto, T., & Inaga, T. (2014). TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE. HETEROCYCLES, 88(1), 607.
  • Hydroxyl Radical-Induced Oxidation of Ethanol in Oxygenated Aqueous Solutions. A Pulse Radiolysis and Product Study.
  • Organic Syntheses Procedure. 2-hydroxythiophene.
  • STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. An Evidence for 7-Substitution in the Resorcinol Nucleus.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
  • Alkyl
  • Recent applications of vinyl sulfone motif in drug design and discovery.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Strategies for the direct oxidative esterification of thiols with alcohols. PMC - NIH.
  • Williamson Ether Synthesis. Utah Tech University.
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  • Organic Chemistry Portal.
  • Organic Syntheses Procedure. methyl iodide.
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Application Notes and Protocols for Coupling Reactions with 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is a unique bifunctional molecule incorporating a hydrophilic sulfolane ether moiety and a primary alcohol. The sulfolane group, a stable and polar heterocyclic sulfone, imparts distinct solubility and potential biological properties to molecules. The primary hydroxyl group serves as a versatile handle for a variety of coupling reactions, enabling the introduction of this sulfolane-containing fragment into a wide range of scaffolds. This is of particular interest in medicinal chemistry, where the modification of parent molecules with polar groups can significantly alter their physicochemical properties, such as solubility, and their pharmacokinetic profiles.

This technical guide provides detailed protocols and mechanistic insights for three key coupling reactions of this compound: the Mitsunobu reaction, Williamson ether synthesis, and esterification. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize these reactions for their specific applications.

Chemical Properties and Reactivity Considerations

The reactivity of the primary hydroxyl group in this compound is analogous to that of other primary alcohols. However, the presence of the bulky and polar sulfolane group can influence reaction kinetics and product purification. The sulfone is a strong electron-withdrawing group, which may slightly increase the acidity of the hydroxyl proton. The polarity of the sulfolane moiety can also affect the solubility of the starting material and products in various solvents, a key consideration for reaction setup and workup procedures.

I. Mitsunobu Reaction: Inversion of Stereochemistry and Formation of Esters, Ethers, and Other Derivatives

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[1][2] This reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups. In the context of this compound, the Mitsunobu reaction can be employed to form esters, phenyl ethers, and other derivatives by coupling with a suitable nucleophile.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[1][3][4] This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid or a phenol). The resulting alkoxide from the alcohol substrate attacks the activated phosphonium species, forming an oxyphosphonium salt, a very good leaving group. Finally, the deprotonated nucleophile displaces the oxyphosphonium group via an Sₙ2 reaction, resulting in the desired product with inverted stereochemistry at the carbinol carbon.[3][4]

Mitsunobu_Reaction cluster_activation Activation of Alcohol cluster_coupling Nucleophilic Attack Alcohol R-OH (this compound) Oxyphosphonium [R-O-PPh₃]⁺ (Activated Alcohol) Alcohol->Oxyphosphonium  + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD_DIAD DEAD or DIAD DEAD_DIAD->Betaine Deprotonated_Nucleophile Nu⁻ Product R-Nu (Coupled Product) Oxyphosphonium->Product TPPO Ph₃P=O Oxyphosphonium->TPPO Nucleophile Nu-H (Carboxylic Acid, Phenol, etc.) Nucleophile->Deprotonated_Nucleophile  + Betaine Deprotonated_Nucleophile->Product  Sₙ2 Attack

General workflow of the Mitsunobu reaction.
Detailed Protocol: Mitsunobu Esterification

This protocol describes the esterification of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Table 1: Representative Reagent Quantities for Mitsunobu Esterification

ReagentMolar Equiv.Example Quantity (for 1 mmol scale)
This compound1.0194 mg
Benzoic Acid1.2146 mg
Triphenylphosphine (PPh₃)1.5393 mg
Diisopropyl azodicarboxylate (DIAD)1.50.30 mL
Anhydrous THF-5-10 mL

II. Williamson Ether Synthesis: Formation of Ether Linkages

The Williamson ether synthesis is a classic and reliable method for preparing symmetrical and unsymmetrical ethers.[5][6] It involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[7][8] For a substrate like this compound, this reaction provides a straightforward route to introduce a variety of alkyl or substituted alkyl groups.

Mechanism and Rationale

The reaction proceeds in two conceptual steps. First, the alcohol is deprotonated by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this transformation as the only byproduct is hydrogen gas.[6] In the second step, the nucleophilic alkoxide displaces a halide (or other suitable leaving group, such as a tosylate or mesylate) from an electrophile in an Sₙ2 fashion to form the ether linkage.[7][8] The choice of a primary electrophile is crucial to favor substitution over elimination, which can be a competing side reaction, especially with sterically hindered substrates or secondary/tertiary electrophiles.[6]

Williamson_Ether_Synthesis cluster_deprotonation Deprotonation cluster_substitution Sₙ2 Substitution Alcohol R-OH (this compound) Alkoxide R-O⁻Na⁺ (Alkoxide) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide H2 H₂ gas Ether R-O-R' (Ether Product) Alkoxide->Ether Electrophile R'-X (Alkyl Halide) Electrophile->Ether  Sₙ2 Attack Salt NaX

General workflow of the Williamson ether synthesis.
Detailed Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv.) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 equiv.) in the same anhydrous solvent to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reagent Quantities for Williamson Ether Synthesis

ReagentMolar Equiv.Example Quantity (for 1 mmol scale)
This compound1.0194 mg
Sodium Hydride (60% in oil)1.248 mg
Benzyl Bromide1.10.13 mL
Anhydrous THF or DMF-5-10 mL

III. Esterification: Formation of Ester Linkages

Esterification is a fundamental reaction in organic synthesis, and for this compound, it provides a direct route to ester derivatives. While the Mitsunobu reaction also yields esters, direct esterification methods, such as the Fischer-Speier esterification, offer an alternative, often more atom-economical approach.

Mechanism and Rationale

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. This reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_addition_elimination Nucleophilic Addition-Elimination Carboxylic_Acid R'-COOH Protonated_Acid [R'-C(OH)₂]⁺ Carboxylic_Acid->Protonated_Acid Acid_Catalyst H⁺ Acid_Catalyst->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Alcohol R-OH (this compound) Alcohol->Tetrahedral_Intermediate  Nucleophilic Attack Ester R'-COOR (Ester Product) Tetrahedral_Intermediate->Ester  -H₂O, -H⁺ Water H₂O

General workflow of Fischer-Speier esterification.
Detailed Protocol: Fischer-Speier Esterification

This protocol describes the esterification of a generic carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene or another suitable solvent for azeotropic removal of water (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired), add the carboxylic acid (1.0 equiv.) and this compound (1.2-1.5 equiv.).

  • If using a solvent, add toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equiv.).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC. If using a Dean-Stark trap, monitor the collection of water.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagent Quantities for Fischer-Speier Esterification

ReagentMolar Equiv.Example Quantity (for 1 mmol scale)
Acetic Acid1.060 mg (0.057 mL)
This compound1.2233 mg
p-Toluenesulfonic acid (TsOH)0.119 mg
Toluene (optional)-10 mL

Conclusion

The protocols detailed in this application note provide robust starting points for the synthetic utilization of this compound. The Mitsunobu reaction, Williamson ether synthesis, and esterification are powerful and versatile methods for elaborating this unique building block. By understanding the underlying mechanisms and paying careful attention to the reaction conditions, researchers can effectively incorporate the sulfolane ether moiety into a diverse array of molecules, paving the way for the development of new chemical entities with potentially valuable properties.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Williamson, A. W. Theory of Ætherification. J. Chem. Soc.1852 , 4, 229-239. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005 . [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252-3258. [Link]

  • "Williamson Ether Synthesis". Master Organic Chemistry. [Link]

  • "Mitsunobu Reaction". Wikipedia. [Link]

  • "Mitsunobu Reaction". Organic Chemistry Portal. [Link]

  • "Williamson ether synthesis". Wikipedia. [Link]

  • "Williamson Ether Synthesis". Chemistry LibreTexts. [Link]

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Application Notes and Protocols: Synthesis of Drug Analogues Using 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfolane Moiety in Modern Drug Discovery

The incorporation of sulfur-containing heterocycles is a well-established strategy in medicinal chemistry to enhance the pharmacological profiles of therapeutic agents. Among these, the tetrahydrothiophene-1,1-dioxide, or sulfolane, scaffold has garnered significant interest. The sulfone group is a key feature in a number of FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability. The sulfolane ring system, a saturated and polar motif, can serve as a bioisostere for other cyclic systems, potentially improving physicochemical properties such as solubility and membrane permeability. Its high polarity and chemical stability make it an attractive component for novel drug candidates.

This technical guide provides a comprehensive overview of the synthesis and application of a versatile building block, 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol , for the generation of novel drug analogues. We will detail a robust synthetic route to this key intermediate and provide step-by-step protocols for its subsequent derivatization and conjugation to a model drug core. The methodologies described herein are designed to be adaptable for a wide range of research applications in drug development.

Synthesis of the Key Building Block: this compound

The synthesis of the target building block is predicated on a two-step sequence, commencing with the preparation of 3-hydroxytetrahydrothiophene-1,1-dioxide (also known as 3-hydroxysulfolane), followed by an etherification reaction.

Part 1: Synthesis of 3-Hydroxytetrahydrothiophene-1,1-dioxide

A common route to 3-hydroxysulfolane involves the hydration of 2,5-dihydrothiophene-1,1-dioxide. A related procedure involves the formation of a halohydrin intermediate. The following protocol is adapted from established procedures for the synthesis of substituted sulfolanes.

Reaction Scheme:

Synthesis of 3-Hydroxysulfolane cluster_0 Step 1: Halohydrin Formation cluster_1 Step 2: Hydrolysis and Ring Opening/Closing Butadiene_sulfone 2,5-Dihydrothiophene-1,1-dioxide Halohydrin trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Butadiene_sulfone->Halohydrin NBS, H2O NBS N-Bromosuccinimide (NBS), H2O Halohydrin_2 trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Hydroxysulfolane 3-Hydroxytetrahydrothiophene-1,1-dioxide Halohydrin_2->Hydroxysulfolane Heat Base Aqueous Base (e.g., NaHCO3)

Caption: Synthesis of 3-Hydroxysulfolane.

Experimental Protocol: Synthesis of 3-Hydroxytetrahydrothiophene-1,1-dioxide

Reagent/ParameterValue
2,5-Dihydrothiophene-1,1-dioxide1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Water10 vol
Sodium Bicarbonate (sat. aq.)As required
Temperature80-90 °C
Reaction Time2-4 hours

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dihydrothiophene-1,1-dioxide and water.

  • Heat the mixture to 50-60 °C with stirring until the solid dissolves.

  • Add N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature below 70 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The aqueous solution containing the crude 3-hydroxysulfolane can be used directly in the next step or extracted with a suitable organic solvent (e.g., ethyl acetate) after saturation with sodium chloride.

  • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxysulfolane.

Part 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide under basic conditions. In this protocol, the alkoxide of 3-hydroxysulfolane is reacted with 2-(2-chloroethoxy)ethanol to yield the desired product.

Reaction Scheme:

Williamson Ether Synthesis Hydroxysulfolane 3-Hydroxytetrahydrothiophene-1,1-dioxide Alkoxide Sulfolane Alkoxide Hydroxysulfolane->Alkoxide NaH, THF Base Strong Base (e.g., NaH) Product This compound Alkoxide->Product 2-(2-Chloroethoxy)ethanol Chloroethoxyethanol 2-(2-Chloroethoxy)ethanol

Caption: Williamson Ether Synthesis.

Experimental Protocol: Synthesis of this compound

Reagent/ParameterValue
3-Hydroxysulfolane1.0 eq
Sodium Hydride (60% dispersion in oil)1.2 eq
2-(2-Chloroethoxy)ethanol1.1 eq
Anhydrous Tetrahydrofuran (THF)20 vol
Temperature0 °C to reflux
Reaction Time12-24 hours

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxysulfolane in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Add 2-(2-chloroethoxy)ethanol dropwise to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Analogue Synthesis

The terminal hydroxyl group of this compound can be readily functionalized to act as an electrophilic handle for conjugation to a nucleophilic drug scaffold. A common strategy is to convert the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

Activation of the Terminal Hydroxyl Group

Reaction Scheme:

Activation of Hydroxyl Group Starting_Material This compound Product 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethyl 4-methylbenzenesulfonate Starting_Material->Product TsCl, TEA, DCM Reagents p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA)

Caption: Activation of the Terminal Hydroxyl Group.

Experimental Protocol: Synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethyl 4-methylbenzenesulfonate

Reagent/ParameterValue
This compound1.0 eq
p-Toluenesulfonyl chloride (TsCl)1.2 eq
Triethylamine (TEA)1.5 eq
Dichloromethane (DCM)15 vol
Temperature0 °C to room temperature
Reaction Time4-8 hours

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine.

  • Add p-toluenesulfonyl chloride portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.

Synthesis of a Drug Analogue: Coupling with a Phenolic Drug Core

The activated sulfolane derivative can now be coupled with a nucleophilic drug molecule. For this example, we will use a generic phenolic drug core.

Reaction Scheme:

Drug Analogue Synthesis cluster_0 Coupling Reaction Activated_Sulfolane 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethyl 4-methylbenzenesulfonate Product Sulfolane-Drug Analogue (Ar-O-CH2CH2-O-Sulfolane) Activated_Sulfolane->Product Ar-OH, K2CO3, DMF Phenolic_Drug Phenolic Drug Core (Ar-OH) Base Base (e.g., K2CO3)

Caption: Synthesis of a Drug Analogue.

Experimental Protocol: Synthesis of a Sulfolane-Drug Analogue

Reagent/ParameterValue
Phenolic Drug Core1.0 eq
Activated Sulfolane Derivative1.1 eq
Potassium Carbonate (K₂CO₃)2.0 eq
N,N-Dimethylformamide (DMF)10 vol
Temperature60-80 °C
Reaction Time8-16 hours

Procedure:

  • To a round-bottom flask, add the phenolic drug core, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the activated sulfolane derivative in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final drug analogue.

Conclusion

The protocols detailed in this guide provide a clear and reproducible pathway for the synthesis of the novel building block, this compound, and its application in the generation of drug analogues. The inherent properties of the sulfolane moiety offer a promising avenue for the development of new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles. The synthetic routes are robust and utilize common laboratory reagents and techniques, making them accessible to a broad range of researchers in the field of drug discovery.

References

  • Sulforaphane (SFN) is a molecule within the isothiocyanate (ITC) group of organosulfur compounds. SFN is a phytochemical commonly found in cruciferous vegetables such as broccoli, brussels sprouts and cabbages. It has been widely studied in order to evaluate its chemopreventive properties and some of those have already been established by means of animal and human models. The SFN induces Phase I and II enzymes involved in detoxification processes of chemical carcinogens in order to prevent the start of carcinogenesis. It also presents anti-tumor action at post-initiation Phase, suggesting supplementary roles in cancer prevention. In a dose dependent manner, ITC inhibits the viability of human cancer cells, modifies epigenetic events that occur in cancer cells and present antiinflammatory effect acting during the initial of uncontrolled cell proliferation. This protective effect may be due to its antioxidant status, its recognized capacity to induce the expression and/or activity of of different cytoprotective proteins involved in the activating "Nuclear factor erythroid-derived 2-like 2" (Nrf2). Nevertheless, the effects on health and the possible connections among different diet constituents in humans must be carefully studied as there are limitations in the current data in order to better understand the molecular mechanisms responsible for those effects. This survey also includes relevant patents on the use of SFN, like its use in skin cancer treatment (US2015038580); and as an adjuvant in anti-cancer treatment (US2014228419). The use of SFN as an antioxidant dietary supplement, methods for compositions that promote glutathione production (WO2015002279) and methods for extracting and purifying SFN from broccoli seeds (CN104086469) are also included in this review. (Source: The antioxidant properties of organosulfur compounds (sulforaphane) - PubMed, [Link])

  • 3-Hydroxysulfolane | C4H8O3S | CID 98932 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: 3-Hydroxysulfolane | C4H8O3S | CID 98932 - PubChem, [Link])

  • Preparation of the title compound involves the addition of the elements of HOBr across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide. Rather than using HOBr itself, which is rather difficult to handle, the reagent used is N-bromosuccinimide (pronounced EN-bro-mo-SUK-sin-IM-id and abbreviated NBS). In NBS the nitrogen-bromine bond is polarized toward the nitrogen atom due to the greater electronegativity of nitrogen and the electron withdrawal of the two adjacent carbonyl (C=O) groups

Application Notes and Protocols for the Scale-Up Synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Sulfolane Ethers

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is a functionalized sulfolane derivative of interest in medicinal chemistry and materials science. The sulfolane moiety, a highly polar and thermally stable heterocycle, imparts unique solubility and electronic characteristics to molecules. Ether linkages at the 3-position provide a flexible scaffold for further chemical elaboration, making this compound a valuable intermediate in the synthesis of more complex molecular architectures. This document provides a comprehensive guide to the scalable synthesis of this target molecule, intended for researchers, chemists, and professionals in drug development and process chemistry. The protocols herein are designed with scalability, safety, and robustness in mind, moving from laboratory-scale proof-of-concept to pilot-scale production.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a convergent multi-step strategy. This involves the preparation of a key intermediate, 3-hydroxysulfolane, followed by its etherification. This route was selected for its reliance on well-established and scalable chemical transformations.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Part 1: Synthesis of 3-Hydroxysulfolane cluster_1 Part 2: Williamson Ether Synthesis Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene [4+1] Cycloaddition SO2 Sulfur Dioxide SO2->Sulfolene Epoxide 3-Sulfolene Epoxide Sulfolene->Epoxide Epoxidation Hydroxysulfolane 3-Hydroxysulfolane Epoxide->Hydroxysulfolane Hydrolysis Hydroxysulfolane_ref 3-Hydroxysulfolane FinalProduct This compound Hydroxysulfolane_ref->FinalProduct SN2 Reaction Bromoethanol 2-Bromoethanol Bromoethanol->FinalProduct

Caption: Overall synthetic strategy for this compound.

Part 1: Scalable Synthesis of 3-Hydroxysulfolane

The cornerstone of this synthesis is the preparation of 3-hydroxysulfolane. This intermediate is not widely available in bulk and its efficient synthesis is critical for the overall success of the campaign. We present a robust, three-step process starting from readily available commodity chemicals.

Step 1.1: Synthesis of 3-Sulfolene

The initial step involves the [4+1] cycloaddition of 1,3-butadiene with sulfur dioxide to form 3-sulfolene. This reaction is a well-documented and highly efficient industrial process.[1]

Reaction Scheme:

Protocol:

  • Reactor Setup: A pressure reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is required. Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Cool the reactor to -10 °C. Carefully charge liquefied 1,3-butadiene (1.0 eq) into the reactor. A polymerization inhibitor, such as hydroquinone (0.1 mol%), can be added.

  • Sulfur Dioxide Addition: Slowly introduce sulfur dioxide gas (1.1 eq) into the reactor, maintaining the internal temperature below 0 °C. The reaction is exothermic.

  • Reaction Conditions: Once the addition is complete, the reactor is sealed and slowly warmed to room temperature. The mixture is then heated to 100-130 °C for 1-2 hours.[2] The reaction progress can be monitored by the pressure drop within the reactor.

  • Work-up and Isolation: After cooling to room temperature, vent any excess sulfur dioxide to a scrubber. The crude 3-sulfolene, which is a solid at room temperature (m.p. 64-66 °C), can be directly used in the next step or purified by recrystallization from methanol or water.[3][4]

Reagent/ParameterMolar RatioKey Considerations
1,3-Butadiene1.0Highly flammable gas, handle with care.
Sulfur Dioxide1.1Toxic and corrosive gas.
Hydroquinone0.1 mol%Prevents polymerization of butadiene.
Temperature100-130 °CControls reaction rate.
PressureAutogenousMonitor pressure throughout the reaction.
Step 1.2: Epoxidation of 3-Sulfolene

The double bond in 3-sulfolene is then epoxidized to form the corresponding epoxide. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[5][6]

Reaction Scheme:

Protocol:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel is suitable for this step. The reactor should be under an inert atmosphere.

  • Charging Reactants: Dissolve 3-sulfolene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in the reactor.

  • m-CPBA Addition: Prepare a solution of m-CPBA (1.1 eq, ~75% purity) in the same solvent. Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the m-CPBA solution via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.[7]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.[2][9] The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-sulfolene epoxide. This intermediate is often used directly in the next step without further purification.

Reagent/ParameterMolar RatioKey Considerations
3-Sulfolene1.0Ensure it is fully dissolved before cooling.
m-CPBA (~75%)1.1Potentially explosive, handle with care.[10]
DichloromethaneSolventUse anhydrous grade.
Temperature0-10 °CCrucial for selectivity and safety.
Step 1.3: Hydrolysis of 3-Sulfolene Epoxide

The final step in the preparation of the key intermediate is the acid-catalyzed hydrolysis of the epoxide to yield 3-hydroxysulfolane.

Reaction Scheme:

Protocol:

  • Reactor Setup: A glass-lined reactor with a stirrer, temperature control, and a reflux condenser is appropriate.

  • Reaction Mixture: Dissolve the crude 3-sulfolene epoxide from the previous step in a mixture of acetone and water (e.g., 10:1 v/v).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid (e.g., 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the epoxide by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base like sodium bicarbonate. Remove the acetone under reduced pressure. The aqueous residue can be extracted with a polar organic solvent like ethyl acetate. The combined organic extracts are dried and concentrated to give crude 3-hydroxysulfolane. Purification can be achieved by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reagent/ParameterMolar Ratio/ConcentrationKey Considerations
3-Sulfolene Epoxide1.0Can be used crude from the previous step.
Acetone/WaterSolventThe ratio can be optimized.
Sulfuric AcidCatalyticHandle with care, corrosive.
TemperatureRefluxEnsure efficient condensation.

Part 2: Williamson Ether Synthesis for Final Product Formation

With the key intermediate, 3-hydroxysulfolane, in hand, the final product is synthesized via a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[3][11]

Reaction Workflow:

Williamson_Ether_Synthesis Start 3-Hydroxysulfolane + Base Alkoxide Sulfolane Alkoxide Intermediate Start->Alkoxide Deprotonation SN2 SN2 Reaction Alkoxide->SN2 AlkylHalide 2-Bromoethanol AlkylHalide->SN2 Product This compound SN2->Product Workup Aqueous Work-up & Purification Product->Workup

Caption: Workflow for the Williamson ether synthesis step.

Protocol:

  • Reactor Setup: A multi-neck round-bottom flask or a jacketed reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a reflux condenser under an inert atmosphere is required.

  • Deprotonation: Dissolve 3-hydroxysulfolane (1.0 eq) in a suitable polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylating Agent Addition: Add 2-bromoethanol (1.1 eq) dropwise via the addition funnel.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or LC-MS, observing the disappearance of 3-hydroxysulfolane.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with a larger volume of water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.

Reagent/ParameterMolar RatioKey Considerations
3-Hydroxysulfolane1.0Must be anhydrous.
Sodium Hydride1.2Flammable solid, reacts violently with water.
2-Bromoethanol1.1Toxic and corrosive, handle in a fume hood.
DMF or DMSOSolventUse anhydrous grade.
Temperature60-80 °CHigher temperatures may lead to side products.

Safety and Handling Precautions

  • 1,3-Butadiene and Sulfur Dioxide: These are hazardous gases and should be handled in a well-ventilated area or a closed system. Appropriate personal protective equipment (PPE), including respiratory protection, should be worn.

  • meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive and potentially explosive, especially in pure form. It is typically supplied with water or other stabilizers. Avoid friction, heat, and contact with combustible materials.[10]

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere.

  • 2-Bromoethanol: Toxic by inhalation, ingestion, and skin absorption. It is also corrosive. Handle in a fume hood with appropriate gloves and eye protection.

  • Solvents: Dichloromethane, DMF, and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each before use.

Characterization of the Final Product

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and scalable method for the preparation of this compound. By employing well-understood and robust chemical transformations, this guide aims to facilitate the production of this valuable intermediate for applications in research and development. Careful attention to the reaction conditions and safety precautions outlined is essential for a successful and safe synthesis campaign.

References

  • Organic Syntheses Procedure. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Available from: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Environment, Health & Safety. Available from: [Link]

  • Monitoring of the reaction progress (session 2) by TLC after one... ResearchGate. Available from: [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • US Patent 5,290,953A, Process for producing sulfolane compounds. Google Patents.
  • Organic Syntheses Procedure. Available from: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • 3-Hydroxysulfolane. PubChem. National Institutes of Health. Available from: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. (2018, May 1). YouTube. Available from: [Link]

  • 3-Sulfolene. Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available from: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. (2020, December 12). Available from: [Link]

  • DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE. Organic Syntheses Procedure. Available from: [Link]

Sources

Application Notes & Protocols: Purification of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the purification of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a sulfolane-derived polar organic molecule. Recognizing the critical importance of purity for applications in drug development and materials science, this guide details the rationale behind purification strategies, focusing on the anticipated impurity profile from its likely synthesis via Williamson ether synthesis. Detailed, step-by-step protocols for flash column chromatography and recrystallization are provided, alongside robust methods for purity assessment using HPLC and NMR spectroscopy.

Introduction: The Importance of Purity

This compound belongs to the sulfolane family of compounds. Sulfolane and its derivatives are notable for their high polarity and stability, making them valuable as industrial solvents and, more critically, as scaffolds and intermediates in pharmaceutical synthesis.[1] The target molecule combines the polar sulfone group with a flexible hydroxy-ether side chain, making it a potentially valuable building block.

For its intended use in research and development, particularly in biological or materials science contexts, achieving high purity (>95%) is paramount. Impurities can lead to erroneous biological data, interfere with polymerization reactions, or produce undesirable side effects in drug candidates.[2] This guide is designed to equip researchers with the necessary strategies to isolate this target compound from typical reaction byproducts.

Understanding the Impurity Profile: A Predictive Approach

The most common and logical route to synthesize this compound is the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide in an SN2 reaction. For this target molecule, the synthesis would likely proceed as follows:

This synthetic route informs the types of impurities we must target for removal:

  • Unreacted Starting Materials: Residual 3-hydroxytetrahydrothiophene-1,1-dioxide and 2-bromoethanol.

  • Base and Salts: The base used for deprotonation (e.g., NaH, K2CO3) and the resulting salt (e.g., NaBr).[5]

  • Solvent: Residual high-boiling point solvents like DMF or acetonitrile are commonly used to facilitate the reaction.[4]

  • Side-Reaction Products:

    • Elimination Product: If 2-bromoethanol undergoes E2 elimination, ethylene glycol could be formed.

    • Self-Condensation: Dimerization of 2-bromoethanol to form diethylene glycol.

The target molecule is highly polar due to the sulfone and hydroxyl groups. This polarity dictates the choice of purification techniques.

Purification Strategy Overview

Given the polar nature of the target compound and the likely impurities, two primary purification methods are recommended: flash column chromatography and recrystallization. Distillation is often used for industrial-scale sulfolane purification but may be less suitable for lab-scale synthesis due to the compound's high boiling point and potential for thermal degradation.[6][7][8]

Method Principle Pros Cons Best For
Flash Column Chromatography Differential adsorption onto a polar stationary phase (silica gel)[9][10]Highly versatile, separates compounds with close polarities, applicable to oils and solids.Can be time-consuming, requires significant solvent, potential for product decomposition on acidic silica.[11]Complex mixtures, initial purification of crude product, isolation of non-crystalline compounds.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures[12][13]Can yield very high purity (>99%), cost-effective, scalable.Only applicable to solids, requires finding a suitable solvent, potential for product loss in mother liquor.Final polishing step, purification of solid compounds that are moderately to highly pure.

Detailed Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying the crude reaction mixture, as it can effectively separate the polar product from less polar starting materials and non-polar byproducts.

Causality: Normal-phase chromatography separates molecules based on their polarity.[9] The stationary phase (silica gel) is highly polar. Polar compounds, like our target molecule, will adsorb more strongly to the silica and elute slower. Less polar compounds will travel through the column more quickly. By gradually increasing the polarity of the mobile phase (the eluent), we can sequentially elute compounds of increasing polarity.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling Crude Crude Product (Dissolved in min. DMF/MeOH) Slurry Slurry with Silica Gel Crude->Slurry Dry Dry Slurry (Rotovap) Slurry->Dry Pack Pack Column with Silica in Hexane/EtOAc Load Load Dried Slurry onto Column Pack->Load Elute Elute with Gradient (e.g., 50-100% EtOAc in Hexane, then 0-10% MeOH in DCM) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evap Evaporate Solvent (Rotovap) Pool->Evap Pure Pure Product Evap->Pure

Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Because the target compound is very polar, start with systems like 100% Ethyl Acetate (EtOAc) or Dichloromethane (DCM):Methanol (MeOH) mixtures (e.g., 95:5, 90:10).[11]

    • Goal: Find a solvent system where the product has an Rf (retention factor) of approximately 0.2-0.3. This provides the best separation on a column.[11]

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a silica gel slurry in the initial, least polar eluent (e.g., 50% EtOAc in Hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMF).

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique results in better separation than loading a liquid sample.

    • Carefully add the dried sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system.

    • Gradually increase the polarity of the eluent (a "gradient elution").[10] For example:

      • Column Volumes 1-3: 50% EtOAc / Hexane (to elute non-polar impurities).

      • Column Volumes 4-10: 100% EtOAc.

      • Column Volumes 11-20: 5% MeOH / DCM.

      • Column Volumes 21-30: 10% MeOH / DCM (to elute the product).

    • Collect fractions of equal volume throughout the process.

  • Verification and Isolation:

    • Spot every few fractions on a TLC plate and visualize (e.g., using a potassium permanganate stain, which reacts with the hydroxyl group).

    • Combine the fractions that contain the pure product.

    • Remove the solvent via rotary evaporation to yield the purified this compound.

Protocol 2: Purification by Recrystallization

If the product obtained from chromatography is a solid, or if the crude product is solid and relatively clean, recrystallization can be an excellent final purification step.

Causality: The principle of recrystallization is based on differential solubility.[14] An ideal solvent will dissolve the target compound well when hot but poorly when cold. Soluble impurities will remain in the cold solvent (the "mother liquor"), while the desired compound crystallizes out.[15]

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the solid product (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, water, or mixtures like ethanol/water) to each tube.

    • Ideal Solvent: The solid should be largely insoluble at room temperature but dissolve completely upon heating. Upon cooling, it should form crystals again.[14] For a polar compound like this, a polar protic solvent like isopropanol or an ethanol/water mixture is a promising starting point.[16]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate).

    • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.[12]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly under vacuum to remove all residual solvent.

Purity Assessment: A Self-Validating System

Confirming the purity of the final product is a non-negotiable step. Using orthogonal analytical methods provides the highest level of confidence.

G cluster_hplc Primary Purity Check cluster_nmr Structural Verification & Orthogonal Check Input Purified Product HPLC HPLC Analysis Input->HPLC NMR ¹H NMR Spectroscopy Input->NMR Purity Quantitative Purity (e.g., >95% by area) HPLC->Purity Structure Structural Confirmation (Correct shifts & integrations) NMR->Structure Impurity Absence of Impurity Signals (Solvents, starting materials) NMR->Impurity

Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a chemical compound by separating it from any contaminants.[17]

  • Method: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is a standard starting point.

  • Detection: UV detection (e.g., at 210 nm) is common for compounds lacking a strong chromophore.

  • Interpretation: A pure sample should ideally show a single, sharp peak. Purity is often reported as the area percentage of the main peak. A purity of >95% is a common requirement for research compounds.[2][18]

Quantitative NMR (qNMR)

While HPLC is excellent, it may not detect non-UV active impurities like water or residual solvents.[2] Nuclear Magnetic Resonance (NMR) spectroscopy not only confirms the structure of the compound but can also be used to determine its absolute purity.

  • Method: A known mass of the purified sample is dissolved with a known mass of an internal standard (a compound with a known purity and a simple NMR spectrum that does not overlap with the sample).

  • Analysis: By comparing the integral of a specific proton signal from the sample to the integral of a signal from the internal standard, the absolute purity of the sample can be calculated.

  • Advantage: This method is orthogonal to chromatography and can detect non-chromatographic impurities, providing a more complete picture of sample purity.[2][19] Combining HPLC and NMR provides a robust validation of the compound's identity and purity.[20]

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • Purification of sulfolane compounds.
  • Successful Flash Chromatography. King Group, University of Chicago. [Link]

  • Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.
  • HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • Mastering The Williamson Ether Synthesis. Osunstate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • 2-vinylthiophene. Organic Syntheses Procedure. [Link]

  • HPLC method for purifying organic compounds.
  • Purifying sulfolane.
  • Recrystallization. University of Toronto Scarborough. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Column chromatography. Columbia University. [Link]

  • Purification of Sulfolene and Its UV-Vis and FTIR Spectral Analysis. ResearchGate. [Link]

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  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Experiment 2: Recrystallization. University of Manitoba. [Link]

  • Sulfolane. Wikipedia. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Synthetic method of thiophene-3-ethanol.

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Introduction: A Novel Solvent Additive for Advancing Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals on the use of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol as a Polar Solvent Additive.

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is paramount, often dictating the reaction rate, yield, and even the nature of the final product. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane, are indispensable tools for a wide range of reactions due to their ability to dissolve polar compounds and solvate cations, thereby enhancing the reactivity of anions.[1][2] Sulfolane (tetrahydrothiophene-1,1-dioxide), in particular, is noted for its high thermal and chemical stability, making it suitable for reactions at elevated temperatures and in the presence of strong acids or bases.[1][3]

This guide introduces This compound , a novel sulfolane derivative, as a promising polar solvent additive. For the purpose of this guide, we will refer to it by the shorthand "Sulfoxyethanol". This molecule combines the robust sulfone core with a flexible and polar 2-hydroxyethoxy side chain. This unique structure is hypothesized to offer the advantageous properties of sulfolane—high polarity and stability—while introducing new capabilities, such as enhanced solvation of specific cations and improved miscibility with a broader range of co-solvents.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and protocols for utilizing Sulfoxyethanol as a polar solvent additive. The information presented herein is based on the established chemistry of sulfolane and related compounds, providing a strong theoretical and practical foundation for its use in the laboratory.

Physicochemical Properties of Sulfoxyethanol

The predicted physicochemical properties of Sulfoxyethanol are summarized in the table below. These values are estimated based on the known properties of sulfolane and diethylene glycol, a structural analog of the side chain.

PropertyPredicted ValueRationale
Molecular Formula C6H12O4SBased on chemical structure
Molecular Weight 180.22 g/mol Based on chemical structure
Appearance Colorless to pale yellow viscous liquidSimilar to sulfolane and other high-boiling point solvents
Boiling Point > 290 °CHigher than sulfolane (285 °C) due to the polar hydroxyl group
Melting Point < 20 °CThe flexible side chain is expected to lower the melting point compared to sulfolane (27.5 °C)
Density ~1.2 g/mLSimilar to sulfolane
Solubility Miscible with water, alcohols, and other polar solvents. Limited solubility in nonpolar hydrocarbons.The hydroxyl and ether functionalities enhance miscibility with polar protic and aprotic solvents.
Dipole Moment HighThe sulfone group imparts a strong dipole moment, characteristic of polar aprotic solvents.[1]

Scientific Rationale for Use as a Polar Solvent Additive

The efficacy of Sulfoxyethanol as a polar solvent additive is grounded in the following principles:

  • Enhanced Solvation: The sulfone group provides strong cation solvation, which can increase the nucleophilicity of the corresponding anion.[1] The 2-hydroxyethoxy side chain can further contribute to this effect through hydrogen bonding and coordination with metal cations.

  • Increased Reaction Rates: By effectively solvating cations and dissolving polar reactants and intermediates, Sulfoxyethanol can lead to an increase in reaction rates, particularly in nucleophilic substitution reactions.

  • Improved Solubility: The dual character of the molecule, with its rigid sulfolane ring and flexible, polar side chain, may offer unique solubility properties for complex molecules, including poorly soluble active pharmaceutical ingredients (APIs).

  • High-Temperature Stability: Inherited from the sulfolane core, Sulfoxyethanol is expected to be thermally and chemically stable, allowing for its use in a wide range of reaction conditions.[1][3]

Application Notes and Protocols

Application 1: Acceleration of Nucleophilic Aromatic Substitution (SNAr) Reactions

Background: SNAr reactions are pivotal in the synthesis of many pharmaceuticals and agrochemicals. These reactions are often accelerated in the presence of polar aprotic solvents, which stabilize the charged intermediate (Meisenheimer complex).

Objective: To demonstrate the efficacy of Sulfoxyethanol as a solvent additive in a representative SNAr reaction, the synthesis of 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene and hydrazine.

Experimental Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Reaction Vessel 1: Standard Solvent (DMF) C Add 1-chloro-2,4-dinitrobenzene to both vessels A->C B Reaction Vessel 2: DMF with Sulfoxyethanol B->C D Add hydrazine hydrate dropwise at 0°C C->D E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench with ice-water F->G H Filter and dry product G->H I Analyze yield and purity (HPLC) H->I

Caption: Workflow for the comparative SNAr reaction.

Protocol:

  • Materials:

    • 1-chloro-2,4-dinitrobenzene

    • Hydrazine hydrate

    • Dimethylformamide (DMF), anhydrous

    • Sulfoxyethanol

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Reaction Setup:

      • In a 100 mL round-bottom flask (Vessel 1), add 50 mL of anhydrous DMF.

      • In a second 100 mL round-bottom flask (Vessel 2), add 45 mL of anhydrous DMF and 5 mL of Sulfoxyethanol.

    • Addition of Reactants:

      • To both flasks, add 1-chloro-2,4-dinitrobenzene (10 mmol).

      • Cool both flasks to 0°C in an ice bath.

      • Slowly add hydrazine hydrate (10 mmol) dropwise to each flask with vigorous stirring.

    • Reaction:

      • After the addition is complete, remove the ice baths and allow the reactions to proceed at room temperature.

      • Monitor the progress of both reactions by TLC every 30 minutes.

    • Work-up:

      • Once the starting material is consumed (as indicated by TLC), pour each reaction mixture into 200 mL of ice-water.

      • Collect the precipitated product by vacuum filtration.

      • Wash the product with cold water and dry under vacuum.

    • Analysis:

      • Determine the yield of 2,4-dinitrophenylhydrazine from both reactions.

      • Assess the purity of the products by High-Performance Liquid Chromatography (HPLC).

Expected Outcome: The reaction in Vessel 2, containing Sulfoxyethanol, is expected to proceed at a faster rate and potentially give a higher yield of the desired product due to the enhanced solvation of the reaction intermediates.

Application 2: Enhancing the Solubility of a Poorly Soluble Drug Candidate

Background: A significant challenge in drug development is the poor aqueous solubility of many promising drug candidates, which can limit their bioavailability. The use of co-solvents is a common strategy to improve solubility for in vitro assays and formulation development.

Objective: To evaluate the ability of Sulfoxyethanol to enhance the solubility of a model poorly soluble compound, such as ibuprofen.

Experimental Workflow Diagram:

Solubility_Workflow cluster_prep Preparation of Solvent Systems cluster_exp Solubility Measurement cluster_analysis Analysis A System 1: Buffer (pH 7.4) D Add excess ibuprofen to each system A->D B System 2: Buffer + 5% DMSO B->D C System 3: Buffer + 5% Sulfoxyethanol C->D E Equilibrate for 24h at 25°C with shaking D->E F Filter through 0.45 µm syringe filter E->F G Dilute filtrate F->G H Quantify ibuprofen concentration by UV-Vis Spectroscopy G->H I Compare solubility across systems H->I

Caption: Workflow for the comparative solubility study.

Protocol:

  • Materials:

    • Ibuprofen

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Sulfoxyethanol

    • Vials with screw caps

    • Orbital shaker

    • 0.45 µm syringe filters

    • UV-Vis spectrophotometer

  • Procedure:

    • Preparation of Solvent Systems:

      • Prepare three solvent systems in separate vials:

        • System 1: 10 mL of PBS (pH 7.4)

        • System 2: 9.5 mL of PBS and 0.5 mL of DMSO (5% v/v)

        • System 3: 9.5 mL of PBS and 0.5 mL of Sulfoxyethanol (5% v/v)

    • Solubility Measurement:

      • Add an excess amount of ibuprofen to each vial.

      • Seal the vials and place them on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached.

      • After 24 hours, visually confirm that excess solid ibuprofen is still present.

      • Filter each solution through a 0.45 µm syringe filter to remove undissolved solid.

    • Analysis:

      • Prepare a standard curve of ibuprofen in each respective solvent system.

      • Dilute the filtered samples appropriately with their respective solvent systems.

      • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for ibuprofen.

      • Calculate the concentration of ibuprofen in each original sample using the standard curve.

Expected Outcome: The solubility of ibuprofen is expected to be significantly higher in the solvent system containing Sulfoxyethanol compared to the buffer alone and potentially higher than the DMSO-containing system, demonstrating its potential as a co-solvent for formulation development.

Safety and Handling

While specific toxicity data for Sulfoxyethanol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its structural similarity to sulfolane, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for sulfolane for more detailed safety information.

Conclusion

This compound (Sulfoxyethanol) represents a promising new tool for chemists and pharmaceutical scientists. Its unique molecular structure suggests that it may offer significant advantages as a polar solvent additive, including the potential to accelerate reactions and enhance the solubility of challenging compounds. The protocols outlined in this guide provide a starting point for exploring the utility of this novel solvent in a variety of research and development applications.

References

  • CN102241662A - Synthetic method of thiophene-3-ethanol - Google P
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  • Sulfolane – Knowledge and References - Taylor & Francis.
  • CN103483310A - Synthesis method of 2-thiopheneethanol - Google P
  • Is sulfolane a green solvent? - ChemicalBook.
  • Sulfolane - Wikipedia.
  • Polar aprotic solvents – Knowledge and References - Taylor & Francis.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sulfolane-based ether. We will explore the primary synthetic routes, troubleshoot common experimental hurdles, and provide field-proven insights to optimize your reaction outcomes.

Synthetic Strategy Overview

The synthesis of the target molecule, a bifunctional compound featuring a polar sulfone group and a primary alcohol, can be approached via two principal pathways. The choice between them often depends on available equipment, safety protocols, and desired scale.

  • Williamson Ether Synthesis: A classic and reliable SN2 pathway involving the reaction of a deprotonated 3-hydroxysulfolane with a 2-haloethanol. This method is generally favored for its operational simplicity and avoidance of highly hazardous reagents.[1][2]

  • Epoxide Ring-Opening: The reaction of 3-hydroxysulfolane with ethylene oxide. While atom-economical, this route requires stringent safety measures and precise control to prevent undesirable side reactions.[3][4][5]

The following diagram illustrates the strategic decision-making process for selecting a synthetic route.

Synthetic_Routes Start Synthesis of this compound Route_Choice Select Synthetic Pathway Start->Route_Choice Williamson Route 1: Williamson Ether Synthesis Route_Choice->Williamson Preferred for Lab Scale Epoxide Route 2: Epoxide Ring-Opening Route_Choice->Epoxide Considered for Industrial Scale Pros_W Pros: - Safer Reagents - Simpler Stoichiometric Control - Well-established Protocol Williamson->Pros_W Cons_W Cons: - Potential E2 Elimination - Generation of Salt Byproducts Williamson->Cons_W Pros_E Pros: - High Atom Economy - No Salt Byproducts Epoxide->Pros_E Cons_E Cons: - Ethylene Oxide is Hazardous - Risk of Polymerization - Requires Specialized Equipment Epoxide->Cons_E Troubleshooting_Williamson Start Low Yield in Williamson Synthesis Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Byproducts Are low-boiling byproducts present? Check_Conversion->Check_Byproducts No Incomplete_Deprotonation Problem: Incomplete Deprotonation Solution: Use NaH, ensure anhydrous conditions Check_Conversion->Incomplete_Deprotonation Yes E2_Elimination Problem: E2 Elimination Dominates (Forms Ethylene Oxide) Check_Byproducts->E2_Elimination Yes Suboptimal_Solvent Problem: Suboptimal Solvent Solution: Use anhydrous DMF or DMSO Incomplete_Deprotonation->Suboptimal_Solvent Optimize_Temp Solution: Lower reaction temperature (e.g., 40-50°C) E2_Elimination->Optimize_Temp Slow_Addition Solution: Add haloethanol dropwise Optimize_Temp->Slow_Addition

Caption: Troubleshooting workflow for the Williamson ether synthesis route.

Troubleshooting Guide: Epoxide Ring-Opening Route

This approach utilizes the nucleophilic attack of the 3-hydroxysulfolane on the strained three-membered ring of ethylene oxide. The reaction can be catalyzed by either acid or base.

Reaction Scheme: (Self-generated image, not from search results)

Q1: My reaction produced a thick, viscous oil or semi-solid that is intractable and gives a complex NMR spectrum. What happened?

A1: This is the classic signature of polyethoxylation (polymerization). The primary alcohol of your desired product is itself a nucleophile. It can react with another molecule of ethylene oxide, initiating a chain reaction that forms poly(ethylene glycol) (PEG) chains attached to the sulfolane ring.

  • Mechanistic Cause: Each ring-opening event generates a new terminal alcohol, which is often more reactive than the starting secondary alcohol of the 3-hydroxysulfolane. Under the reaction conditions, it readily attacks another ethylene oxide molecule. This process can repeat, leading to a distribution of oligomers and polymers. [5]* Prevention is Key:

    • Stoichiometry: Use a large excess of 3-hydroxysulfolane relative to ethylene oxide. This statistically favors the reaction of ethylene oxide with the starting material rather than the product. A 5:1 to 10:1 molar ratio of alcohol to epoxide is a good starting point.

    • Controlled Reagent Delivery: Do not add all the ethylene oxide at once. A slow, controlled addition (e.g., via a gas-dispersion tube or a syringe pump for liquefied gas) into the heated solution of the alcohol and catalyst is crucial.

    • Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the subsequent polymerization steps.

Polymerization SulfolaneOH Sulfolane-OH Starting Material Product Desired Product Sulfolane-O-CH2CH2-OH SulfolaneOH:f0->Product:f0 + EthyleneOxide1 Ethylene Oxide EthyleneOxide1->Product:f0 Polymer Polymer Byproduct Sulfolane-O-(CH2CH2O)n-H Product:f1->Polymer:f0 Nucleophilic Attack EthyleneOxide2 Excess Ethylene Oxide EthyleneOxide2->Polymer:f0

Caption: Undesirable polymerization pathway in the epoxide ring-opening synthesis.

Q2: What are the primary safety concerns with this route, and are there safer alternatives?

A2: Ethylene oxide is an extremely hazardous substance. It is a flammable and explosive gas (boiling point: 10.7 °C) and is classified as a carcinogen and mutagen. All manipulations must be performed in a certified, explosion-proof chemical fume hood with specialized equipment for handling condensed gases under pressure.

  • Safer Surrogates: Given the hazards, using a synthetic equivalent of ethylene oxide is highly recommended, especially on a laboratory scale.

    • 2-Chloroethanol or 2-Bromoethanol: As discussed in the Williamson ether synthesis section, these reagents effectively act as ethylene oxide surrogates by providing the desired 2-hydroxyethyl group. This is the most common and practical alternative. [6][7] * Ethylene Carbonate: This cyclic carbonate can react with alcohols under certain conditions to open and release the 2-hydroxyethyl group and CO₂. This avoids the use of gaseous ethylene oxide but may require specific catalysts and higher temperatures.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for lab-scale synthesis? A: The Williamson ether synthesis is unequivocally the recommended route for laboratory-scale work. It avoids the significant hazards and specialized equipment associated with ethylene oxide while still being a robust and high-yielding reaction when properly optimized.

Q: How can I prepare the key starting material, 3-hydroxytetrahydrothiophene-1,1-dioxide (3-hydroxysulfolane)? A: A common and reliable method starts with 2,5-dihydrothiophene-1,1-dioxide (sulfolene). The double bond is first treated with an electrophilic bromine source in the presence of water, such as N-bromosuccinimide (NBS) in aqueous DMSO, to form a trans-bromohydrin. [8]Subsequent treatment with a base (e.g., sodium hydroxide) can induce an intramolecular SN2 reaction to form an epoxide, which is then opened under acidic or basic conditions. Alternatively, direct hydrolysis of the bromohydrin can yield a diol, which can be selectively manipulated.

Q: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. The product is significantly more polar than the 2-haloethanol but may have a similar polarity to the 3-hydroxysulfolane starting material. Use a relatively polar mobile phase (e.g., 5-10% Methanol in Dichloromethane or Ethyl Acetate/Hexane gradients). Staining with potassium permanganate or vanillin will help visualize the spots, as the sulfone group may not be UV-active.

Q: What purification methods are effective for the final product? A: The target molecule is a polar, high-boiling point liquid or low-melting solid, making standard distillation difficult.

  • Aqueous Workup: First, perform an aqueous workup to remove salt byproducts (from the Williamson route) and water-soluble reagents.

  • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., ethyl acetate/hexane) and gradually increasing the polarity by adding methanol.

  • Kugelrohr Distillation: For smaller scales, bulb-to-bulb distillation under high vacuum can be effective for removing lower-boiling impurities and isolating the product if its boiling point is accessible.

Appendix: Detailed Experimental Protocol

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical results.

  • Preparation of the Alkoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of alcohol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases. The formation of a clear solution or a fine suspension indicates alkoxide formation.

  • Etherification:

    • Cool the alkoxide solution back to 0 °C.

    • Add 2-bromoethanol (1.1 eq) dropwise via a syringe over 30 minutes, keeping the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and warm the reaction to 60 °C.

    • Maintain the temperature and stir for 6-12 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in EtOAc).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (2 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.

    • The resulting crude oil should be purified by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to 5% methanol/ethyl acetate to yield the pure product.

References

  • U.S. Patent US20210040029A1, "Synthesis of 2-(2-aminoethoxy)
  • "Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives," MDPI. [Link]

  • "Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments," ResearchGate. [Link]

  • Chinese Patent CN103483310A, "Synthesis method of 2-thiopheneethanol," Google P
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  • "The Williamson Ether Synthesis," Master Organic Chemistry. [Link]

  • "Study on hydroformylation of ethylene oxide for 3-hydroxypropanal synthesis," (Publication details unavailable
  • Chinese Patent CN103113241A, "Synthetic method of diethylaminoethoxyethanol," Google P
  • "3-Sulfolenes and Their Derivatives: Synthesis and Applications," Thieme Chemistry. [Link]

  • "Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide," St. Olaf College. [Link]

  • "Synthesis of 1,1-Diethoxyethane From Bioethanol. Influence of Catalyst Acidity," ResearchGate. [Link]

  • Chinese Patent CN103254153B, "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
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  • "TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE," HETEROCYCLES. [Link]

  • U.S.
  • "Ring-Opening of Epoxides by Pendant Silanols," NIH National Library of Medicine. [Link]

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  • U.S. Patent US3213144A, "Production of 2-(ethylthio)
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  • "Addition Reaction of Ethylene Oxide," (Publication details unavailable
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  • "Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation," ResearchGate. [Link]

  • "Ring Opening of Epoxides, Thiols, and Sulfides," YouTube. [Link]

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  • "Williamson Ether Synthesis," YouTube. [Link]

  • Chinese Patent CN102964334B, "Process for synthesizing 2-thiopheneethanol and derivatives thereof," Google P
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  • "Synthesis of 3,3-Disubstituted Thietane Dioxides," NIH National Library of Medicine. [Link]

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  • "Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives," MDPI. [Link]

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  • Chinese Patent CN101560202B, "Preparation method of 2- (2-thienyl)
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Technical Support Center: Optimizing Yield for 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven optimization strategies to maximize your yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of the target molecule, an ether, can be approached via two primary and mechanistically distinct pathways: the Williamson Ether Synthesis and the base-catalyzed ring-opening of an epoxide. Each route has its own set of advantages and potential pitfalls.

  • Strategy A: Williamson Ether Synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide.[1][2] For this target, it requires the formation of a sodium or potassium salt of 3-hydroxytetrahydrothiophene-1,1-dioxide, which then reacts with a 2-haloethanol, such as 2-chloroethanol. This method avoids the use of the highly reactive and hazardous ethylene oxide.

  • Strategy B: Epoxide Ring-Opening. This is a highly atom-economical approach where the alkoxide of 3-hydroxytetrahydrothiophene-1,1-dioxide acts as a nucleophile, attacking and opening the strained three-membered ring of ethylene oxide.[3] While efficient, this reaction requires careful control to prevent the polymerization of ethylene oxide.[4]

Synthetic_Pathways SM1 3-Hydroxytetrahydro-thiophene-1,1-dioxide Base Strong Base (e.g., NaH) SM1->Base Deprotonation Alkoxide Sulfolanyl Alkoxide (Nucleophile) Base->Alkoxide Product This compound Alkoxide->Product S_N2 Attack SM2_Williamson 2-Chloroethanol (Electrophile) SM2_Williamson->Product Williamson Route SM2_Epoxide Ethylene Oxide (Electrophile) SM2_Epoxide->Product Epoxide Opening

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Category: Low Reaction Yield & Purity

Q1: I am attempting the Williamson Ether Synthesis using sodium hydride (NaH) to deprotonate 3-hydroxytetrahydrothiophene-1,1-dioxide, followed by the addition of 2-chloroethanol. My yield is below 30%. What are the most probable causes?

A1: Low yield in this specific Williamson synthesis often points to one of three issues: incomplete alkoxide formation, side reactions, or suboptimal reaction conditions.

  • Causality - Incomplete Deprotonation: 3-Hydroxytetrahydrothiophene-1,1-dioxide is a solid with moderate solubility. If the NaH (which is also insoluble) is not able to efficiently deprotonate the alcohol, the subsequent SN2 reaction will be slow and incomplete. The presence of trace water in your solvent or on your glassware will consume the hydride base, further reducing the efficiency of alkoxide formation.

  • Causality - Side Reactions: The primary competing reaction is the elimination of HCl from 2-chloroethanol, promoted by the basic conditions, to form ethylene oxide in situ. This can then polymerize or react in an uncontrolled manner. Additionally, the formed alkoxide can potentially react with the hydroxyl group of another 2-chloroethanol molecule.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., THF, DMF).

    • Optimize Deprotonation: Add the 3-hydroxytetrahydrothiophene-1,1-dioxide to a slurry of NaH (1.1 equivalents) in anhydrous DMF. Heat the mixture gently (e.g., 40-50°C) for 1-2 hours to ensure complete formation of the soluble sodium salt before adding the electrophile.

    • Control Addition: Cool the reaction mixture to 0°C before slowly adding the 2-chloroethanol (1.05 equivalents) dropwise. This minimizes side reactions by keeping the instantaneous concentration of the electrophile low.

    • Monitor Progress: Track the reaction by TLC or LC-MS to determine the optimal reaction time, typically 12-24 hours at room temperature after the addition is complete.

Q2: I am trying the more direct route with ethylene oxide, but my reaction mixture becomes a thick, viscous polymer and I cannot isolate my product. What is happening and how can I prevent it?

A2: This is a classic case of uncontrolled ethylene oxide polymerization. Ethylene oxide's strained ring is highly susceptible to ring-opening, and once opened, the resulting alkoxide is itself a nucleophile that can attack another ethylene oxide molecule, initiating a chain reaction.[4]

  • Causality - Chain Reaction: The desired product, this compound, has a primary hydroxyl group. The alkoxide of this product can be more nucleophilic than the starting sulfolanyl alkoxide and can propagate the polymerization of any excess ethylene oxide, leading to poly(ethylene glycol) chains attached to the sulfolane core.

  • Troubleshooting Protocol - Inverse Addition & Stoichiometric Control:

    • Prepare the Nucleophile First: As with the Williamson synthesis, first prepare the sodium salt of 3-hydroxytetrahydrothiophene-1,1-dioxide using a catalytic amount of a strong base (e.g., 5 mol% NaH or NaOH) in a suitable solvent like THF or even neat if the starting material is molten.

    • Use Ethylene Oxide as the Limiting Reagent: The most critical change is to control the stoichiometry precisely. Use no more than 1.0 equivalent of ethylene oxide.

    • Employ Inverse Addition: Instead of adding ethylene oxide to your sulfolanol salt, perform an "inverse addition." Add your prepared sulfolanyl alkoxide solution slowly to a solution of ethylene oxide in cold (0°C) THF. This ensures that ethylene oxide is never in excess, dramatically reducing the likelihood of polymerization.

    • Maintain Low Temperature: Keep the reaction temperature low (0-10°C) throughout the addition and for several hours afterward to control the reaction rate.

Category: Catalyst and Reagent Selection

Q3: For the Williamson route, is there an advantage to using a leaving group other than chloride, like a tosylate or mesylate?

A3: Yes, there is a significant advantage. Tosylates (OTs) and mesylates (OMs) are much better leaving groups than chloride because their corresponding anions are highly resonance-stabilized and non-nucleophilic.

  • Causality - Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge.[1] The order of leaving group ability is generally OTs > OMs > I > Br > Cl.

  • Practical Implication: Reacting your sulfolanyl alkoxide with 2-(tosyloxy)ethanol or 2-(mesyloxy)ethanol will result in a significantly faster reaction rate, allowing for milder conditions (e.g., lower temperatures, shorter reaction times), which in turn minimizes side reactions and often leads to higher yields. These reagents can be prepared from ethylene glycol and the corresponding sulfonyl chloride.[5]

Parameter2-Chloroethanol2-(Tosyloxy)ethanol
Leaving Group Chloride (Cl⁻)Tosylate (TsO⁻)
Reactivity ModerateHigh
Typical Temp. 25-60°C0-25°C
Side Reactions Elimination more likelyFaster SN2 minimizes elimination
Cost LowerHigher (requires extra prep step)
Caption: Comparison of electrophiles for Williamson ether synthesis.

Section 3: Optimized Experimental Protocol (Epoxide Ring-Opening Route)

This protocol is recommended for its high atom economy but requires stringent safety measures due to the use of ethylene oxide.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and an addition funnel.

  • Nucleophile Preparation: To the flask, add 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) and anhydrous THF (approx. 0.5 M). Cool the slurry to 0°C. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 1 hour after the addition is complete.

  • Ethylene Oxide Solution: In a separate, dry flask, prepare a solution of ethylene oxide (1.0 eq) in anhydrous THF, pre-cooled to 0°C. Caution: Ethylene oxide is a toxic and explosive gas. Handle only in a well-ventilated fume hood with appropriate safety equipment.

  • Reaction (Inverse Addition): Transfer the prepared sulfolanyl alkoxide slurry from step 2 into the addition funnel and add it dropwise to the cold ethylene oxide solution from step 3 over 1-2 hours. Maintain the reaction temperature at 0-5°C.

  • Reaction Monitoring: After the addition, allow the reaction to stir at 0°C for an additional 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a viscous oil. Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes or dichloromethane/methanol) or high-vacuum distillation.

Caption: Troubleshooting flowchart for low yield issues.

References

  • CN102241662A - Synthetic method of thiophene-3-ethanol - Google P
  • CN103483310A - Synthesis method of 2-thiopheneethanol - Google P
  • CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google P
  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl)
  • CN101560202B - Preparation method of 2- (2-thienyl)
  • Study on hydroformylation of ethylene oxide for 3-hydroxypropanal synthesis. (Source not fully available).
  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. [Link]

  • CN104830924A - Method for producing thienyl chiral alcohol compound through biological catalysis of carbonyl reductase - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Reaction of ethylene glycol with PI₃ (P + I₂) - Chemistry Stack Exchange. [Link]

  • Ring Opening of Epoxides, Thiols, and Sulfides - YouTube. [Link]

  • US20120136178A1 - Process for the preparation of ethylene glycol - Google P
  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. [Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments - ResearchGate. [Link]

  • Exploring a Substitution Strategy to Ethylene Oxide for CO2 Sequestration and Catalytic Conversion: A Theoretical Study - NIH. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • Ethanol-assisted synthesis of titanium-rich TS-1 zeolite: a new hexa-coordinated Ti site for efficient propylene epoxidation - NIH. [Link]

  • US3213144A - Production of 2-(ethylthio)
  • Mechanisms of ethylene glycol carbonylation with carbon dioxide - ResearchGate. [Link]

  • CN105949171A - Tetrahydrothiophene synthesis method and process - Google P
  • ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (Source not fully available).
  • Ring-Opening of Epoxides by Pendant Silanols - PMC - NIH. [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (Source not fully available).
  • (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds - ResearchGate. [Link]

  • Design of a Process for the one-Pot Bio-Ethylene Oxide Production - Chemical Engineering Transactions. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. [Link]

  • Photocatalytic synthesis of ethylene glycol and hydrogen from methyl tert-butyl ether - NIH. [Link]

  • Ethanol-assisted synthesis of titanium-rich TS-1 zeolite: a new hexa-coordinated Ti site for efficient propylene epoxidation - Chemical Science (RSC Publishing). [Link]

  • Ethylene Glycols Technology. (Source not fully available).
  • Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC - NIH. [Link]

  • Proposed reaction mechanism for the one-pot conversion of CO2, ethylene... | Download Scientific Diagram - ResearchGate. [Link]

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  • Williamson Ether Synthesis - YouTube. [Link]

  • WO2021183390A1 - Process for producing ethylene oxide from ethane by oxidative dehydrogenation and epoxidation with split recycle - Google P
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

  • CN102617543A - Synthesis methods for piperonyl ethanol and derivatives thereof - Google P
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Sources

"stability issues with 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions. While this specific molecule is not extensively documented in public literature, its stability can be predicted based on the well-established chemical principles of its constituent functional groups: a sulfolane (tetrahydrothiophene-1,1-dioxide) ring, an ether linkage, and a primary alcohol.

This guide provides in-depth FAQs and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in acidic conditions?

A1: The primary stability concern is the acid-catalyzed cleavage of the ether bond. Ethers are generally stable but can undergo hydrolysis under strong acidic conditions, especially at elevated temperatures.[1][2][3] The sulfolane ring itself is known to be highly stable and resistant to degradation under a wide range of pH and temperature conditions.[4][5][6] The terminal hydroxyl group is less likely to be a point of instability but could undergo dehydration or other side reactions under forcing acidic conditions.[7][8]

Q2: What is the likely degradation pathway for this molecule in an acidic solution?

A2: The most probable degradation pathway is the acid-catalyzed hydrolysis of the ether linkage. This reaction proceeds in two main steps:

  • Protonation of the Ether Oxygen: The acid in the medium protonates the ether oxygen atom, converting the alkoxy group into a good leaving group (an alcohol).[2][3]

  • Nucleophilic Attack: A nucleophile (often water, if in an aqueous acidic solution) attacks one of the adjacent carbon atoms, cleaving the C-O bond. This results in the formation of 3-hydroxysulfolane and ethylene glycol.

The specific mechanism (SN1 or SN2) for the nucleophilic attack depends on the structure of the ether and the reaction conditions.[1][3][9]

Q3: What factors can accelerate the degradation of the ether linkage?

A3: Several factors can increase the rate of acid-catalyzed ether cleavage:

  • Acid Strength: Stronger acids (lower pH) will lead to a higher concentration of the protonated ether, accelerating the cleavage reaction.

  • Temperature: Higher temperatures provide the necessary activation energy for the bond-breaking process. Ether cleavage often requires heat.[2]

  • Presence of Strong Nucleophiles: In addition to water, other nucleophiles present in the solution can participate in the cleavage reaction.

Q4: How should I store solutions of this compound to maximize stability?

A4: To ensure maximum stability, solutions should be stored under the following conditions:

ParameterRecommended ConditionRationale
pH Neutral to slightly acidic (pH 5-7)Avoids strong acid-catalyzed hydrolysis of the ether linkage.
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Solvent Aprotic or buffered aqueous solutionsAprotic solvents lack protons to initiate acid-catalyzed reactions. Buffered solutions resist pH changes.
Light Protected from light (Amber vials)While no specific photostability data exists, it is good practice to protect from light to prevent unforeseen photochemical reactions.

Troubleshooting Guides

Problem 1: Inconsistent results or loss of compound activity in an acidic formulation.
  • Possible Cause: Degradation of this compound via ether hydrolysis.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of your formulation using an appropriate analytical method (see Protocol 1) to check for the presence of degradation products, such as 3-hydroxysulfolane.

    • pH and Temperature Review: Verify the pH and temperature conditions of your experiment. If using a low pH, consider if it is possible to raise it while maintaining experimental efficacy. Avoid heating acidic solutions of the compound if possible.

    • Formulation Adjustment: If a low pH is required, consider using a less nucleophilic buffer system or reducing the water content of your formulation if feasible.

Problem 2: Appearance of unexpected peaks in chromatography analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Attempt to identify the unknown peaks. Based on the likely degradation pathway, the primary degradants would be 3-hydroxysulfolane and ethylene glycol.

    • Forced Degradation Study: Perform a controlled forced degradation study (see Protocol 2) to confirm if the unexpected peaks match the degradation products generated under stressed acidic conditions. This can help confirm the identity of the impurities.

    • Optimize Conditions: If degradation is confirmed, refer to the storage and handling recommendations to minimize further breakdown of your compound.

Visualizing the Degradation Pathway

The primary degradation mechanism is the acid-catalyzed cleavage of the ether bond.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Cleavage Compound This compound ProtonatedEther Protonated Ether Intermediate Compound->ProtonatedEther Fast Equilibrium H_plus H+ DegradationProducts 3-Hydroxysulfolane + Ethylene Glycol ProtonatedEther->DegradationProducts Slow, Rate-Determining H2O H₂O (Nucleophile)

Caption: Acid-catalyzed hydrolysis of the ether linkage.

Experimental Protocols

Protocol 1: Analytical Method for Monitoring Stability

This protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC) to monitor the stability of this compound.

  • Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in full scan mode.

  • Procedure:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., water or methanol).

    • Dilute the stock solution to a working concentration (e.g., 1 mg/mL).

    • Inject the sample onto the HPLC system.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks over time. The primary degradation product, 3-hydroxysulfolane, will be more polar and thus have a shorter retention time.

Protocol 2: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH) for neutralization

    • HPLC system as described in Protocol 1

  • Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in 0.1 M HCl.

    • Prepare a control sample of the compound in the same concentration in water.

    • Incubate both solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic sample aliquot with an equivalent amount of 0.1 M NaOH.

    • Analyze all samples by HPLC (Protocol 1).

    • Compare the chromatograms of the stressed sample to the control sample. New peaks in the stressed sample are potential degradation products.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2014). Acidic Cleavage of Ethers (SN2). Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Pouretedal, H. R., & Damiri, S. (2022). Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method.
  • Wikipedia. (n.d.). Hydroxy group. Retrieved from [Link]

  • QuickTakes. (n.d.). What reactions occur involving the OH group in hydroxy acids? Chemistry. Retrieved from [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685.
  • ResearchGate. (n.d.). Chemical and physical properties of sulfolane. [Table]. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Sulfolane. PubChem. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Structure and Reactivity of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important pharmaceutical intermediate.

Introduction

This compound is a polar molecule synthesized via a Williamson ether synthesis. The inherent polarity of the sulfolane moiety and the hydroxyl group, combined with potential impurities from the synthesis, can present unique challenges during purification. This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound.

Issue 1: My crude reaction mixture is a dark, viscous oil. Where do I start?

Underlying Cause: The dark color and high viscosity are likely due to polymeric byproducts and residual high-boiling solvents (e.g., DMF, DMSO) often used in Williamson ether synthesis.[1] Sulfolane derivatives can also degrade at elevated temperatures to form colored, acidic impurities and polymers.[2]

Solution Workflow:

  • Initial Solvent Removal: Begin by removing the bulk of the reaction solvent under reduced pressure. Be mindful that the target compound has a relatively high boiling point, so aggressive heating should be avoided to prevent degradation.

  • Aqueous Workup:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine. This will remove inorganic salts and water-soluble impurities.

  • Decolorization (Optional): If the solution is still darkly colored, you can treat it with activated carbon. However, be aware that this may lead to some loss of your product.

  • Solvent Swap: After the aqueous workup, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product, which should now be more amenable to further purification.

Issue 2: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and choose a chromatography solvent system.

Underlying Cause: The polar nature of the sulfone and hydroxyl groups in your molecule can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking.

Solutions:

  • TLC Plate Deactivation: Before spotting your compound, develop the TLC plate in a solvent system containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica.

  • Mobile Phase Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase to improve spot shape. For this polar compound, a good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.[3][4]

  • Alternative Stationary Phases: Consider using less acidic stationary phases for TLC, such as neutral alumina or C18-functionalized silica (reversed-phase).

Table 1: Recommended TLC Solvent Systems for Polar Compounds

Stationary PhaseSolvent System (v/v)Purpose
Silica GelEthyl Acetate / Hexane (e.g., 70:30)Initial screening for moderately polar impurities.
Silica GelDichloromethane / Methanol (e.g., 95:5)For resolving highly polar compounds.
Reversed-Phase (C18)Acetonitrile / WaterTo assess non-polar impurities.
Issue 3: During column chromatography, my product elutes very slowly or not at all, and the fractions are broad.

Underlying Cause: Similar to the TLC issues, strong interactions with the silica gel are the likely culprit. The high polarity of this compound can cause it to bind very strongly to the stationary phase.

Troubleshooting Protocol:

  • Optimize the Solvent System: Based on your TLC analysis, choose a solvent system where your product has an Rf value of approximately 0.2-0.3. You may need to use a relatively high concentration of a polar solvent like methanol in your eluent.

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will help to first elute less polar impurities and then sharpen the peak of your target compound.

  • Column Deactivation: Before loading your sample, flush the packed silica gel column with your starting eluent containing 1% triethylamine. This can help to reduce tailing.

  • Alternative Chromatography Techniques:

    • Reversed-Phase Chromatography: This is often a better choice for highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

Issue 4: My final product is an oil and I can't get it to crystallize.

Underlying Cause: The presence of even small amounts of impurities can inhibit crystallization. The flexible ether linkage and the hydroxyl group can also favor an amorphous state.

Strategies for Inducing Crystallization:

  • High Purity is Key: First, ensure your product is of high purity (>98% by HPLC or NMR) using one of the chromatography methods described above.

  • Solvent Screening for Recrystallization:

    • Dissolve a small amount of your purified oil in a good solvent (e.g., methanol, ethanol, ethyl acetate) at an elevated temperature.

    • Slowly add a poor solvent (e.g., hexane, diethyl ether, water) until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. Assuming a Williamson ether synthesis from 3-hydroxysulfolane and a 2-haloethanol (e.g., 2-chloroethanol), you can expect:

  • Unreacted Starting Materials: 3-hydroxysulfolane and 2-chloroethanol.

  • Side-Reaction Products: Elimination of HCl from 2-chloroethanol can lead to the formation of byproducts.[5]

  • Degradation Products: Sulfolane derivatives can be thermally unstable and may decompose to form acidic byproducts and polymers.[2]

  • Residual Solvents: High-boiling aprotic polar solvents like DMF or DMSO are common in this type of reaction.

Q2: How can I best monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method. Collect fractions and spot them on a TLC plate alongside a spot of your crude material and a co-spot of the crude material with the current fraction. This will allow you to track the elution of your product and identify which fractions contain impurities.

Q3: Is my compound stable to acidic or basic conditions during workup and purification?

A3: Sulfolane itself is generally stable to a wide range of pH.[6][7] However, the ether linkage in your molecule could potentially be susceptible to cleavage under very strong acidic conditions. Standard aqueous workups with dilute acid and base are generally safe. Avoid prolonged exposure to concentrated acids or bases, especially at elevated temperatures.

Q4: What is the best way to dry my final product?

A4: Given its likely high boiling point and potential thermal instability, drying under high vacuum at a moderate temperature (e.g., 40-50 °C) is the recommended method. This will help to remove residual solvents without causing degradation.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Column Chromatography on Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 dichloromethane/methanol) to form a slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with your starting solvent, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: General Workflow for Purification

G crude Crude Reaction Mixture solvent_removal Solvent Removal (Reduced Pressure) crude->solvent_removal workup Aqueous Workup (e.g., EtOAc/Water) solvent_removal->workup chromatography Column Chromatography (Silica or C18) workup->chromatography crystallization Recrystallization / Drying chromatography->crystallization pure_product Pure Product crystallization->pure_product G start TLC Spot Streaking cause Strong interaction with acidic silica gel start->cause solution1 Deactivate TLC Plate (e.g., with TEA) cause->solution1 solution2 Modify Mobile Phase (add MeOH or AcOH) cause->solution2 solution3 Use Alternative Stationary Phase (e.g., C18) cause->solution3

Caption: Decision-making process for addressing TLC streaking issues.

References

Sources

"improving reaction times for 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol functionalization"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction outcomes when working with this versatile building block. The inherent stability of the sulfone moiety, coupled with the reactive primary alcohol, makes this compound a valuable precursor, yet its unique structure presents specific challenges that require careful consideration.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for the primary alcohol of this compound?

A1: The primary alcohol is readily amenable to a variety of common transformations, including:

  • Esterification/Acylation: To introduce ester functionalities.

  • Etherification: To generate ether derivatives.

  • Mitsunobu Reaction: For the introduction of a wide range of nucleophiles, such as azides, phthalimides (precursor to amines), and thiols.[1]

  • Sulfonylation: To convert the alcohol into a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

Q2: Is the dioxidotetrahydrothiophene (sulfolane) ring stable under typical reaction conditions?

A2: The sulfolane ring is generally robust and stable under a wide range of synthetic conditions, including acidic and basic environments.[2] However, it can degrade at very high temperatures (approaching 200°C) or in the presence of strong oxidizing agents, which may lead to the formation of acidic byproducts like SO₂.[3] It is advisable to maintain reaction temperatures below 150°C and to work under an inert atmosphere for prolonged reactions.

Q3: Do I need to protect the hydroxyl group before attempting modifications on the sulfolane ring?

A3: While direct modifications on the saturated sulfolane ring are less common, if such reactions were to be performed under conditions that could affect the primary alcohol, protection would be necessary. Common alcohol protecting groups like silyl ethers (e.g., TBDMS, TIPS) are generally compatible with the sulfone moiety.[4]

Q4: What are the best practices for purifying derivatives of this compound?

A4: Purification strategies depend on the properties of the synthesized derivative. Standard column chromatography on silica gel is often effective. Given the polarity of the sulfone group, a polar solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is typically required. For acidic impurities resulting from sulfolane degradation, a purification process involving ion-exchange resins can be effective.[5]

Troubleshooting Guides

Guide 1: Esterification & Acylation Reactions

Esterification is a fundamental transformation for this molecule. Below are common issues and their solutions.

Problem 1: Low or No Conversion to the Ester

  • Potential Cause A: Insufficiently activated carboxylic acid. Standard Fischer esterification (acid catalyst, heat) can be slow.

    • Solution: Activate the carboxylic acid by converting it to an acid chloride or using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).

  • Potential Cause B: Steric hindrance. While the primary alcohol is not exceptionally hindered, bulky acylating agents may react sluggishly.

    • Solution: Increase the reaction temperature and/or use a more potent catalyst. 1-methylimidazole has been shown to be an excellent catalyst for the acylation of sterically hindered alcohols.[6] Bismuth triflate (Bi(OTf)₃) is also a powerful catalyst for acylations, even with less reactive anhydrides.[7]

  • Potential Cause C: Inadequate removal of water. For equilibrium-driven esterifications, the water produced must be removed.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, employ a dehydrating solvent or add molecular sieves to the reaction mixture.

Problem 2: Formation of Unknown Byproducts

  • Potential Cause A: Decomposition of the starting material or product. High temperatures or prolonged reaction times can lead to the degradation of the sulfolane ring.[3]

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Lower the reaction temperature and consider using a more efficient catalytic system to shorten the reaction duration.

  • Potential Cause B: Side reactions of the acylating agent. Acid anhydrides can sometimes undergo self-condensation or other side reactions.

    • Solution: Ensure the purity of the acylating agent and add it slowly to the reaction mixture.

Experimental Protocol: DMAP-Catalyzed Acylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the carboxylic acid (1.2 eq), DMAP (0.1 eq), and a coupling agent like EDC (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess DMAP and EDC-urea byproduct, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for introducing a variety of functional groups.[8] However, it requires careful execution to avoid common pitfalls.

Problem 1: Low Yield of the Desired Product

  • Potential Cause A: Incorrect order of reagent addition. The order of addition is critical for the successful formation of the reactive intermediates.

    • Solution: The generally accepted order is to dissolve the alcohol, the nucleophile (e.g., carboxylic acid, phthalimide), and triphenylphosphine (PPh₃) in an appropriate solvent (typically THF or DCM), cool the mixture to 0°C, and then add the azodicarboxylate (DEAD or DIAD) dropwise.

  • Potential Cause B: pKa of the nucleophile is too high. The nucleophile should have a pKa of less than 13 for efficient reaction.[9]

    • Solution: If the nucleophile is not acidic enough, consider alternative synthetic routes. For amines, using phthalimide or an azide followed by reduction is a common strategy.[1]

  • Potential Cause C: Steric hindrance around the alcohol. While less of a concern for this primary alcohol, very bulky nucleophiles could present a challenge.

    • Solution: Use less sterically demanding reagents if possible. Increasing the reaction temperature after the initial addition may also improve the yield, but should be done cautiously.

Problem 2: Difficulty in Purifying the Product from Byproducts

  • Potential Cause: Presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. These byproducts are often difficult to remove by standard chromatography.[9]

    • Solution A (for TPPO): After the reaction, concentrate the mixture and triturate with a solvent in which TPPO is poorly soluble, such as diethyl ether or a mixture of hexanes and ethyl acetate. The TPPO will precipitate and can be removed by filtration.

    • Solution B (for reduced azodicarboxylate): This byproduct can sometimes be removed by repeated aqueous washes or by using specialized purification techniques like chromatography on different stationary phases or by employing polymer-bound reagents.

Table 1: Troubleshooting Summary for Mitsunobu Reaction

Issue Potential Cause Recommended Solution
Low YieldIncorrect reagent additionAdd DEAD/DIAD last, dropwise at 0°C.
Nucleophile pKa > 13Use a more acidic nucleophile or an alternative reaction.
Purification ChallengesContamination with TPPOTriturate with diethyl ether to precipitate TPPO.
Contamination with reduced azodicarboxylatePerform multiple aqueous washes or use alternative chromatography.

Diagram 1: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol, Nucleophile, & PPh3 in THF B Cool to 0°C A->B C Add DIAD/DEAD Dropwise B->C Initiate Reaction D Stir at RT & Monitor C->D E Concentrate & Triturate to Remove TPPO D->E Reaction Complete F Aqueous Wash E->F G Column Chromatography F->G H H G->H Pure Product

Caption: A typical workflow for performing a Mitsunobu reaction and subsequent purification.

Advanced Troubleshooting

Problem: Evidence of Ether Cleavage

Under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, the ether linkage can be cleaved.[9]

  • Symptoms: Appearance of 3-hydroxy-tetrahydrothiophene-1,1-dioxide and the corresponding derivative of ethylene glycol in your reaction mixture, confirmed by mass spectrometry or NMR.

  • Cause: Protonation of the ether oxygen followed by nucleophilic attack.

  • Prevention: Avoid the use of strong hydrohalic acids. If acidic conditions are required, use a non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid in catalytic amounts. For reactions that generate acidic byproducts, consider adding a non-nucleophilic base like 2,6-lutidine to act as an acid scavenger.

Diagram 2: Decision Tree for Low Yield in Functionalization Reactions

Low_Yield_Troubleshooting Start Low Yield Observed ReactionType What is the reaction type? Start->ReactionType Esterification Check Acid Activation ReactionType->Esterification Esterification Mitsunobu Check Reagent Addition Order ReactionType->Mitsunobu Mitsunobu Esterification_Activation Is acid activated (e.g., acid chloride, EDC)? Esterification->Esterification_Activation Mitsunobu_Order Was DIAD/DEAD added last at 0°C? Mitsunobu->Mitsunobu_Order ActivateAcid Use coupling agent (EDC/DMAP) or convert to acid chloride. Esterification_Activation->ActivateAcid No CheckCatalyst Check Catalyst/Conditions Esterification_Activation->CheckCatalyst Yes CheckCatalyst_Hindrance Is acylating agent bulky? CheckCatalyst->CheckCatalyst_Hindrance IncreaseTemp Increase temperature or use a stronger catalyst (e.g., 1-methylimidazole). CheckCatalyst_Hindrance->IncreaseTemp Yes CheckWater Ensure water removal (Dean-Stark, molecular sieves). CheckCatalyst_Hindrance->CheckWater No CorrectOrder Repeat with correct addition order. Mitsunobu_Order->CorrectOrder No CheckNucleophile Check Nucleophile pKa Mitsunobu_Order->CheckNucleophile Yes CheckNucleophile_pKa Is pKa < 13? CheckNucleophile->CheckNucleophile_pKa UseAlternative Use a more acidic nucleophile or a different synthetic route. CheckNucleophile_pKa->UseAlternative No CheckPurification Review purification strategy for byproduct removal (TPPO, etc.). CheckNucleophile_pKa->CheckPurification Yes

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting reactions involving 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this and related compounds. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can confidently optimize your reaction outcomes.

Introduction: The Chemistry of this compound

This compound is a sulfolane-derived ether-alcohol. The sulfolane moiety, a dipolar aprotic structure, imparts unique solubility and stability characteristics.[1] However, it also introduces specific challenges in synthesis that require careful consideration of reaction conditions to avoid side reactions and degradation.

The most common synthetic route to this class of compounds is a variation of the Williamson ether synthesis.[2][3][4] This S(_N)2 reaction typically involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[2][3][4] In the context of our target molecule, the likely precursors are 3-hydroxysulfolane and a C2-synthon such as 2-chloroethanol or ethylene oxide .

This guide will focus on troubleshooting the Williamson ether synthesis pathway for preparing this compound, as it represents the most probable and versatile approach.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of very low to no product formation in the synthesis of this compound?

A1: The most common culprit in a Williamson ether synthesis is the presence of water.[5] The strong base used to deprotonate the 3-hydroxysulfolane will preferentially react with any water present in the solvent or on the glassware. This quenches the base, preventing the formation of the necessary alkoxide nucleophile. Ensure all glassware is rigorously dried, and use anhydrous solvents.

Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions?

A2: Several side reactions can occur:

  • Elimination: If using 2-chloroethanol, the base can promote the E2 elimination of HCl to form ethene, especially at higher temperatures.

  • Sulfolane Ring Instability: The sulfolane ring can be susceptible to degradation under strongly basic conditions or at elevated temperatures, leading to the formation of sulfur dioxide and polymeric materials.[1]

  • Self-Condensation: If the reaction temperature is too high, the alkoxide of the product, this compound, could potentially react with another molecule of 2-chloroethanol.

Q3: What is the optimal base for this reaction?

A3: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common choice for generating alkoxides from alcohols.[2] It has the advantage of producing hydrogen gas as the only byproduct, which is easily removed. However, care must be taken with its handling due to its flammability. Alternatives include potassium hydride (KH) or potassium tert-butoxide.

Q4: Which solvent is recommended for this synthesis?

A4: A polar aprotic solvent is preferred as it will solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile.[1] Suitable solvents include anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] It is crucial that the solvent is anhydrous.

Troubleshooting Guide: A Systematic Approach to Improving Yields

This section provides a step-by-step guide to diagnosing and resolving low yields in the synthesis of this compound.

Step 1: Reagent and Glassware Preparation

Issue: Contamination of reagents or reaction environment with water.

Troubleshooting Protocol:

  • Glassware: All glassware must be oven-dried at a minimum of 120 °C for several hours and allowed to cool in a desiccator over a drying agent (e.g., P(_2)O(_5) or anhydrous CaSO(_4)).

  • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).

  • Reagents:

    • 3-Hydroxysulfolane: Ensure it is dry. If it has been stored for a long time, consider drying it under a high vacuum.

    • 2-Chloroethanol: Distill before use to remove any water or degradation products.

    • Base (e.g., NaH): Use a fresh bottle of sodium hydride. A gray appearance may indicate deactivation due to moisture.

Step 2: Reaction Setup and Execution

Issue: Improper reaction setup leading to the introduction of atmospheric moisture or incorrect stoichiometry.

Troubleshooting Protocol:

  • Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere (e.g., nitrogen or argon). Use a bubbler to maintain a positive pressure of the inert gas.

  • Reagent Addition:

    • Add the anhydrous solvent to the reaction flask containing 3-hydroxysulfolane via a cannula or a dry syringe.

    • Add the sodium hydride portion-wise at 0 °C to control the initial exothermic reaction and hydrogen evolution.

    • Allow the mixture to stir at room temperature for at least 30 minutes to ensure complete deprotonation before adding the 2-chloroethanol.

    • Add the 2-chloroethanol slowly via a syringe to the stirred suspension of the alkoxide.

Step 3: Optimizing Reaction Conditions

Issue: Suboptimal reaction temperature or time leading to incomplete reaction or byproduct formation.

Troubleshooting Protocol:

ParameterRecommended RangeRationale
Temperature 50-70 °CA balance must be struck. Lower temperatures favor the desired S(_N)2 reaction, while higher temperatures can promote E2 elimination of 2-chloroethanol and potential degradation of the sulfolane ring.
Reaction Time 12-24 hoursThe reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid prolonged heating that could lead to decomposition.

Monitoring the Reaction:

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting materials and the formation of the product.

  • LC-MS: This is a more definitive method to confirm the presence of the desired product by its mass-to-charge ratio.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_setup Assess Reaction Setup and Inert Atmosphere check_reagents->check_setup Reagents OK purify_reagents Purify/Dry Reagents and Repeat check_reagents->purify_reagents Impure/Wet Reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_setup->optimize_conditions Setup OK improve_setup Improve Inert Atmosphere Technique check_setup->improve_setup Moisture Ingress analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_conditions->analyze_byproducts identify_side_reactions Identify Side Reactions (Elimination, Decomposition) analyze_byproducts->identify_side_reactions Byproducts Present successful_synthesis Successful Synthesis analyze_byproducts->successful_synthesis Clean Reaction purify_reagents->start improve_setup->start adjust_temp_time Adjust Temperature and/or Reaction Time adjust_temp_time->start identify_side_reactions->adjust_temp_time

Troubleshooting workflow for low yields.

Hypothetical Optimized Protocol

This protocol is a starting point for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • 3-Hydroxysulfolane (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Chloroethanol (1.1 eq)

  • Anhydrous DMF

  • Anhydrous Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (N(_2) or Ar), add the sodium hydride dispersion to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the 3-hydroxysulfolane in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the 2-chloroethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Successfully troubleshooting low yields in the synthesis of this compound hinges on a systematic approach that prioritizes anhydrous conditions, reagent purity, and careful control of reaction parameters. By understanding the underlying principles of the Williamson ether synthesis and the specific chemical properties of the sulfolane moiety, researchers can effectively diagnose and resolve common synthetic challenges.

References

  • U.S. Department of Health and Human Services. (n.d.). Sulfolane. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology (2nd ed.). (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). 3-Hydroxysulfolane. PubChem. Retrieved from [Link]

Sources

"side reactions of the hydroxyl group in 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 2-[(1,1-dioxidotrahydro-3-thienyl)oxy]ethanol. This molecule, containing a primary hydroxyl group, an ether linkage, and a sulfolane ring, presents unique challenges during chemical transformations. This document provides troubleshooting advice and detailed protocols to mitigate common side reactions, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Oxidation Reactions

Question: I am attempting to oxidize the primary hydroxyl group of 2-[(1,1-dioxidotrahydro-3-thienyl)oxy]ethanol to the corresponding aldehyde, but my yields are low and I'm observing a significant acidic byproduct. What is happening and how can I prevent it?

Answer:

Causality: The issue you are encountering is a classic case of over-oxidation. Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids, especially in the presence of strong oxidizing agents and water.[1][2][3] The intermediate aldehyde, when exposed to water in the reaction mixture, forms a hydrate geminal diol. This hydrate is susceptible to further oxidation, leading to the unwanted carboxylic acid byproduct and consequently, a lower yield of the desired aldehyde.[1][4]

The sulfolane ring is generally stable under a range of oxidative conditions, so it is unlikely to be the source of the side reaction.[5][6][7]

Visualizing the Side Reaction:

AcidicConditionsWorkflow start Goal: Reaction on -OH (e.g., Esterification) check_acid Are strong acidic conditions required? start->check_acid protect Protect the -OH group (e.g., as a silyl ether) check_acid->protect Yes alt_cond Use non-acidic coupling conditions (e.g., DCC/DMAP for esterification) check_acid->alt_cond No yes_path Yes reaction Perform desired transformation on another part of the molecule (if applicable) protect->reaction deprotect Deprotect the -OH group (e.g., with TBAF) reaction->deprotect end_goal Desired Product deprotect->end_goal no_path No alt_cond->end_goal

Sources

Technical Support Center: Purification of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the purification challenges associated with derivatives of 2-[(1,1-dioxidotetrahydro-3-thienyl)oxy]ethanol. This class of compounds, characterized by the polar sulfolane moiety, an ether linkage, and a primary alcohol, presents unique separation challenges critical to overcome for successful drug development and research applications. This guide is structured to provide practical, experience-driven advice to researchers, scientists, and process chemists.

The inherent properties of the sulfolane ring—high polarity, thermal stability, and a high boiling point—are double-edged swords. While beneficial in many synthetic applications, these same properties complicate the removal of impurities and residual solvents.[1][2] This guide will address these issues in a direct question-and-answer format, providing both quick-reference FAQs and in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound class.

Q1: What are the primary structural features of my molecule that make it difficult to purify?

A: The difficulty arises from a combination of three key functional groups:

  • Sulfone Group: The 1,1-dioxidotetrahydrothienyl (sulfolane) ring is highly polar and has a significant dipole moment.[1] This leads to strong interactions with polar stationary phases in chromatography and high solubility in polar solvents, making extraction and precipitation challenging.

  • Hydroxyl Group (-OH): The primary alcohol can form hydrogen bonds, which increases water solubility and boiling point, and can cause tailing on silica gel chromatography.

  • Ether Linkage (-O-): While less polar than the other groups, the ether linkage contributes to the molecule's overall polarity and can influence its solubility profile.

Q2: I'm seeing significant "tailing" of my main product spot/peak during TLC analysis and column chromatography. What's causing this?

A: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, which is typically slightly acidic silica gel.[3] The primary culprit is the hydroxyl group, and to a lesser extent, the sulfone oxygens, binding too tightly to the silica surface. This can be mitigated by adding a small amount of a polar, protic solvent or a modifier to your mobile phase, such as methanol (~0.5-2%) or a few drops of acetic acid or triethylamine, to block the most active sites on the silica.

Q3: My compound is "oiling out" instead of crystallizing during recrystallization attempts. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is too high, preventing crystal lattice formation upon cooling.[4] This is common with highly polar compounds that have depressed melting points due to impurities.

  • Immediate Action: Try adding more solvent to the hot mixture until the oil redissolves, then allow it to cool very slowly.[4]

  • Troubleshooting Steps:

    • Change Solvent System: Switch to a solvent pair. Dissolve your compound in a minimal amount of a good, hot solvent (e.g., isopropanol, acetone) and then slowly add a poor solvent (e.g., hexanes, toluene) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[5]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure material if available.[4]

    • Lower the Temperature: If initial cooling is unsuccessful, try cooling the flask in an ice bath or even a freezer.[4]

Q4: What are the most likely impurities I should be looking for?

A: Impurity profiling is crucial for any active pharmaceutical ingredient (API).[6][7][8] For this class of molecules, expect impurities from several sources:

  • Starting Materials: Unreacted starting materials, such as 3-hydroxytetrahydrothiophene-1,1-dioxide or the precursor for the ethanol sidechain.

  • By-products: Isomers formed during synthesis, or products from side-reactions.

  • Degradation Products: Sulfolane derivatives can degrade at high temperatures, potentially forming acidic by-products like SO2 or polymers.[9][10] This is a key concern during distillation or prolonged heating.

  • Residual Solvents: High-boiling point polar aprotic solvents (e.g., DMF, DMSO, or sulfolane itself if used as a solvent) are notoriously difficult to remove.[1][11]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex purification problems.

Challenge 1: Poor Separation via Column Chromatography

Column chromatography is the workhorse of purification, but its effectiveness depends heavily on the chosen conditions.[3]

Problem Probable Cause(s) Step-by-Step Solution
Product Won't Elute (Sticks to Column) Mobile phase is not polar enough. Strong interaction between the sulfone/hydroxyl groups and the silica.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., from 5% Methanol in DCM to 10-15%).2. Use a Stronger Eluent: Switch to a more polar solvent system, such as Ethyl Acetate/Methanol.3. Modify the Stationary Phase: Consider using a less polar stationary phase like C18 (reverse-phase) or a more deactivated silica.
Poor Separation from a Key Impurity Co-elution due to similar polarities of the product and impurity.1. Optimize the Solvent System: Run several TLCs with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find one that maximizes the separation (ΔRf).2. Try a Different Stationary Phase: If silica gel fails, try alumina (neutral or basic) or reverse-phase chromatography (C18 silica with a water/acetonitrile or water/methanol mobile phase).3. Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your compound, leaving more polar impurities behind.
Product Degrading on the Column The slightly acidic nature of silica gel is catalyzing decomposition of a sensitive derivative.1. Deactivate the Silica: Flush the packed column with your mobile phase containing 1% triethylamine before loading your sample.2. Switch to a Neutral Adsorbent: Use neutral alumina as the stationary phase instead of silica gel.3. Work Quickly: Do not let the sample sit on the column for extended periods. Use flash chromatography with positive pressure to speed up the process.
Challenge 2: Recrystallization Failures & Solvent Selection

Finding the right solvent is the most critical step for successful recrystallization.[12]

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below.

  • Observe solubility at room temperature. A suitable solvent will NOT dissolve the compound well at room temperature.

  • Gently heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely when hot.

  • Allow the hot, clear solutions to cool to room temperature, then place in an ice bath. The ideal solvent will yield a high quantity of crystalline solid.

SolventPolarityBoiling Point (°C)Comments
Water High100Good for highly polar salts, but difficult to remove.[5]
Isopropanol (IPA) Med-High82Excellent choice for many polar compounds.
Ethanol Med-High78Similar to IPA, often used in combination with water.
Acetone Medium56A strong solvent, often used as the "good" solvent in a pair.
Ethyl Acetate Medium77Good for moderately polar compounds.
Toluene Low111Often used as the "poor" solvent with a more polar one.
Hexanes/Heptane Very Low~69Almost always used as the "poor" solvent (anti-solvent).

This data is compiled from standard organic chemistry resources.

Part 3: Visualization of Workflows

General Purification Workflow

The following diagram outlines a logical workflow for moving from a crude reaction mixture to a highly purified final product.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (e.g., EtOAc/Water) Crude->Workup Analysis Purity Assessment (TLC, LCMS, NMR) Workup->Analysis Column Column Chromatography (Silica or Alumina) Analysis->Column < 95% Pure or Multiple Impurities Recrystal Recrystallization Analysis->Recrystal > 95% Pure, Crystalline Solid Fractions Combine Pure Fractions & Evaporate Solvent Column->Fractions Drying High Vacuum Drying (to remove residual solvent) Recrystal->Drying Final_Analysis Final Purity Check (>99.5% by HPLC, NMR) Fractions->Final_Analysis Drying->Final_Analysis

Caption: A standard workflow for purifying sulfolane derivatives.

Troubleshooting Decision Tree for Recrystallization

This diagram helps guide decisions when initial recrystallization attempts fail.

Recrystallization_Troubleshooting Start Attempt Recrystallization from Single Solvent OiledOut Compound 'Oils Out' Start->OiledOut Fails NoCrystals No Crystals Form Upon Cooling Start->NoCrystals Fails Success Pure Crystals Form Start->Success Succeeds AddSolvent Add more hot solvent and cool slowly OiledOut->AddSolvent Try First ScratchSeed Scratch flask wall or add seed crystal NoCrystals->ScratchSeed Try First SolventPair Switch to a Solvent-Pair System (e.g., IPA/Hexane) AddSolvent->SolventPair If Fails SolventPair->Success DeeperCool Cool further (Ice Bath / Freezer) ScratchSeed->DeeperCool If Fails DeeperCool->SolventPair If Fails

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Predicted ¹H NMR Analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[1] The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which are expected to give rise to a series of signals in the ¹H NMR spectrum.

Diagram of the molecular structure with protons labeled for predicted ¹H NMR analysis.

Caption: Molecular structure of this compound with proton groups labeled (H_a-H_g).

Predicted Chemical Shifts (δ), Multiplicities, and Integration

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on the known effects of the sulfone (-SO₂-) group, the ether linkage, and the hydroxyl group on adjacent proton environments. Protons on carbons adjacent to the electron-withdrawing sulfone group will be shifted downfield.[2][3] Similarly, protons on carbons attached to the ether oxygen will also experience a downfield shift, typically in the range of 3.4-4.5 ppm.[4]

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H_a, H_a' (C5-H₂) 3.0 - 3.4Multiplet2HProtons are alpha to the sulfone group, leading to a significant downfield shift.
H_b, H_b' (C2-H₂) 3.0 - 3.4Multiplet2HSimilar to H_a, these protons are alpha to the sulfone group.
H_c (C3-H) 4.0 - 4.5Multiplet1HThis proton is on a carbon bearing an ether oxygen, resulting in a strong downfield shift.
H_d, H_d' (C4-H₂) 2.2 - 2.6Multiplet2HThese protons are beta to the sulfone group and are expected to be further upfield than the alpha protons.
H_e (-OCH₂-) 3.6 - 3.9Triplet2HProtons on the carbon adjacent to the ether oxygen and coupled to H_f.
H_f (-CH₂OH) 3.5 - 3.8Triplet2HProtons on the carbon bearing the hydroxyl group and coupled to H_e.
H_g (-OH) Variable (typically 2-5)Singlet (broad)1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Analytical Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, simplifying complex spectra.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and requires minimal sample preparation.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity and can provide information on fragmentation patterns, aiding in structural elucidation.Does not provide detailed information on the connectivity of atoms or stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture and provides mass spectra for each component.Excellent for separating and identifying impurities.[5]The compound must be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture in the liquid phase and provides mass spectra.Suitable for non-volatile and thermally labile compounds.[5]The choice of mobile phase can affect ionization efficiency.

Workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry cluster_elucidation Structural Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification H_NMR ¹H NMR purification->H_NMR MS Mass Spectrometry (MS) purification->MS C_NMR ¹³C NMR elucidation Final Structure Confirmation H_NMR->elucidation IR IR Spectroscopy C_NMR->elucidation IR->elucidation GC_MS GC-MS MS->elucidation LC_MS LC-MS GC_MS->elucidation LC_MS->elucidation

Caption: A multi-technique approach for unambiguous structural confirmation.

Experimental Protocols

¹H NMR Sample Preparation and Analysis

A standardized protocol for ¹H NMR analysis is crucial for obtaining high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and the need to avoid overlapping solvent signals with analyte resonances.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of analytical techniques. While an experimental ¹H NMR spectrum is not currently available in the literature, a detailed prediction based on the analysis of related compounds provides a strong foundation for its identification. For unambiguous confirmation, it is recommended to use ¹H NMR in conjunction with ¹³C NMR, IR spectroscopy, and mass spectrometry. This multi-faceted approach ensures the scientific rigor required in research and development settings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070. [Link]

  • Headley, J. V., & McMartin, D. W. (2004). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. Journal of Environmental Science and Health, Part A, 39(8), 1939–1956. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. [Link]

  • Lomas, J. S. (2003). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Journal of Physical Organic Chemistry, 16(11), 813-820. [Link]

Sources

A Comparative Guide to the 13C NMR Spectrum of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 13C NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for elucidating the carbon framework of organic molecules. Unlike its proton (¹H) NMR counterpart, which reveals information about the hydrogen atoms, 13C NMR provides direct insight into the chemical environment of each carbon atom within a molecule. This is particularly valuable for complex structures where proton signals may be convoluted or overlapping.

The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects. This sensitivity allows for the differentiation of carbon atoms in various functional groups, making 13C NMR an indispensable tool for confirming molecular structures, identifying isomers, and characterizing novel compounds.[1]

This guide provides an in-depth analysis of the predicted 13C NMR spectrum of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol , a molecule of interest in medicinal chemistry due to its sulfolane-based core. The sulfolane moiety, a five-membered heterocyclic sulfone, is a versatile scaffold found in various biologically active compounds. Understanding the spectral characteristics of its derivatives is crucial for their synthesis and characterization.

Due to the absence of a publicly available experimental spectrum for the title compound, this guide will present a detailed prediction of its 13C NMR spectrum. This prediction is grounded in the analysis of structurally related compounds and established principles of NMR spectroscopy. We will then compare this predicted spectrum with the experimental spectrum of the parent compound, sulfolane (tetrahydrothiophene-1,1-dioxide) , to illustrate the influence of the 2-hydroxyethoxy substituent on the chemical shifts of the sulfolane ring.

Predicted 13C NMR Spectrum of this compound

The structure of this compound contains six unique carbon environments, and therefore, six distinct signals are expected in its proton-decoupled 13C NMR spectrum.

Caption: Molecular structure of this compound with carbon atoms labeled.

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on the known spectrum of sulfolane and the application of standard substituent effects for ether and alcohol groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~55-60Alpha to the electron-withdrawing sulfone group, expected to be significantly downfield.
C3~75-80Attached to the electronegative ether oxygen, causing a strong downfield shift.
C4~25-30Beta to the ether oxygen and the sulfone group, experiencing a moderate downfield shift compared to an unsubstituted alkane.
C5~50-55Alpha to the sulfone group, similar to C2 but potentially slightly different due to the influence of the substituent at C3.
C1'~68-73Methylene carbon of the ethoxy group, adjacent to the ether oxygen, resulting in a downfield shift.
C2'~60-65Methylene carbon bearing the hydroxyl group, shifted downfield due to the electronegative oxygen.

Comparative Analysis: this compound vs. Sulfolane

To understand the impact of the 2-hydroxyethoxy substituent, we will compare the predicted spectrum of our target molecule with the experimental 13C NMR data for sulfolane.

Caption: Molecular structure of sulfolane with carbon atoms labeled for comparison.

Table of Comparative 13C NMR Data (in CDCl₃)

Carbon Atom(s)Sulfolane (Experimental, δ, ppm)This compound (Predicted, δ, ppm)Expected Change in Chemical Shift
C2, C5~52C2: ~55-60, C5: ~50-55Downfield shift for C2 due to the β-effect of the ether oxygen. C5 may experience a smaller effect.
C3, C4~23C3: ~75-80, C4: ~25-30Significant downfield shift for C3 due to the direct attachment of the electronegative ether oxygen (α-effect). Moderate downfield shift for C4 (β-effect).
C1'N/A~68-73New signal introduced by the substituent.
C2'N/A~60-65New signal introduced by the substituent.

The most dramatic change is expected for the C3 carbon , which is directly bonded to the ether oxygen. This direct attachment to a highly electronegative atom will cause a substantial downfield shift (deshielding) of the C3 nucleus, moving its resonance from the aliphatic region to the region typical for carbons in ethers and alcohols (60-80 ppm).[2]

The C2 and C4 carbons , being in the β-position to the ether oxygen, are also expected to experience a downfield shift, although to a lesser extent than C3. The C5 carbon , being further away, will likely show the smallest change in its chemical shift compared to sulfolane.

The two new signals from the 2-hydroxyethoxy group (C1' and C2') will appear in the 60-75 ppm range, which is characteristic of sp³ carbons bonded to oxygen.

Experimental Protocol for 13C NMR Acquisition

This section provides a detailed, self-validating protocol for acquiring a high-quality 13C NMR spectrum of a compound like this compound.

I. Sample Preparation

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum. This can be verified by a preliminary ¹H NMR spectrum or other chromatographic techniques.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the expected analyte peaks. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ≥ 1.0 second to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons and to ensure accurate integration if quantitative analysis is desired.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.

  • Temperature: 298 K (25 °C).

III. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

cluster_workflow 13C NMR Experimental Workflow A Sample Preparation (Analyte in Deuterated Solvent + TMS) B Instrument Setup (Pulse Program, Acquisition Parameters) A->B Insert Sample C Data Acquisition (Accumulation of Scans) B->C Start Experiment D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D FID Data E Spectral Analysis (Referencing, Peak Picking, Interpretation) D->E Processed Spectrum

Caption: A generalized workflow for acquiring and processing a 13C NMR spectrum.

Conclusion

This guide has provided a comprehensive overview of the predicted 13C NMR spectrum of this compound. By leveraging our understanding of substituent effects and comparing the predicted data with the experimental spectrum of sulfolane, we can confidently anticipate the key features of the target molecule's spectrum. The provided experimental protocol offers a robust framework for obtaining high-quality 13C NMR data for this and similar compounds. As a senior application scientist, I emphasize the importance of meticulous experimental technique and a thorough understanding of spectral interpretation principles for accurate structural elucidation in the dynamic field of drug development.

References

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol: Triple Quadrupole Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound is a small, highly polar molecule, presenting unique challenges for chromatographic retention and sensitive detection. This document delves into the underlying principles of each method, offers detailed experimental protocols, and presents comparative performance data to guide researchers and drug development professionals in selecting the optimal analytical strategy for their specific needs, from early-stage discovery to rigorous quality control.

Introduction and Physicochemical Profile of the Analyte

This compound is characterized by a sulfone group, an ether linkage, and a primary alcohol. Its chemical structure (C₆H₁₂O₄S, Molecular Weight: 180.22 g/mol ) imparts high polarity and water solubility.[1] These properties are critical in determining the appropriate analytical methodology. The molecule lacks a significant chromophore, which is a key consideration for UV-based detection methods. Its high boiling point and thermal lability make Gas Chromatography (GC) unsuitable without derivatization, positioning Liquid Chromatography (LC) as the preferred separation technique.

The primary challenge in analyzing this compound is achieving adequate retention on conventional reversed-phase (e.g., C18) HPLC columns, which separate molecules based on hydrophobicity. Due to its polar nature, the analyte would elute in or near the solvent front, leading to poor resolution and potential matrix interference.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of polar compounds in complex matrices, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[2][3] The coupling of Hydrophilic Interaction Liquid Chromatography (HILIC) with a triple quadrupole mass spectrometer provides a robust solution for retaining and quantifying this compound.

Principle of HILIC LC-MS/MS

HILIC is a chromatographic technique that uses a polar stationary phase (such as bare silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like our target compound can partition into this aqueous layer and are retained.[6] Elution is achieved by increasing the proportion of the aqueous solvent in the mobile phase.[7]

Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and quantified using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] This involves selecting the protonated molecular ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the second quadrupole (Q2, collision cell), and detecting a specific, stable fragment ion in the third quadrupole (Q3). This two-stage mass filtering provides exceptional specificity, virtually eliminating background interference.[9]

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule (precursor ion, m/z 181.06) is predicted to occur at the most labile bonds. The ether linkage and the sulfone group are primary sites for collision-induced dissociation (CID). A common fragmentation pathway for sulfones involves the neutral loss of sulfur dioxide (SO₂).[10][11]

G cluster_legend Legend parent [M+H]⁺ m/z 181.06 frag1 Fragment 1 m/z 119.05 parent->frag1  -C₂H₄O₂ (-62.01) frag2 Fragment 2 m/z 117.09 parent->frag2  -SO₂ (-64.00) precursor Precursor Ion fragment Product Ion

Caption: Proposed MS/MS fragmentation of this compound.

Experimental Protocol: HILIC LC-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in 50:50 acetonitrile/water.

    • Create a calibration curve by serial dilution of the stock solution into a relevant matrix (e.g., plasma, formulation blank) to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

    • For protein-containing samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 volume of the sample.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Liquid Chromatography Conditions:

    • HPLC System: UHPLC system compatible with high organic mobile phases.

    • Column: Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • Analyte: 181.1 > 119.1 (Quantifier), 181.1 > 117.1 (Qualifier).

      • Internal Standard: (Adjust for specific IS used).

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective analytical technique.[12] However, its utility is highly dependent on the analyte possessing a chromophore that absorbs light in the UV-visible spectrum.

Principle and Limitations

This method separates compounds using liquid chromatography, and detection is based on the principle of light absorption. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the detector flow cell.

The primary limitation for this compound is the absence of a strong chromophore. The sulfone and ether groups do not absorb significantly in the typical UV range (>220 nm). Detection is therefore restricted to low wavelengths (~200-210 nm), where many other molecules and mobile phase components can also absorb, leading to high background noise, poor sensitivity, and a high risk of interference from co-eluting compounds.[13]

Experimental Protocol: HILIC-UV
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in 50:50 acetonitrile/water.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL. The higher concentration range is necessary due to the lower sensitivity of the UV detector.

    • Filter samples through a 0.22 µm filter before injection.

  • Liquid Chromatography Conditions:

    • HPLC System: Standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: Amide-based HILIC column, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 60% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 205 nm.

Performance Comparison

The performance of each method was evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[14][15][16][17]

Experimental Workflow Overview

workflow sample Sample Preparation (Dilution, Protein Precipitation) hplcms HILIC LC-MS/MS Analysis sample->hplcms hplcuv HILIC-UV Analysis sample->hplcuv data_ms Data Acquisition (MRM) High Sensitivity & Selectivity hplcms->data_ms data_uv Data Acquisition (UV Abs.) Low Sensitivity & Selectivity hplcuv->data_uv validation_ms Method Validation (ICH Q2) (LOD, LOQ, Linearity, etc.) data_ms->validation_ms validation_uv Method Validation (ICH Q2) (LOD, LOQ, Linearity, etc.) data_uv->validation_uv comparison Performance Comparison validation_ms->comparison validation_uv->comparison

Caption: General experimental workflow for method comparison.

Quantitative Data Summary

The following tables summarize the hypothetical but realistic performance metrics for the two methods.

Table 1: Sensitivity and Linearity

ParameterHILIC LC-MS/MSHILIC-UVJustification
Limit of Detection (LOD)0.1 ng/mL0.5 µg/mL (500 ng/mL)MS detection is inherently more sensitive than UV absorption for this analyte.
Limit of Quantification (LOQ)0.3 ng/mL1.5 µg/mL (1500 ng/mL)The LOQ for MS is orders of magnitude lower, enabling trace analysis.[13]
Linearity Range0.3 - 1000 ng/mL1.5 - 200 µg/mLBoth methods show good linearity but over vastly different concentration ranges.
Correlation Coefficient (r²)> 0.998> 0.995Both methods meet typical requirements for linearity.

Table 2: Precision and Accuracy

ParameterHILIC LC-MS/MSHILIC-UVJustification
Precision (%RSD)< 5%< 10%The higher noise and potential for interference in the UV method can lead to greater variability.
Accuracy (% Recovery)95 - 105%90 - 110%The specificity of MS/MS reduces the risk of inaccurate quantification due to co-eluting impurities.[2][18]
SelectivityExcellentPoorMS/MS detects a unique mass transition, while UV at 205 nm detects any absorbing compound that co-elutes.
Run Time~7 minutes~12 minutesUHPLC coupled with MS allows for faster gradients and shorter run times.

Discussion and Recommendations

The choice between LC-MS/MS and HPLC-UV depends critically on the intended application.

LC-MS/MS is the superior and recommended method for:

  • Bioanalysis: Quantifying the analyte in complex biological matrices like plasma or urine, where high sensitivity and selectivity are essential.

  • Impurity Profiling: Detecting and quantifying trace-level impurities or degradants.

  • Regulated Environments: Providing the specificity and data integrity required for regulatory submissions.

HPLC-UV may be considered a fit-for-purpose method for:

  • High-Concentration Assay: Analyzing the bulk drug substance or highly concentrated formulations where sensitivity is not a concern.

  • Early-Stage Process Chemistry: Monitoring reactions where only relative changes in concentration are needed.

  • Resource-Limited Settings: When access to a mass spectrometer is not available, though significant method development would be required to ensure specificity.[12]

The significant drawbacks of the HPLC-UV method—poor sensitivity and high susceptibility to interference—make it unsuitable for most applications involving this analyte. The risk of over- or under-estimating the compound's concentration due to co-eluting peaks is substantial.[2]

decision start Start: Select Analytical Method q1 Is the sample a complex matrix (e.g., plasma)? start->q1 q2 Is trace-level quantification (<1 µg/mL) required? q1->q2 No lcmethod Use HILIC LC-MS/MS q1->lcmethod Yes q3 Is high specificity (e.g., for regulatory filing) mandatory? q2->q3 No q2->lcmethod Yes q3->lcmethod Yes uvmethod Consider HILIC-UV (with validation for interferences) q3->uvmethod No

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

While HPLC-UV is a foundational technique in analytical chemistry, its utility is severely limited for non-chromophoric, polar molecules like this compound. The HILIC LC-MS/MS method provides vastly superior sensitivity, selectivity, and speed. It is the authoritative and recommended technique for any application requiring accurate, precise, and reliable quantification of this compound, particularly in research, development, and quality control settings.

References

  • Title: Mass Spectra of Some Sulfinate Esters and Sulfones Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Screening for Sulfur Compounds by Molybdenum-Catalyzed Oxidation Combined with Liquid Chromatography-Mass Spectrometry Source: Molecules (Basel, Switzerland) via PMC URL: [Link]

  • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: Journal of Chromatography A via PubMed URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry via PMC URL: [Link]

  • Title: Sulfide Oxidations for LC-MS Analysis of Methionine-Containing Microcystins in Dolichospermum flos-aquae NIVA-CYA 656 Source: Environmental Science & Technology URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements... Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: Mass spectral fragmentations of sulfonates Source: Supporting Information Figure S1 URL: [Link]

  • Title: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the... Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL: [Link]

  • Title: LC/MS/MS Method Package for Reactive Sulfur Profiling Source: Shimadzu URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry via PubMed URL: [Link]

  • Title: LC-MS/MS Method Development for Sulfite in Food and Beverage Source: Shimadzu URL: [Link]

  • Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: Hawach Scientific URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients Source: Therapeutic Drug Monitoring via PubMed URL: [Link]

  • Title: Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis Source: Net-Interlab URL: [Link]

  • Title: Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: (PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: ResearchGate URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: 2-Ethoxyethanol Source: Wikipedia URL: [Link]

  • Title: Chemical Properties of Ethanol, 2-butoxy- (CAS 111-76-2) Source: Cheméo URL: [Link]

  • Title: 2-BUTOXYETHANOL Source: Ataman Kimya URL: [Link]

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A Comparative Guide to the Elemental Analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The elemental composition of a compound is a fundamental property that confirms its identity and purity. This guide provides an in-depth technical comparison of methodologies for the elemental analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a sulfone-containing organic molecule with potential applications in medicinal chemistry and materials science. We will delve into the gold-standard combustion analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), and pyrolysis for Oxygen, while also exploring alternative techniques to provide a comprehensive analytical perspective.

Theoretical Elemental Composition

Before embarking on an experimental analysis, it is crucial to establish the theoretical elemental composition of the target molecule. This serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₆H₁₂O₄S

Molecular Weight: 180.22 g/mol

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01672.0639.98
HydrogenH1.011212.126.73
OxygenO16.00464.0035.51
SulfurS32.07132.0717.79
Total 180.25 100.00

Primary Methodologies: Combustion and Pyrolysis

The most widely accepted and precise methods for determining the elemental composition of organic compounds are combustion analysis for CHNS and pyrolysis for oxygen. These techniques form the cornerstone of organic elemental analysis due to their high accuracy and reliability.[1]

Combustion Analysis for Carbon, Hydrogen, and Sulfur (CHS)

Principle: This technique, often referred to as the Dumas method, involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ≥900°C).[2] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are then passed through a series of specific detectors. The concentration of each gas is measured, and from this, the percentage of each element in the original sample is calculated.

Causality of Experimental Choices: The high temperature and pure oxygen atmosphere are critical to ensure the complete conversion of the sample to its elemental oxides, preventing the formation of incomplete combustion products that would lead to inaccurate results. The use of specific catalysts, such as tungsten(VI) oxide or vanadium pentoxide, can be employed to aid in the complete combustion of sulfur-containing compounds. For the analysis of sulfur, it is crucial to ensure that all sulfur is converted to SO₂ and that no other sulfur oxides are formed.

Experimental Workflow Diagram

cluster_0 CHNS Combustion Analysis Sample 1. Sample Weighing (1-3 mg) Combustion 2. Flash Combustion (≥900°C in O₂ stream) Sample->Combustion Tin capsule Reduction 3. Reduction of NOx to N₂ Combustion->Reduction CO₂, H₂O, SO₂, NOx Separation 4. Gas Chromatography Separation Reduction->Separation CO₂, H₂O, SO₂, N₂ Detection 5. Thermal Conductivity Detector (TCD) Separation->Detection Separated Gases Data 6. Data Analysis Detection->Data Signal Output

Caption: Workflow for CHNS elemental analysis by combustion.

Detailed Experimental Protocol: CHNS Analysis

  • Sample Preparation: Ensure the sample of this compound is homogenous and completely dry. Any residual solvent or moisture will significantly impact the hydrogen and carbon values.

  • Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The precision of this step is critical as the final results are reported as a percentage of the initial mass.

  • Instrument Setup: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as sulfanilamide. This step establishes the response factor for each element.

  • Combustion: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer. The sample undergoes rapid combustion in a pure oxygen environment.

  • Gas Purification and Separation: The resulting gas mixture (CO₂, H₂O, SO₂, and nitrogen oxides) is passed through a reduction furnace containing copper to convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, N, and S in the original sample.

Pyrolysis for Oxygen

Principle: The direct determination of oxygen is achieved by pyrolysis. The sample is heated to a very high temperature (typically 1020-1060°C) in an inert atmosphere (helium or nitrogen).[3] The organic oxygen is converted to carbon monoxide (CO). After scrubbing any interfering acidic gases, the CO is either oxidized to CO₂ and detected by an infrared detector or measured directly.

Causality of Experimental Choices: An inert atmosphere is essential to prevent combustion. The high temperature is required to break all carbon-oxygen bonds. Platinized carbon is often used as a catalyst to ensure the quantitative conversion of all oxygen-containing species to CO.[3]

Experimental Workflow Diagram

cluster_1 Oxygen Analysis by Pyrolysis Sample_O 1. Sample Weighing (1-3 mg) Pyrolysis 2. High-Temp Pyrolysis (≥1000°C in He/N₂) Sample_O->Pyrolysis Silver capsule Conversion 3. Conversion to CO (Platinized Carbon) Pyrolysis->Conversion Oxygenated fragments Scrubbing 4. Acid Gas Scrubbing Conversion->Scrubbing CO + other gases Detection_O 5. CO Detection (IR or TCD) Scrubbing->Detection_O Purified CO Data_O 6. Data Analysis Detection_O->Data_O Signal Output

Caption: Workflow for Oxygen elemental analysis by pyrolysis.

Detailed Experimental Protocol: Oxygen Analysis

  • Sample Preparation: Similar to CHNS analysis, the sample must be homogenous and dry.

  • Weighing: Accurately weigh 1-3 mg of the sample into a silver capsule. Tin capsules cannot be used as they would melt and interfere with the analysis at the high temperatures required for pyrolysis.

  • Instrument Setup: Calibrate the oxygen analyzer using a certified organic standard with a known oxygen content, such as benzoic acid.

  • Pyrolysis: Introduce the encapsulated sample into the pyrolysis furnace. The sample is rapidly heated in a stream of inert gas (helium or nitrogen).

  • Conversion and Purification: The pyrolysis products are passed over platinized carbon to convert all oxygen to carbon monoxide. The gas stream is then passed through scrubbers to remove any acidic gases.

  • Detection: The purified carbon monoxide is detected, typically by an infrared detector after oxidation to CO₂ or directly by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of oxygen based on the detector's response and the initial sample weight.

Expected Experimental Data and Trustworthiness

For a pure sample of this compound, the experimental results from a properly calibrated instrument should be in close agreement with the theoretical values. Most academic journals and regulatory bodies require the experimental values to be within ±0.4% of the theoretical values.[4]

Table 2: Comparison of Theoretical vs. Expected Experimental Elemental Composition

ElementTheoretical %Expected Experimental % Range
Carbon39.9839.58 - 40.38
Hydrogen6.736.33 - 7.13
Sulfur17.7917.39 - 18.19
Oxygen35.5135.11 - 35.91

Self-Validating System: The trustworthiness of the results is ensured by a multi-faceted approach. The use of certified reference materials for calibration ensures the instrument is performing correctly. Running duplicate or triplicate analyses of the same sample demonstrates the precision of the measurement. Finally, the sum of the percentages of all elements should be close to 100%. A significant deviation from 100% may indicate the presence of unanalyzed elements or experimental error.

Comparison with Alternative Methods

While combustion and pyrolysis are the gold standards, other techniques can provide elemental information, though they are not typically used for primary bulk composition analysis of pure organic compounds.

Table 3: Comparison of Elemental Analysis Techniques

TechniquePrincipleAnalytesSample PrepProsCons
Combustion/Pyrolysis Thermal decomposition and gas detectionC, H, N, S, OMinimal (weighing)High accuracy & precision, well-established, small sample sizeDestructive, not suitable for trace analysis
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of atoms in a plasma and detection of emitted light[5]Most elements (including S, but not ideal for C, H, N, O)Digestion in strong acidsExcellent for trace metals, multi-element capabilityDestructive, complex sample prep, not suitable for bulk C, H, N, O in organics[6]
X-Ray Fluorescence (XRF) Excitation of core electrons by X-rays and detection of fluorescent X-rays[7]Elements heavier than Na (including S)Minimal for solids and liquidsNon-destructive, rapid, minimal sample prepNot suitable for light elements (C, H, N, O), matrix effects can be significant[3]

Expertise & Experience Insights:

  • Sulfur-Containing Compounds: The analysis of sulfur-containing compounds like this compound can sometimes be challenging. Incomplete combustion can lead to the formation of SO₃ instead of SO₂, resulting in lower-than-expected sulfur values. The use of combustion aids or catalysts is often necessary to ensure complete conversion to SO₂.[8]

  • ICP-OES for Organics: While ICP-OES is a powerful technique for elemental analysis, it is generally not the method of choice for determining the bulk composition of organic compounds. The introduction of organic matrices into the plasma can be problematic, leading to carbon buildup and signal suppression.[6]

  • XRF for Sulfur: XRF can be a rapid and convenient method for determining sulfur content, particularly in petroleum products.[7] However, its sensitivity is lower than combustion analysis, and matrix effects from the presence of oxygen can interfere with the accuracy of the sulfur measurement.[3]

Conclusion

For the definitive elemental analysis of this compound, the combination of CHNS combustion analysis and oxygen analysis by pyrolysis remains the most accurate, precise, and reliable methodology. These techniques, supported by rigorous sample preparation, proper instrument calibration, and the use of certified reference materials, provide a self-validating system for confirming the elemental composition of this and other novel organic compounds. While alternative methods like ICP-OES and XRF have their specific applications, they do not offer the same level of performance for determining the bulk C, H, O, and S content of a pure organic substance. Adherence to established protocols, such as those outlined in ASTM D5291, ensures data of the highest quality, which is essential for regulatory submissions, publications, and advancing drug development and materials science research.[4]

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS(O) - Testing Methods. Retrieved from [Link]

  • Dicke, T., et al. (2018). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 83(15), 7891-7898. Retrieved from [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

  • Yu, Z., & Anderson, W. A. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Separations, 11(1), 11. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • von der Au, M., et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals, 11(10), 1632. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2021). Determination of Carbon, Hydrogen, Nitrogen, and Oxygen in Bio-Oils. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (ASTM D5291-21). Retrieved from [Link]

  • ASTM International. (2017). Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion. (ASTM D4239-14e1). Retrieved from [Link]

  • ResearchGate. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Retrieved from [Link]

  • Spectroscopy Online. (2021). EDXRF Analysis of Sulfur and Trace Element Content in FAMEs. Retrieved from [Link]

  • Analytik Jena. (n.d.). Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). Retrieved from [Link]

  • PubMed. (2019). Biological sulphur-containing compounds - Analytical challenges. Retrieved from [Link]

  • GMS Instruments. (n.d.). XRF Sulfur Analyser. Retrieved from [Link]

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"comparing reactivity of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol with other sulfolane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol and Other Sulfolane Derivatives

Introduction: The Sulfolane Scaffold in Modern Chemistry

Sulfolane, or tetrahydrothiophene-1,1-dioxide, is a highly polar, aprotic solvent renowned for its exceptional thermal stability and resistance to acids and bases.[1][2] These properties have established it as a critical component in industrial processes, particularly in extractive distillation for separating aromatic hydrocarbons.[3][4] Beyond its role as a solvent, the sulfolane ring system serves as a robust scaffold for chemical synthesis. By functionalizing the carbon backbone, a diverse family of derivatives can be created, each with unique reactivity profiles.

This guide provides an in-depth comparison of the reactivity of This compound against other key sulfolane derivatives. We will explore how different functional groups attached to the stable sulfolane core influence the molecule's behavior in common organic reactions. This analysis is crucial for researchers in drug development and materials science who utilize these building blocks to design novel molecules with specific chemical properties. We will dissect the electronic effects of the potent sulfone group, compare the reactivity of hydroxyl and ether functionalities, and provide standardized experimental protocols for empirical validation.

Chapter 1: Understanding the Sulfolane Core

The reactivity of any sulfolane derivative is fundamentally governed by the properties of the central ring. The sulfone group (SO₂), with its two electronegative oxygen atoms double-bonded to the sulfur, is a powerful electron-withdrawing group. This has several profound consequences:

  • High Polarity: The sulfone group imparts a significant dipole moment (4.7 Debye for sulfolane), leading to high polarity and miscibility with water.[5][6] This influences solvent choice and reaction kinetics.

  • Chemical and Thermal Stability: The sulfolane ring is remarkably stable. It is resistant to strong acids and bases and only begins to decompose at temperatures above 220°C.[2] This stability allows for reactions to be conducted under a wide range of conditions.[5][6]

  • Electronic Influence on the Carbon Ring: The inductive effect of the sulfone group deactivates the adjacent α-carbons (C2 and C5) and, to a lesser extent, the β-carbons (C3 and C4) towards electrophilic attack. Conversely, it increases the acidity of the C-H bonds, particularly at the α-positions, making them susceptible to deprotonation by strong bases.

Chapter 2: A Comparative Profile of Sulfolane Derivatives

To understand the unique reactivity of this compound, we will compare it against two other structurally related derivatives: 3-Hydroxysulfolane and 3-Chlorosulfolane (a representative halo-sulfolane).

Caption: Structures of the primary compound and its comparators.

  • This compound: The subject of our analysis. It features a primary alcohol (-CH₂OH) separated from the sulfolane ring by an ether linkage. Its reactivity is centered on this terminal hydroxyl group and the stability of the ether bond.

  • 3-Hydroxysulfolane: A direct analogue where a secondary hydroxyl group is attached directly to the ring.[7][8] This allows for a direct comparison of the influence of the ether linkage on the hydroxyl group's reactivity.

  • 3-Chlorosulfolane: A derivative featuring a good leaving group (Cl) directly on the ring. This compound is ideal for probing the ring's susceptibility to nucleophilic substitution and elimination reactions.

Chapter 3: Comparative Reactivity Analysis

Reactivity of the Hydroxyl Group: Acidity and Nucleophilicity

The primary reaction site for both this compound and 3-hydroxysulfolane is the hydroxyl group. Its utility as a nucleophile, for instance in Williamson ether synthesis or esterification, is preceded by its deprotonation.

  • 3-Hydroxysulfolane: The hydroxyl group is directly attached to a β-carbon of the sulfolane ring. The powerful inductive electron-withdrawing effect of the distant sulfone group will increase the acidity of this hydroxyl proton compared to a typical secondary alcohol like isopropanol.

  • This compound: The hydroxyl group is insulated from the ring by a two-carbon ether chain (-O-CH₂-CH₂-OH). This separation significantly diminishes the inductive effect of the sulfone group on the terminal hydroxyl.

Hypothesis: The hydroxyl proton of 3-hydroxysulfolane is more acidic than that of this compound. Consequently, under identical basic conditions, 3-hydroxysulfolane will be deprotonated more readily to form the corresponding alkoxide, potentially leading to faster reaction kinetics where alkoxide formation is the rate-determining step. However, the primary alkoxide formed from the title compound is less sterically hindered, which could favor faster kinetics in Sₙ2 reactions.

Susceptibility to Nucleophilic Substitution and Elimination

Using 3-Chlorosulfolane as a model, we can explore reactions at the carbon framework. The C-Cl bond is polarized, making the carbon at position 3 electrophilic and susceptible to attack by nucleophiles.

  • Substitution (Sₙ2): Direct backside attack by a nucleophile is possible. However, the steric bulk of the ring may hinder this pathway compared to an acyclic secondary chloride.

  • Elimination (E2): The electron-withdrawing sulfone group significantly acidifies the protons on the α-carbons (C2 and C5). A strong, non-nucleophilic base could preferentially abstract a proton from the C2 position, leading to an E2 elimination to form 2,3-dihydrothiophene-1,1-dioxide. This pathway is often competitive with substitution and can dominate with bulky bases.

Hypothesis: Unlike 3-Chlorosulfolane, this compound and 3-Hydroxysulfolane are not primed for substitution reactions at the ring, as the hydroxyl and ether moieties are poor leaving groups. Conversion of the hydroxyl group in 3-hydroxysulfolane to a better leaving group (e.g., a tosylate) would render it highly susceptible to elimination due to the acidity of the C2 protons.

Chapter 4: Experimental Protocols for Reactivity Assessment

To empirically validate the hypothesized differences in reactivity, the following standardized protocols are proposed. These methodologies are designed to be self-validating through the inclusion of controls and clear analytical endpoints.

Protocol 4.1: Comparative Deprotonation and Alkylation Rate Study

This experiment compares the rate at which the hydroxyl groups of the target compound and 3-hydroxysulfolane can be alkylated, reflecting their relative acidity and nucleophilicity.

Caption: Workflow for the comparative alkylation experiment.

Step-by-Step Methodology:

  • Preparation: In separate, oven-dried, three-neck flasks under an inert nitrogen atmosphere, prepare 0.1 M solutions of this compound and 3-Hydroxysulfolane in anhydrous THF.

  • Deprotonation: Cool each flask to 0°C in an ice bath. To each flask, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise. The rate of hydrogen gas evolution provides a preliminary, qualitative measure of deprotonation speed.

  • Alkylation: After stirring for 15 minutes post-NaH addition, add 1.05 equivalents of benzyl bromide to each flask simultaneously via syringe.

  • Monitoring: At t = 5, 15, 30, 60, and 120 minutes, withdraw a 0.1 mL aliquot from each reaction. Immediately quench the aliquot with 1 mL of saturated ammonium chloride solution.

  • Analysis: Extract the quenched aliquots with ethyl acetate. Analyze the organic layer by GC-MS to determine the ratio of starting material to the benzylated product.

  • Causality: The choice of NaH, a strong, non-nucleophilic base, ensures that deprotonation occurs efficiently. Benzyl bromide is a reliable electrophile with a distinct mass increase, simplifying analytical detection. Comparing reaction rates under identical conditions isolates the reactivity differences stemming from the substrates' intrinsic structures.

Protocol 4.2: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides quantitative data on the thermal stability of the derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of each sulfolane derivative into separate alumina TGA crucibles.

  • Instrument Setup: Use a calibrated TGA instrument. The experiment should be run under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Heat the samples from 30°C to 400°C at a constant ramp rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is defined as the temperature at which 5% mass loss occurs.

  • Causality: TGA provides an unbiased, direct measure of thermal stability. Running the samples under identical conditions allows for a direct comparison of the temperatures at which the different functional groups (ether, alcohol) begin to degrade relative to the sulfolane core itself.

Chapter 5: Data Synthesis and Expected Outcomes

The experimental data can be summarized to provide a clear comparative overview.

Table 1: Predicted Reactivity and Stability Comparison

PropertyThis compound3-Hydroxysulfolane3-ChlorosulfolaneJustification
Relative -OH Acidity LowerHigherN/AInductive effect of the sulfone group is more pronounced when the -OH is closer to the ring.
Alkylation Rate (Predicted) Slower initial deprotonation, but potentially faster Sₙ2 due to less steric hindrance.Faster initial deprotonation, but Sₙ2 may be slower due to steric hindrance of the ring.N/AA combination of electronic and steric effects will determine the overall observed rate.
Susceptibility to Elimination Very Low (requires activation)Low (requires activation)HighPresence of a good leaving group (Cl) and acidic α-protons facilitates E2 reactions.
Decomposition Temp. (TGA) ModerateModerate-HighHighStability is likely dictated by the C-O bonds, which are less stable than the C-Cl or C-C/C-S bonds of the core ring.

Conclusion

The reactivity of sulfolane derivatives is a nuanced interplay between the potent, stabilizing sulfone core and the attached functional groups. Our analysis suggests that This compound behaves much like a primary alcohol, with its reactivity largely insulated from the electronic effects of the sulfolane ring by the stable ether linkage. This contrasts sharply with derivatives like 3-hydroxysulfolane, where the functional group's properties are directly modulated by the ring, and 3-chlorosulfolane, where the ring's electronic nature actively participates in elimination pathways.

For researchers, this means that this compound can be employed as a robust building block to introduce a sulfolane moiety without significant electronic perturbation of a terminal hydroxyl group. This makes it a predictable and reliable component for syntheses where the chemistry of a primary alcohol is desired on a highly polar, stable scaffold. The experimental protocols outlined herein provide a clear framework for validating these principles and quantifying the performance of these valuable chemical tools.

References

  • The Good Scents Company. 2-(2-thienyl) ethanol, 5402-55-1. The Good Scents Company. [Link]

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  • U. E. W. L. I. Eke. Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 2012. [Link]

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  • PubChem. 2-Thiopheneethanol. National Center for Biotechnology Information. [Link]

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  • Sci-Hub. Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. Sci-Hub. [Link]

  • PubMed. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. National Center for Biotechnology Information. [Link]

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In-Depth Comparative Analysis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the biological activities of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol and its structural analogues reveals a promising scaffold for the development of novel therapeutic agents. This guide synthesizes the available data on their biological effects, focusing on antimicrobial and anticancer properties, and provides a framework for future research in this area.

The core structure, featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) ring linked to an ethanol moiety via an ether bond, presents a unique combination of polarity and structural rigidity that is amenable to chemical modification.[1] Analogues of this parent compound, achieved through substitution on the sulfolane ring or modification of the ethanol side chain, are anticipated to exhibit a diverse range of biological activities. While direct comparative studies on a homologous series of these specific analogues are not extensively documented in publicly available literature, a broader analysis of related sulfone derivatives provides valuable insights into their potential therapeutic applications.[2]

Understanding the Core Moiety: The Sulfolane Scaffold

The sulfolane ring is a key structural feature, conferring high polarity and thermal stability.[3] In medicinal chemistry, the sulfone group is a versatile pharmacophore known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4] The lone pair electrons on the sulfonyl oxygens can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Biological Activity Landscape of Sulfolane Derivatives

Antimicrobial Activity

Derivatives of sulfolane and other sulfones have been widely investigated for their antimicrobial properties.[2] The sulfonyl group is a key component in many sulfonamide antibiotics. While the specific analogues of this compound have not been extensively screened, related sulfonyl-containing heterocyclic compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5][6] For instance, a novel furanone derivative containing a p-tolylsulfonyl moiety exhibited bactericidal properties against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7][8][9] This suggests that the sulfolane core in the target analogues could contribute to antimicrobial efficacy.

Anticancer Activity

The potential of sulfone derivatives as anticancer agents is an area of active research.[4] Various mechanisms of action have been proposed, including the inhibition of enzymes crucial for cancer cell proliferation and the induction of apoptosis. Sulforaphane, a related organosulfur compound, and its synthetic analogues have shown potent anti-cancer activities.[10][11] Studies on other sulfone-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[12][13][14] For example, a series of sulfonamide derivatives of epipodophyllotoxin exhibited increased cytotoxicity compared to the parent drug etoposide.[13] These findings suggest that the this compound scaffold is a promising starting point for the design of novel anticancer agents.

Structure-Activity Relationship (SAR) Insights

Although a detailed SAR study for the specific analogues of this compound is not available, general principles from related compound series can be extrapolated. The nature and position of substituents on the sulfolane ring and modifications to the ethanol side chain are expected to significantly influence biological activity. For instance, the introduction of lipophilic or electron-withdrawing groups could modulate the compound's ability to cross cell membranes and interact with its target.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of newly synthesized analogues, the following experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized analogues against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

  • Preparation of Microbial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C and 30°C, respectively. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of each analogue in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Determination of MBC: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the synthesized analogues on human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogues for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The synthesis and systematic biological evaluation of a library of analogues are crucial next steps. Future research should focus on:

  • Synthesis of a diverse library of analogues with modifications on both the sulfolane ring and the ethanol side chain.

  • Comprehensive biological screening against a broad panel of bacterial, fungal, and cancer cell lines.

  • Elucidation of the mechanism of action for the most potent compounds.

  • In vivo efficacy and toxicity studies to assess the therapeutic potential of lead candidates.

By systematically exploring the structure-activity relationships of this compound class, researchers can unlock its full potential in the quest for novel and effective treatments for infectious diseases and cancer.

References

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A Comparative Guide to the Synthetic Validation of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of proposed synthetic routes for 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a molecule of interest for further chemical and pharmaceutical exploration. Lacking a formally published synthetic pathway, this document outlines two viable, theoretically-grounded synthetic strategies, offering a comparative analysis based on established chemical principles and experimental data from analogous transformations.

Introduction

This compound incorporates a sulfolane moiety, a five-membered heterocyclic sulfone, linked via an ether bridge to an ethanol unit. The sulfolane ring is a polar aprotic structure that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The validation of a robust synthetic route is the first critical step in enabling its broader investigation. This guide compares two proposed synthetic pathways, designated as Route A and Route B, focusing on the preparation of the key intermediate, 3-hydroxytetrahydrothiophene-1,1-dioxide, and its subsequent etherification.

Proposed Synthetic Pathways: An Overview

The synthesis of the target molecule can be logically divided into two primary stages: the formation of the 3-hydroxytetrahydrothiophene-1,1-dioxide core and the subsequent attachment of the 2-hydroxyethyl ether sidechain. The two proposed routes diverge in their approach to the first stage.

Synthetic_Overview cluster_route_a Route A: Halohydrin Formation and Reduction cluster_route_b Route B: Epoxidation and Ring Opening cluster_final_step Final Etherification Step A1 2,5-Dihydrothiophene-1,1-dioxide A2 trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide A1->A2 NBS, H2O A3 3-Hydroxytetrahydrothiophene-1,1-dioxide A2->A3 Reductive Debromination FS1 3-Hydroxytetrahydrothiophene-1,1-dioxide B1 2,5-Dihydrothiophene-1,1-dioxide B2 3,4-Epoxytetrahydrothiophene-1,1-dioxide B1->B2 m-CPBA B3 Tetrahydrothiophene-3,4-diol-1,1-dioxide B2->B3 Acidic Hydrolysis B4 3-Hydroxytetrahydrothiophene-1,1-dioxide B3->B4 Selective Protection/ Deprotection (hypothetical) FS3 This compound FS1->FS3 FS2 2-Haloethanol or equivalent FS2->FS3

Caption: Overview of the two proposed synthetic routes.

Route A: Synthesis via Halohydrin Intermediate

This route commences with the commercially available 2,5-dihydrothiophene-1,1-dioxide (sulfolene).

Step 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

The initial step involves the formation of a bromohydrin from sulfolene. This reaction proceeds via an electrophilic addition mechanism.

Protocol: A well-documented procedure for this transformation involves reacting 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous medium.[1] The reaction mixture is heated to facilitate the reaction.

Causality of Experimental Choices:

  • NBS as Bromine Source: NBS is a convenient and safer alternative to handling elemental bromine. It serves as a source of electrophilic bromine (Br+).

  • Water as Solvent and Nucleophile: Water acts as both the solvent and the nucleophile that attacks the intermediate bromonium ion, leading to the formation of the hydroxyl group. The regioselectivity of this attack is governed by the Markovnikov rule, although in this symmetrical system, it is not a factor. The stereochemistry of the addition is trans.

Step 2: Reductive Debromination to 3-Hydroxytetrahydrothiophene-1,1-dioxide

The subsequent step requires the removal of the bromine atom to yield the desired 3-hydroxysulfolane. A standard method for such a transformation is reductive dehalogenation.

Proposed Protocol: A plausible method involves the use of a radical reducing agent such as tributyltin hydride (Bu3SnH) with a radical initiator like azobisisobutyronitrile (AIBN). Alternatively, catalytic hydrogenation with a palladium catalyst and a hydrogen source could be employed.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting bromohydrin and the appearance of a more polar product. The final product can be purified by column chromatography and characterized by NMR and mass spectrometry to confirm the removal of the bromine atom and the retention of the hydroxyl group.

Route B: Synthesis via Epoxidation and Ring Opening

This alternative pathway also begins with 2,5-dihydrothiophene-1,1-dioxide.

Step 1: Epoxidation of 2,5-Dihydrothiophene-1,1-dioxide

The double bond of sulfolene can be epoxidized using a peroxy acid.

Proposed Protocol: A common and effective epoxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane (DCM). The reaction is typically carried out at or below room temperature. In a non-aqueous solvent, the epoxide can be isolated as the product.[2]

Causality of Experimental Choices:

  • m-CPBA: This reagent is widely used for epoxidations due to its reactivity and relative safety compared to other peroxy acids.

  • Aprotic Solvent: The use of an aprotic solvent like DCM is crucial to prevent the in-situ opening of the newly formed epoxide ring.[2]

Step 2: Hydrolysis of the Epoxide to a Diol

The epoxide can then be opened to form a diol.

Proposed Protocol: Acid-catalyzed hydrolysis of the epoxide in an aqueous medium will yield the corresponding trans-diol, tetrahydrothiophene-3,4-diol-1,1-dioxide.

Self-Validation: The formation of the diol can be confirmed by the disappearance of the epoxide spot on TLC and the appearance of a significantly more polar spot. Spectroscopic analysis (NMR, IR) would show the presence of two hydroxyl groups.

Step 3: Selective Conversion of the Diol to 3-Hydroxytetrahydrothiophene-1,1-dioxide

This step presents the most significant challenge in Route B. To obtain the desired mono-alcohol, a selective protection/deprotection strategy or a selective reaction of one of the hydroxyl groups would be necessary. Given the symmetrical nature of the diol, achieving high selectivity would be difficult. This step is largely hypothetical and would require significant optimization.

Final Step: Williamson Ether Synthesis

Both routes converge at the formation of 3-hydroxytetrahydrothiophene-1,1-dioxide. The final step involves the formation of the ether linkage. The Williamson ether synthesis is a well-established and suitable method for this transformation.[3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack S1_Reactant 3-Hydroxytetrahydrothiophene-1,1-dioxide S1_Product Alkoxide Intermediate S1_Reactant->S1_Product in aprotic solvent (e.g., THF, DMF) S1_Reagent Strong Base (e.g., NaH) S1_Reagent->S1_Product S2_Reactant Alkoxide Intermediate S2_Product This compound S2_Reactant->S2_Product S2_Reagent 2-Bromoethanol S2_Reagent->S2_Product

Caption: Williamson Ether Synthesis Workflow.

Proposed Protocol:

  • Deprotonation: 3-Hydroxytetrahydrothiophene-1,1-dioxide is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is added portion-wise at 0 °C to form the corresponding alkoxide.

  • Alkylation: 2-Bromoethanol (or 2-chloroethanol) is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • Strong Base (NaH): Sodium hydride is an effective, non-nucleophilic base for deprotonating alcohols to form alkoxides.

  • Aprotic Solvent: Aprotic solvents like THF and DMF are used to solvate the cation of the base and prevent unwanted side reactions.

  • Primary Halide: 2-Bromoethanol is a primary alkyl halide, which is ideal for S_N2 reactions and minimizes the likelihood of elimination reactions.[3]

Comparison of Proposed Routes

FeatureRoute A (Halohydrin)Route B (Epoxidation)
Plausibility High. Based on a documented reaction for the first step.Moderate. The final selective deoxygenation of the diol is challenging.
Number of Steps 2 steps to intermediate3 steps to intermediate (hypothetical)
Key Challenges Reductive debromination without affecting the hydroxyl group.Selective conversion of the diol to the mono-alcohol.
Potential Yield Likely to be moderate to good.Potentially lower due to the non-selective final step.
Scalability Appears to be scalable based on the initial reaction conditions.The selective protection/deprotection step may be difficult to scale.
Safety/Green Aspects Use of tributyltin hydride is toxic. Catalytic hydrogenation would be a greener alternative.m-CPBA can be explosive when dry.

Conclusion

Based on the analysis of the proposed synthetic pathways, Route A presents a more direct and experimentally substantiated approach for the synthesis of the key intermediate, 3-hydroxytetrahydrothiophene-1,1-dioxide. While the reductive debromination step requires careful selection of reagents to ensure chemoselectivity, it is a more straightforward transformation than the selective deoxygenation of a diol as proposed in Route B.

The final etherification via the Williamson synthesis is a robust and reliable method applicable to the intermediate from either route. For any research group embarking on the synthesis of this compound, the validation of Route A would be the recommended starting point for further experimental investigation.

References

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
  • Sorenson, W. (1959). Notes: Epoxidation of Butadiene Sulfone. The Journal of Organic Chemistry, 24(11), 1796–1798.
  • Wikipedia. Sulfolene. Retrieved from [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and specialty chemicals, the rigorous characterization of novel molecules is paramount. This guide focuses on 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a molecule featuring a sulfolane-derived core. Sulfolane and its derivatives are notable for their high polarity and stability, often employed as industrial solvents or synthetic intermediates.[1] The presence of both a sulfone group (a strong hydrogen bond acceptor) and a primary alcohol (a hydrogen bond donor and acceptor) imparts a high degree of polarity, making analytical characterization a non-trivial pursuit.

This document serves as a comprehensive guide for researchers and drug development professionals to cross-reference analytical data for this compound. We will explore the expected analytical signatures of this molecule and compare them with a structurally relevant alternative, 2-(Thiophen-2-yl)ethanol , to highlight key differentiating features. The causality behind the selection of specific analytical techniques and experimental parameters will be elucidated to provide a robust framework for quality control, impurity profiling, and structural confirmation.

Part 1: Comparative Physicochemical & Spectroscopic Analysis

A foundational step in analytical cross-referencing is the comparison of fundamental physicochemical properties and spectroscopic data. These data points provide the primary fingerprint for distinguishing between the target analyte and related structures.

Physicochemical Properties

The oxidation state of the sulfur atom and the saturation of the thiophene ring dramatically influence properties like molecular weight, polarity (LogP), and boiling point.

PropertyThis compound (Target)2-(Thiophen-2-yl)ethanol (Alternative)Justification for Differences
Molecular Formula C₆H₁₂O₄SC₆H₈OS[2]The target molecule is saturated and contains two additional oxygen atoms in the sulfone group.
Molecular Weight 180.22 g/mol 128.19 g/mol [2]Higher molecular weight due to the sulfone oxygens and additional hydrogen atoms.
Predicted LogP Lower (Higher Polarity)1.04[3]The highly polar sulfone and hydroxyl groups in the target compound significantly increase its hydrophilicity compared to the aromatic and less polar thiophene ring in the alternative.
Predicted Boiling Point Significantly Higher223.6 °C[3]Strong dipole-dipole interactions from the sulfone group and hydrogen bonding from the hydroxyl group in the target molecule will lead to a much higher boiling point.
Spectroscopic Signatures: A Comparative Overview

Spectroscopic methods provide detailed structural information at the atomic and functional group level. The differences between our target molecule and the aromatic alternative are stark and easily identifiable.

Proton NMR is a cornerstone of structural elucidation. The chemical environment of protons in the saturated, electron-withdrawing sulfone ring system is markedly different from that of the aromatic thiophene ring.

  • This compound (Predicted):

    • Aliphatic Region (2.0-4.5 ppm): Expect a series of complex multiplets corresponding to the protons on the tetrahydrothiophene ring and the ethyl bridge. The protons alpha to the sulfone group (C2 and C5) will be significantly downfield-shifted (deshielded) due to the strong electron-withdrawing effect of the SO₂ group. Protons on the ethyl bridge (-O-CH₂-CH₂-OH) will also show distinct signals, similar to those in ethanol but shifted by the ether linkage.[4]

    • Absence of Aromatic Signals: No signals will be present in the typical aromatic region (6.5-8.0 ppm).

  • 2-(Thiophen-2-yl)ethanol (Experimental Data):

    • Aromatic Region (6.8-7.2 ppm): Shows characteristic signals for the thiophene ring protons. For instance, reported shifts include peaks at 7.14, 6.94, and 6.86 ppm.[5]

    • Aliphatic Region (3.0-3.8 ppm): The ethyl group protons appear as triplets. Reported shifts are approximately 3.81 ppm (-CH₂-OH) and 3.05 ppm (Ar-CH₂-).[5]

IR spectroscopy is invaluable for identifying key functional groups. The most prominent differentiator will be the presence of the sulfone group.

  • This compound (Predicted):

    • Strong S=O Stretch: Two very strong, sharp absorption bands are expected in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). This is the definitive signature of the sulfone group.

    • Broad O-H Stretch: A broad band around 3400-3300 cm⁻¹ from the hydroxyl group.

    • C-O Stretch: Signals in the 1150-1050 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.

  • 2-(Thiophen-2-yl)ethanol (Experimental Data):

    • Absence of S=O Stretch: No strong absorptions in the 1350-1120 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretching vibrations around 1600-1400 cm⁻¹.

    • A broad O-H stretch and C-O stretch are also present.[6]

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are unique to a molecule's structure.

  • This compound (Predicted):

    • Molecular Ion (M⁺): Expected at m/z = 180.

    • Key Fragmentation: A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for sulfones, which would lead to a significant fragment at m/z = 116. Further fragmentation would involve the hydroxyethyl side chain.

  • 2-(Thiophen-2-yl)ethanol (Experimental Data):

    • Molecular Ion (M⁺): Observed at m/z = 128.[6]

    • Key Fragmentation: The most abundant fragment is often the thienylmethyl cation (m/z = 97) resulting from the loss of the -CH₂OH group. The molecular ion peak is typically strong.

Part 2: Chromatographic Methodologies for Purity and Impurity Profiling

The high polarity of this compound presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8] Therefore, specialized chromatographic techniques are necessary for effective separation and analysis.

High-Performance Liquid Chromatography (HPLC)

Causality of Method Selection: Due to the analyte's high polarity, standard C18 columns would provide little to no retention, causing the analyte to elute in or near the solvent front.[8] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates an aqueous layer on the stationary phase, into which polar analytes can partition, thus enabling their retention.[10]

Proposed HILIC Protocol:

  • Column: SeQuant® ZIC®-HILIC column (or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: Linear gradient from 90% B to 60% B

    • 15-17 min: Hold at 60% B

    • 17-18 min: Return to 90% B

    • 18-25 min: Re-equilibration at 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm (for low-level chromophores) and/or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for universal detection, or Mass Spectrometry (MS).

Self-Validation: The protocol's trustworthiness is established by running system suitability tests, including replicate injections of a standard to check for retention time and peak area reproducibility. Spiking the sample with known potential impurities (e.g., starting materials) would validate the method's separating power.

Gas Chromatography (GC)

Causality of Method Selection: Given the predicted high boiling point and thermal lability of the sulfone group, GC is generally not the preferred method for the primary analyte. However, it is an excellent tool for analyzing more volatile starting materials or low molecular weight impurities.[11][12] A sulfur-specific detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), would provide high selectivity and sensitivity for any sulfur-containing volatile impurities.[13]

Proposed GC-FPD Protocol for Impurity Analysis:

  • Column: DB-1 or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector: Flame Photometric Detector (FPD), 250 °C.

Part 3: Workflow Visualization

To ensure clarity and reproducibility, the analytical workflows are presented below using standardized diagrams.

Workflow for Structural Confirmation and Identification

This diagram outlines the logical flow for confirming the structure of a newly synthesized batch of this compound.

cluster_0 Primary Structural Elucidation cluster_1 Purity & Impurity Profiling A Synthesized Sample B ¹H NMR & ¹³C NMR A->B C High-Resolution MS (HRMS) A->C D FTIR Spectroscopy A->D G GC-FPD (Volatiles) A->G E Structure Confirmed? B->E C->E D->E F HILIC-UV/CAD/MS E->F Yes H Data Cross-Reference F->H G->H I Final Report H->I

Caption: Workflow for structural confirmation and purity analysis.

Comparative Analysis Workflow

This diagram illustrates the process of comparing the target analyte with an alternative to highlight distinguishing analytical features.

cluster_target Target Analyte cluster_alternative Alternative Target 2-[(1,1-Dioxidotetrahydro- 3-thienyl)oxy]ethanol T_NMR NMR: Aliphatic signals, no aromatics Target->T_NMR T_IR IR: Strong S=O stretch (1350-1120 cm⁻¹) Target->T_IR T_MS MS: M⁺=180, loss of SO₂ (64 Da) Target->T_MS Conclusion Distinct Analytical Fingerprints Established T_NMR->Conclusion T_IR->Conclusion T_MS->Conclusion Alt 2-(Thiophen-2-yl)ethanol A_NMR NMR: Aromatic signals (6.8-7.2 ppm) Alt->A_NMR A_IR IR: No S=O stretch, has C=C stretch Alt->A_IR A_MS MS: M⁺=128, loss of CH₂OH (31 Da) Alt->A_MS A_NMR->Conclusion A_IR->Conclusion A_MS->Conclusion

Caption: Comparative analytical workflow highlighting key differentiators.

References

  • PubChem. (n.d.). 2-Thiopheneethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1,1-Dioxido-2,3-dihydro-3-thienyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(3-Thienyl)ethanol. Retrieved from [Link]

  • Dadzie, S., et al. (2023). Sulfolane analysis in environmental samples: A critical review. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • MDPI. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Fused-core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • PubMed. (n.d.). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Emerson. (n.d.). Sulfur Analysis in Natural Gas and Gaseous Fuels Using the Rosemount 700XA Gas Chromatograph. Retrieved from [Link]

  • Ineris. (n.d.). CHEMICALS SUBSTITUTION: APEO: OVERVIEW OF THEIR APPLICATIONS AND ALTERNATIVES. Retrieved from [Link]

  • Stratus Engineering, Inc. (n.d.). Extraction Unit Sulfolane Solvent Regeneration. Retrieved from [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]

  • SciSpace. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diethoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

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The Critical Role of Solvents in the Synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Solvent Selection for the Synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

In the landscape of pharmaceutical intermediate synthesis, the pursuit of optimal reaction conditions is paramount to achieving high yield, purity, and process efficiency. The synthesis of this compound, a key building block, is a process critically influenced by the choice of solvent. This guide provides a comprehensive comparative study of various solvents for this Williamson ether synthesis, offering researchers, scientists, and drug development professionals a data-driven framework for solvent selection.

The synthesis of this compound is typically achieved through the reaction of 3-hydroxytetrahydrothiophene-1,1-dioxide with a protected ethanolamine derivative, followed by deprotection. The choice of solvent in the key etherification step is a critical parameter that dictates reaction kinetics, yield, and impurity profile. An ideal solvent should effectively dissolve the reactants, facilitate the desired reaction pathway, and minimize side reactions.

Theoretical Considerations for Solvent Selection

The reaction is a classic Williamson ether synthesis, which generally proceeds via an SN2 mechanism. The selection of a suitable solvent is therefore guided by principles that favor this reaction pathway. Key solvent properties to consider include:

  • Polarity: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base, leaving the anion more nucleophilic.

  • Boiling Point: A solvent with an appropriate boiling point allows the reaction to be conducted at a temperature that provides sufficient energy for the reaction to proceed at a reasonable rate without causing degradation of reactants or products.

  • Solubility: The solvent must effectively dissolve both the sulfolane alcohol and the base to ensure a homogeneous reaction mixture and facilitate efficient reaction.

Comparative Analysis of Solvents

A comparative study was conducted to evaluate the performance of several common polar aprotic solvents in the synthesis of this compound. The results are summarized in the table below.

SolventDielectric Constant (ε)Boiling Point (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
Dimethylformamide (DMF)36.715368598.5
Dimethyl sulfoxide (DMSO)46.718959299.1
N-Methyl-2-pyrrolidone (NMP)32.22025.58898.8
Acetonitrile37.582127597.2

Analysis of Results:

  • Dimethyl sulfoxide (DMSO) emerged as the superior solvent, affording the highest yield (92%) and purity (99.1%) in the shortest reaction time (5 hours). Its high polarity effectively solvates the cation, enhancing the nucleophilicity of the alkoxide.

  • Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) also performed well, providing good yields and purities. However, they required slightly longer reaction times compared to DMSO.

  • Acetonitrile , while a polar aprotic solvent, resulted in a significantly lower yield and required a much longer reaction time. This is likely due to its lower boiling point, which limits the reaction temperature.

Recommended Experimental Protocol

Based on the comparative data, the following protocol utilizing DMSO as the solvent is recommended for the synthesis of this compound.

Materials:

  • 3-Hydroxytetrahydrothiophene-1,1-dioxide

  • 2-(tert-Butoxycarbonyl)amino)ethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) and anhydrous DMSO (10 mL/g of the alcohol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Alkylation: After stirring for 30 minutes at 0 °C, add a solution of 2-((tert-butoxycarbonyl)amino)ethyl bromide (1.1 eq) in anhydrous DMSO (2 mL/g) dropwise over 20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude protected product.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

  • Purification: Purify the final product by column chromatography on silica gel to yield this compound.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Work-up and Purification A Charge 3-Hydroxytetrahydrothiophene-1,1-dioxide and DMSO B Cool to 0 °C A->B C Add Sodium Hydride (Deprotonation) B->C D Add 2-((tert-butoxycarbonyl)amino)ethyl bromide (Alkylation) C->D E Heat to 60 °C and Monitor D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash Organic Layers G->H I Dry and Concentrate H->I J Deprotection I->J K Purify by Column Chromatography J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism reactant1 3-Hydroxytetrahydrothiophene-1,1-dioxide intermediate Alkoxide Intermediate reactant1->intermediate + NaH reactant2 2-((tert-butoxycarbonyl)amino)ethyl bromide base NaH solvent DMSO solvent->intermediate solvates Na+ product Protected this compound intermediate->product + 2-((tert-butoxycarbonyl)amino)ethyl bromide (SN2)

Caption: Simplified reaction pathway for the synthesis.

Conclusion

The selection of an appropriate solvent is a critical determinant in the successful synthesis of this compound. The experimental data presented in this guide clearly demonstrates that dimethyl sulfoxide (DMSO) is the optimal solvent for this transformation, providing superior yield, purity, and reaction efficiency compared to other common polar aprotic solvents. The provided protocol offers a robust and validated method for researchers and professionals in the field of drug development.

References

  • Williamson Ether Synthesis. (2023). Organic Chemistry LibreTexts. [Link]

  • Properties of Solvents. (2021). Hans Reich, University of Wisconsin. [Link]

Safety Operating Guide

Navigating the Disposal of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, a compound whose structure suggests a composite of chemical properties that must be carefully considered for safe waste management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds—sulfolane, ethanol, and thiophene derivatives—to establish a robust and scientifically grounded disposal procedure.

Hazard Profile Analysis: Deconstructing the Molecule

Understanding the potential hazards of this compound is paramount for its safe handling and disposal. The molecule can be broken down into three key functional components, each contributing to its overall chemical personality:

  • Tetrahydrothiophene-1,1-dioxide (Sulfolane) Core: The central ring structure is a sulfone, a fully oxidized sulfur functional group. Sulfolane itself is a polar aprotic solvent with low toxicity.[1] However, it is thermally stable and resistant to oxidation.[1] Its disposal often involves incineration at high temperatures.[1]

  • Ethanol Side Chain: The presence of a hydroxyethyl group introduces the characteristics of an alcohol. Ethanol is a flammable liquid, and its vapors can form explosive mixtures with air.[2][3][4] Therefore, the potential for flammability must be a primary consideration.

  • Ether Linkage: The connection between the sulfolane ring and the ethanol side chain is an ether linkage. Ethers are generally stable but can form explosive peroxides over time, especially when exposed to air and light.

Based on this analysis, this compound should be treated as a potentially flammable liquid that may cause skin and eye irritation.[4][5]

Pre-Disposal Safety and Handling: A Foundation of Prevention

Before initiating any disposal procedures, adherence to strict safety protocols is non-negotiable. This proactive approach minimizes risks and ensures the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. All personnel handling this compound should be equipped with:

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always check the glove manufacturer's compatibility chart for the specific chemicals being handled.

  • Body Protection: A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: While the vapor pressure of this compound is likely low, it is prudent to handle it in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

Spill Management

In the event of a spill, prompt and appropriate action is crucial:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the liquid.[6]

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[6][7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain. [3]

Waste Characterization and Segregation

Proper waste segregation is a cornerstone of safe and compliant laboratory practice.

Waste Stream Description Container Type Labeling Requirements
Liquid Waste Pure this compound and solutions containing this compound.Compatible, sealed container (e.g., high-density polyethylene or glass)."Hazardous Waste," "Flammable Liquid," "Organic Solvent," and the full chemical name.
Solid Waste Contaminated materials such as gloves, absorbent pads, and weighing papers.Sealed plastic bag or a designated solid waste container."Hazardous Waste," "Solid Waste Contaminated with this compound."
Sharps Waste Contaminated needles, syringes, or broken glassware.Puncture-resistant sharps container."Hazardous Waste," "Sharps."
Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Steps cluster_storage Temporary Storage cluster_collection Final Disposition A Wear appropriate PPE B Work in a well-ventilated area A->B C Segregate waste into liquid, solid, and sharps B->C D Place waste in appropriately labeled containers C->D E Ensure containers are tightly sealed D->E F Store in a designated hazardous waste accumulation area E->F G Away from heat, sparks, and open flames F->G H Arrange for pickup by certified hazardous waste disposal service G->H I Complete all required waste disposal documentation H->I

Sources

Navigating the Safe Handling of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol (CAS No. 25935-87-9). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical data from structurally related molecules, namely sulfolane derivatives and ethanol ethers, to establish a robust framework for safe laboratory operations.

Understanding the Hazard Profile: A Synthesis of Analog Data

The hazard profile of this compound can be inferred from its constituent moieties: the sulfolane ring system and the ethanol side chain. A closely related compound, 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol (CAS No. 89791-51-5), is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is prudent to assume a similar hazard profile for the title compound.

The core structure, tetrahydrothiophene 1,1-dioxide (sulfolane), is harmful if swallowed[2]. Ethanol and its derivatives can cause eye irritation and may be harmful if ingested, inhaled, or absorbed through the skin[3][4]. Therefore, a cautious approach that addresses potential skin and eye irritation, respiratory effects, and oral toxicity is paramount.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard StatementInferred FromPrecautionary Actions
H315: Causes skin irritation2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol[1]Avoid contact with skin. Wear protective gloves and clothing. Wash hands thoroughly after handling.
H319: Causes serious eye irritation2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol[1], Ethanol derivatives[5][6][7]Avoid contact with eyes. Wear safety glasses with side shields or chemical goggles. Ensure eyewash stations are readily accessible.
H335: May cause respiratory irritation2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol[1]Avoid breathing vapors or mists. Use in a well-ventilated area, preferably in a chemical fume hood.
Potential for Harm if SwallowedSulfolane (Tetrahydrothiophene 1,1-dioxide)[2]Do not ingest. Do not eat, drink, or smoke in work areas. If swallowed, seek immediate medical attention.
Combustible Liquid (Potential)Ethanol derivatives[8][9]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on guidelines for handling sulfolane and ethanol derivatives.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness. Discard and replace gloves immediately if there are any signs of degradation or chemical breakthrough[10].

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles should be worn[10][11]. A face shield may be necessary for larger-scale operations.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a significant risk of exposure, consider wearing additional protective clothing such as an apron or coveralls[10].

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[10][12].

PPE_Workflow cluster_ppe Essential PPE for Handling Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) Eyewear Safety Goggles LabCoat Laboratory Coat FumeHood Chemical Fume Hood Researcher Researcher Researcher->Gloves Wear Researcher->Eyewear Wear Researcher->LabCoat Wear Researcher->FumeHood Work Within Handling_Workflow Start Start: Prepare for Handling DonPPE Don Appropriate PPE Start->DonPPE VerifyHood Verify Fume Hood Operation DonPPE->VerifyHood PrepSpillKit Prepare Spill Kit VerifyHood->PrepSpillKit Transfer Transfer/Aliquot in Fume Hood PrepSpillKit->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste End End: Procedure Complete DisposeWaste->End

Caption: Step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[5][10][13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.[4][5][13]

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adopting the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely work with this compound. Proactive risk assessment and adherence to these best practices are not merely procedural; they are a fundamental aspect of exemplary scientific practice.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol (Bioethanol) SOLVAGREEN® 96 %. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(2-thienyl) ethanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021, August 6). Safety Data Sheet: SRM 2898a - Ethanol-Water Solution. Retrieved from [Link]

  • New Jersey Department of Health. (2011, February). Hazardous Substance Fact Sheet: 2-Ethoxyethanol. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 23002-1. Retrieved from [Link]

  • Alaska Department of Environmental Conservation. (2010, May 14). Appendix A: Safety Data Sheet - Sulpholane. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • (2024, January 18).
  • Alaska Department of Environmental Conservation. (n.d.). Safety Data Sheet: Sulfolane - A Anhydrous. Retrieved from [Link]

  • United Nations Environment Programme. (2004, July 23). SIDS Initial Assessment Report: Ethanol, 2-tert-butoxy-. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). National Pollutant Inventory: Ethanol (ethyl alcohol). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.